25-Hydroxy Montelukast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCJSWWLSUSPOP-OZBDQGCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=C(C=CC(=C1)O)CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200804-28-0 | |
| Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200804280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(4-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WK0EP5ZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 25-Hydroxy Montelukast
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 25-Hydroxy Montelukast, a key metabolite of the widely prescribed anti-asthmatic drug, Montelukast. The document delves into the precise chemical structure, enzymatic pathways responsible for its formation, and its physicochemical properties. Furthermore, it outlines detailed, field-proven methodologies for its analysis and quantification in biological matrices. This guide is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and drug metabolism, offering the foundational knowledge required for advanced research and development.
Introduction: The Significance of Metabolite Profiling
Montelukast (Singulair®) is a potent and selective cysteinyl leukotriene D4 (LTD4) receptor antagonist, pivotal in the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is well-established; however, a complete understanding of its pharmacological profile necessitates a thorough investigation of its metabolic fate. The biotransformation of a parent drug can lead to metabolites with varied activity—ranging from inert to more potent or even toxic compared to the original compound. Therefore, characterizing these metabolites is a cornerstone of modern drug development, ensuring both safety and efficacy.
Following oral administration, Montelukast undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, before its excretion, which occurs almost exclusively via bile.[3][4] Several metabolites have been identified, including sulfoxides and various hydroxylated species.[3][5] Among these, this compound (M3) represents a notable phenolic metabolite, the formation and properties of which are the focus of this guide.[3][4]
Chemical Structure and Physicochemical Properties
Structural Elucidation
This compound is formed by the aromatic hydroxylation of the phenyl ring associated with the 2-(1-hydroxy-1-methylethyl)phenyl propyl side chain of the parent molecule. This addition of a hydroxyl group (-OH) significantly alters the molecule's polarity and potential for further metabolic reactions, such as glucuronidation.
-
Parent Compound: Montelukast
-
Metabolite: this compound (M3)
-
IUPAC Name: 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid[]
-
Molecular Formula: C₃₅H₃₆ClNO₄S[]
-
Molecular Weight: 602.18 g/mol []
-
The key structural difference is the introduction of a phenolic hydroxyl group on the terminal phenyl ring, a modification that has profound implications for the molecule's biological behavior.
Visualization of the Metabolic Transformation
The conversion of Montelukast to its 25-hydroxy metabolite is a critical Phase I metabolic reaction.
Caption: Metabolic conversion of Montelukast to this compound.
Physicochemical Data
The introduction of a hydroxyl group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and potential for subsequent Phase II conjugation reactions.
| Property | Montelukast (Parent) | This compound (Metabolite) | Causality of Change |
| Molecular Weight | 586.19 g/mol [1] | 602.18 g/mol [] | Addition of one oxygen atom. |
| Molecular Formula | C₃₅H₃₆ClNO₃S[4] | C₃₅H₃₆ClNO₄S[] | Addition of one oxygen atom. |
| Predicted LogP | ~7.7[7] | ~7.2[8] | Increased polarity from the -OH group reduces lipophilicity. |
| Predicted Boiling Point | N/A | 792.6±60.0°C[] | Increased intermolecular hydrogen bonding potential. |
| Predicted Density | N/A | 1.311±0.06 g/cm³[] | Minor change due to structural modification. |
| Aqueous Solubility | Freely soluble in methanol, ethanol, water.[9][10] | Predicted to have slightly increased aqueous solubility. | The polar hydroxyl group enhances interaction with water. |
Metabolic Pathway and Enzymology
The formation of this compound is a multi-enzyme process. While early reports suggested CYP3A4 and CYP2C9 as the primary enzymes in Montelukast metabolism, more recent and detailed in-vitro studies have clarified the specific contributions of various isoforms to each metabolite.[11][12]
For the 25-hydroxylation reaction, multiple P450 enzymes have been shown to participate.[11] Kinetic analyses using human liver microsomes and expressed P450s have identified CYP2C8 and CYP2C9 as the main enzymes involved in the formation of this compound.[11][13] Lesser contributions are also made by CYP3A4 and CYP2C19.[11][14]
The relative contributions are as follows:
This enzymatic redundancy is significant from a clinical perspective. It suggests that the inhibition of a single CYP pathway (e.g., by a co-administered drug) may not completely block the formation of this metabolite, as other enzymes can compensate. However, potent inhibitors of CYP2C8, such as gemfibrozil, have been shown to significantly impact the overall metabolism of Montelukast, underscoring the dominant role of this enzyme in the drug's biotransformation.[15]
Analytical Methodologies for Quantification
Accurate quantification of this compound in biological matrices (e.g., plasma, bile) is essential for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[3][16]
Reference Standard
A certified reference standard is a prerequisite for method development and validation. This compound can be procured from specialized chemical suppliers.
-
CAS Number: 200804-28-0[]
-
Typical Purity: ≥95%[]
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix and concentrate the analyte. Protein precipitation is a simpler but often less clean method. For robust and sensitive quantification, SPE is the preferred technique.
Protocol: Solid-Phase Extraction from Human Plasma
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
This section describes a typical, validated LC-MS/MS method for the quantification of this compound.
| Parameter | Condition | Rationale |
| HPLC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) | Provides high resolution and fast analysis times. |
| Analytical Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for lipophilic molecules.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte.[16][17] |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate | Efficiently elutes the analyte while separating it from matrix components. |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) | Required for sensitive and specific Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule readily forms a protonated precursor ion [M+H]⁺. |
| MRM Transition | To be determined empirically (e.g., Q1: 602.2 -> Q3: [specific fragment]) | Provides high specificity by monitoring a unique precursor-to-product ion transition. |
Note: The specific MRM transition must be optimized by infusing the reference standard into the mass spectrometer. For the parent drug Montelukast, a common transition is m/z 586.2 → 568.2.[16]
Analytical Workflow Visualization
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A-Z Guide to 25-Hydroxy Montelukast: Discovery, Identification, and Analytical Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast, marketed under the brand name Singulair®, is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. The journey of a drug molecule through the body is complex, involving extensive metabolic transformations primarily in the liver that dictate its activity, duration of action, and potential for drug-drug interactions.[3] This guide provides a comprehensive technical exploration of a key metabolite of Montelukast: 25-Hydroxy Montelukast.
The discovery and rigorous identification of metabolites are cornerstones of modern drug development, providing critical insights into a drug's disposition and safety profile. This document will serve as a detailed roadmap for researchers, tracing the path from the initial discovery of this compound to the sophisticated analytical techniques employed for its definitive structural elucidation and quantification. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.
The Metabolic Fate of Montelukast: The Role of Cytochrome P450
Montelukast undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3] While historical product information pointed towards CYP3A4 and CYP2C9, more recent and detailed investigations have revealed a more complex picture, with CYP2C8 emerging as a major player in its biotransformation.[3][4]
In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in dissecting the metabolic pathways. These experiments have shown that multiple P450 isoforms contribute to the oxidative metabolism of Montelukast, leading to the formation of several hydroxylated metabolites and a sulfoxide.[5]
The Emergence of this compound
Among the various oxidative metabolites, this compound (also referred to as M3 in some literature) is formed through the hydroxylation of the phenyl group.[6][7] While not the most abundant metabolite in terms of intrinsic clearance, its formation is a notable pathway in the overall metabolic clearance of the parent drug.[5] Kinetic analyses have indicated that multiple P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, can catalyze the formation of this compound.[5] Notably, CYP2C8 and CYP2C9 appear to be the main enzymes involved in its formation.[5]
The discovery of this metabolite, along with others, was crucial in understanding the complete metabolic profile of Montelukast and has implications for predicting potential drug-drug interactions. For instance, the involvement of multiple CYPs suggests that inhibitors or inducers of these enzymes could alter Montelukast's metabolism and plasma concentrations.
Experimental Workflow for Discovery and Identification
The journey to definitively identify a metabolite like this compound is a multi-step process that combines in vitro metabolism studies with advanced analytical chemistry.
Core Analytical Techniques for Identification
The definitive identification of this compound relies on the synergistic use of powerful analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for metabolite identification and quantification in drug metabolism studies.[8][9] Its high sensitivity and selectivity allow for the detection of low-level metabolites in complex biological matrices.
Key Contributions of LC-MS/MS:
-
Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent drug from its various metabolites based on their physicochemical properties.[10]
-
Detection and Molecular Weight Determination: The mass spectrometer detects the eluted compounds and provides their mass-to-charge ratio (m/z), which reveals the molecular weight of the metabolites. The formation of this compound is identified by an increase of 16 Da (the mass of an oxygen atom) compared to the parent Montelukast molecule.
-
Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the metabolite ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides crucial structural information, helping to pinpoint the location of the modification on the parent molecule.
Protocol: LC-MS/MS Analysis of Montelukast Metabolites
This protocol provides a generalized procedure for the analysis of Montelukast and its metabolites from an in vitro incubation sample.
-
Sample Preparation:
-
To 100 µL of the microsomal incubation mixture, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Montelukast-d6) to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.
-
MRM Transitions (Example):
-
| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Modification |
| Montelukast | 586.2 | 568.2, 422.2, 197.1 | - |
| This compound | 602.2 | To be determined based on fragmentation | +16 Da (Hydroxylation) |
| Table 1: Example Mass Spectrometry Data for Montelukast and its Hydroxylated Metabolite. |
High-Resolution Mass Spectrometry (HRMS)
For an unambiguous determination of the elemental composition, high-resolution mass spectrometry (e.g., Orbitrap or TOF-MS) is employed. HRMS provides highly accurate mass measurements, allowing for the calculation of the molecular formula of the metabolite with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides strong evidence for the identity of a metabolite, NMR spectroscopy is the gold standard for the definitive elucidation of its chemical structure. The challenge with metabolite NMR is the typically small amount of material that can be isolated from biological samples. Therefore, the chemical synthesis of the suspected metabolite is often undertaken to generate sufficient quantities for NMR analysis.[6][12]
Once the reference standard for this compound is synthesized, its NMR spectrum (¹H, ¹³C, and 2D-NMR) is compared to that of the isolated metabolite to confirm its identity. The key diagnostic signals in the ¹H NMR spectrum would be the shifts in the aromatic protons of the phenyl ring where the hydroxylation occurred.
Synthesis of this compound Reference Standard
The synthesis of potential metabolites is a critical step in the drug development process.[6] It provides an authentic reference standard for definitive identification and for use in quantitative bioanalytical assays. The synthesis of this compound would typically involve a multi-step process starting from a suitable precursor of Montelukast or a related intermediate.[13][14] The strategies often involve protecting group chemistry and regioselective reactions to introduce the hydroxyl group at the desired position on the phenyl ring.
Conclusion: The Importance of Metabolite Identification
The discovery and identification of this compound is a testament to the rigorous scientific process that underpins modern drug development. This in-depth characterization provides a more complete understanding of Montelukast's metabolic fate, which is essential for:
-
Predicting Drug-Drug Interactions: Understanding which CYP enzymes are involved in the formation of this compound and other metabolites helps in predicting potential interactions with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes.[15]
-
Safety Assessment: While this compound is a minor metabolite, it is crucial to assess the pharmacological and toxicological profiles of all significant metabolites to ensure the overall safety of the drug.
-
Informing Clinical Studies: A thorough understanding of a drug's metabolism can help explain inter-individual variability in drug response and can guide the design of clinical pharmacology studies.
This guide has provided a technical framework for understanding the discovery and identification of this compound, from the initial in vitro experiments to the application of sophisticated analytical techniques. The principles and protocols outlined here are broadly applicable to the field of drug metabolism and serve as a foundation for the comprehensive characterization of new chemical entities.
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The Pivotal Role of 25-Hydroxy Montelukast in the Metabolic Cascade of Montelukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. While multiple metabolic pathways have been elucidated, the formation and subsequent fate of its hydroxylated metabolites are of particular interest to drug development professionals and researchers. This technical guide provides an in-depth exploration of the role of 25-hydroxy montelukast (M3), a minor yet significant metabolite, in the overall metabolism of montelukast. We will delve into the enzymatic processes governing its formation, its analytical characterization, and the experimental methodologies employed to investigate its metabolic pathway. This guide is intended to serve as a comprehensive resource for scientists seeking to understand the nuances of montelukast metabolism and the factors that can influence its clinical pharmacology.
Introduction: The Clinical Significance of Montelukast Metabolism
Montelukast exerts its therapeutic effect by blocking the action of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor 1 (CysLT1), thereby mitigating the inflammatory cascade responsible for bronchoconstriction and allergic symptoms.[1][2][3][4][5] The disposition of montelukast in the body is characterized by rapid oral absorption and extensive metabolism primarily in the liver.[2][6][7] The resulting metabolites are almost exclusively excreted via the bile.[1][2][7] Understanding the metabolic pathways of montelukast is crucial for several reasons:
-
Predicting Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for montelukast metabolism can significantly alter its plasma concentrations, potentially impacting both efficacy and safety.
-
Understanding Inter-individual Variability: Genetic polymorphisms in metabolizing enzymes can lead to variations in how individuals process montelukast, contributing to differences in clinical response.
-
Assessing the Role of Metabolites: Characterizing the pharmacological activity and potential toxicity of metabolites is essential for a comprehensive safety assessment of the parent drug.
This guide will specifically focus on this compound, providing a detailed examination of its place within the broader metabolic landscape of montelukast.
The Metabolic Pathway of Montelukast: Formation of this compound
The biotransformation of montelukast is a complex process involving multiple enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Several oxidative metabolites have been identified in human plasma and bile, including montelukast acyl-β-d-glucuronide (M1), montelukast sulfoxide (M2), 21-hydroxy montelukast (M5a and M5b), 36-hydroxy montelukast (1,2 diol montelukast or M6), and the focus of this guide, this compound (M3).[8][9][10][11][12]
The Chemical Transformation: Hydroxylation at the 25th Position
This compound is formed through the hydroxylation of the phenyl group on the side chain of the montelukast molecule.[9][10][] This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating its subsequent elimination.
The Key Enzymatic Players: A Multi-CYP Effort
In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have revealed that the formation of this compound is not catalyzed by a single enzyme but rather involves the concerted action of multiple P450 isoforms.[8][10][14]
The primary enzymes implicated in the 25-hydroxylation of montelukast are:
-
CYP2C8
-
CYP2C9
-
CYP2C19
-
CYP3A4
Kinetic analyses have suggested that CYP2C8 and CYP2C9 are the main contributors to the formation of this compound.[8] While CYP2C8 is now considered the dominant enzyme in the overall biotransformation of montelukast, accounting for a significant portion of its metabolism, the formation of this compound highlights the involvement of a broader range of CYP enzymes.[2][15][16][17][18][19]
The following diagram, generated using Graphviz, illustrates the central role of CYP enzymes in the initial oxidative metabolism of montelukast, leading to the formation of this compound and other primary metabolites.
Experimental Methodologies for Studying Montelukast Metabolism
A thorough understanding of the formation of this compound relies on robust in vitro and in vivo experimental approaches. This section outlines the key methodologies employed by researchers in this field.
In Vitro Metabolism Studies Using Human Liver Microsomes (HLMs)
HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly CYPs. They represent a cornerstone for in vitro drug metabolism studies.
Protocol: Incubation of Montelukast with Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.25 mg/mL protein concentration), a phosphate buffer solution (pH 7.4), and montelukast at a therapeutically relevant concentration (e.g., 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a cofactor solution containing NADPH (an essential cofactor for CYP enzyme activity).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins and halts enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the parent drug and its metabolites for analysis.
-
Recombinant Human CYP Enzyme Assays
To pinpoint the specific CYP isoforms responsible for a particular metabolic reaction, researchers utilize recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells or bacteria).
Protocol: Metabolism of Montelukast with Recombinant CYP Isoforms
-
Reaction Setup:
-
In separate tubes, combine individual recombinant human CYP isoforms (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4) with a buffer solution, montelukast, and a source of NADPH-cytochrome P450 reductase (which is necessary for electron transfer to the CYP enzyme).
-
-
Initiation and Incubation:
-
Follow the same initiation and incubation steps as described for the HLM assay.
-
-
Termination and Sample Preparation:
-
Follow the same termination and sample preparation steps as described for the HLM assay.
-
-
Analysis:
-
Analyze the formation of this compound in each reaction mixture to determine the catalytic activity of each individual CYP isoform.
-
Analytical Techniques for Metabolite Identification and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of montelukast and its metabolites in biological matrices.[8][9]
Workflow: LC-MS/MS Analysis of Montelukast Metabolites
Quantitative Data Summary
The following table summarizes the kinetic parameters for the formation of this compound and other major oxidative metabolites of montelukast in human liver microsomes.
| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) (µL/min/mg protein) |
| This compound (M3) | 0.33 - 3.9 | - | 0.0005 - 0.009 (in recombinant CYPs) |
| 21(R)-Hydroxy Montelukast (M5a) | ~2 | - | 7.9% of total oxidative Clint |
| 21(S)-Hydroxy Montelukast (M5b) | ~3 | - | 1.9% of total oxidative Clint |
| 36-Hydroxy Montelukast (M6) | - | - | 83.5% of total oxidative Clint |
Data compiled from in vitro studies.[8] Note: Vmax values for this compound in HLMs were not explicitly stated in the provided search results.
Pharmacological and Toxicological Profile of this compound
Currently, there is limited publicly available information specifically detailing the pharmacological activity or potential toxicity of this compound. As a minor metabolite, its contribution to the overall therapeutic effect or adverse drug reactions of montelukast is generally considered to be minimal. However, a comprehensive understanding would necessitate further investigation into its affinity for the CysLT1 receptor and its potential for off-target effects. The neuropsychiatric side effects associated with montelukast have been a subject of investigation, but a direct link to this compound has not been established.[1][2][20][21][22]
Conclusion and Future Directions
This compound is a well-characterized, albeit minor, metabolite in the complex metabolic cascade of montelukast. Its formation is a clear example of the multi-enzyme involvement in drug biotransformation, with CYP2C8, CYP2C9, CYP2C19, and CYP3A4 all contributing to its production. While its direct pharmacological impact appears to be limited, a thorough understanding of its formation is integral to a complete picture of montelukast's disposition.
Future research should aim to:
-
Elucidate the complete pharmacokinetic profile of this compound in vivo.
-
Determine its pharmacological activity at the CysLT1 receptor and other potential targets.
-
Investigate its potential contribution, if any, to the known adverse effects of montelukast.
By continuing to unravel the intricacies of montelukast metabolism, the scientific community can further optimize its therapeutic use and ensure patient safety.
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An In-Depth Technical Guide to the Formation Pathway of 25-Hydroxy Montelukast
This guide provides a comprehensive technical overview of the metabolic formation of 25-Hydroxy Montelukast, a notable metabolite of the widely prescribed anti-asthmatic drug, Montelukast. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic pathways, detailed experimental protocols for their investigation, and the underlying scientific principles that govern these processes.
Introduction: The Metabolic Fate of Montelukast
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly shaped by extensive hepatic metabolism.[3] While Montelukast is metabolized into several products, this guide focuses specifically on the formation of this compound (M3), a phenolic metabolite.[4][5] Understanding the nuances of this metabolic pathway is critical for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of Montelukast.
The primary route of Montelukast elimination is through metabolism, with the resulting metabolites being almost exclusively excreted in the bile.[3] Early in vitro studies identified Cytochrome P450 (CYP) enzymes as the main catalysts in the phase I metabolism of Montelukast.[6]
The Enzymatic Landscape of this compound Formation
The hydroxylation of Montelukast at the 25th position is a complex process mediated by multiple cytochrome P450 isoforms. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the contributions of individual enzymes to this metabolic pathway.
Key Cytochrome P450 Isoforms
Research has demonstrated that several CYP enzymes are capable of catalyzing the formation of this compound. These include:
-
CYP2C8
-
CYP2C9
-
CYP2C19
-
CYP3A4
Among these, CYP2C8 and CYP2C9 have been identified as the principal enzymes involved in the 25-hydroxylation of Montelukast, with lesser contributions from CYP2C19 and CYP3A4.[7]
The following diagram illustrates the metabolic pathway leading to the formation of this compound.
Enzyme Kinetics of 25-Hydroxylation
The characterization of enzyme kinetics is fundamental to understanding the efficiency and capacity of each CYP isoform to metabolize Montelukast to its 25-hydroxy metabolite. The Michaelis-Menten model is typically employed to describe the relationship between the substrate (Montelukast) concentration and the rate of metabolite formation.[8] The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into the enzyme-substrate interaction. A lower Km value signifies a higher affinity of the enzyme for the substrate.[4]
The intrinsic clearance (CLint), calculated as Vmax/Km, is a crucial parameter for predicting the in vivo clearance of a drug.[8]
The following table summarizes the kinetic parameters for the formation of this compound by the primary contributing CYP isoforms, as determined from in vitro studies with recombinant enzymes.[7]
| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μl/min/pmol P450) |
| CYP2C8 | 0.33 | 0.002 | 0.006 |
| CYP2C9 | 0.59 | 0.005 | 0.009 |
| CYP2C19 | 3.5 | 0.002 | 0.0005 |
| CYP3A4 | 3.9 | - | 0.0006 |
Data sourced from: Fash, Tolulope A., et al. (2014).[7]
These data clearly indicate that CYP2C8 and CYP2C9 exhibit a higher affinity (lower Km) and greater intrinsic clearance for the 25-hydroxylation of Montelukast compared to CYP2C19 and CYP3A4.
Experimental Protocol for In Vitro Characterization of this compound Formation
This section provides a detailed, step-by-step methodology for determining the kinetic parameters of this compound formation using human liver microsomes and recombinant CYP enzymes.
Materials and Reagents
-
Montelukast sodium salt
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human CYP enzymes (CYP2C8, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of Montelukast or another suitable compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the enzyme kinetics of this compound formation.
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An In-Depth Technical Guide to the Cytochrome P450-Mediated Formation of 25-Hydroxy Montelukast
Abstract
Montelukast, a selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, a complex process orchestrated primarily by the cytochrome P450 (CYP) superfamily of enzymes. While multiple metabolites have been identified, the formation of 25-hydroxy montelukast represents a specific pathway involving several CYP isoforms. This technical guide provides a detailed examination of the enzymes responsible for this hydroxylation reaction. We will dissect the evolution of our understanding—from initial attributions to CYP2C9 and CYP3A4 to the now-established, dominant role of CYP2C8 in overall montelukast clearance—and clarify the multi-enzyme contribution to the 25-hydroxylation pathway specifically. This document synthesizes data from in vitro and in vivo studies, presents detailed experimental protocols for enzyme identification, and discusses the clinical implications of this metabolic route for drug development professionals, researchers, and scientists in the field.
Introduction: The Metabolic Landscape of Montelukast
Montelukast's therapeutic action is terminated through extensive metabolism, with the parent drug and its metabolites being almost exclusively excreted via the bile[1][2]. Early investigations identified several oxidative metabolites, including a sulfoxide (M2), a dicarboxylic acid (M4), 21-hydroxy montelukast (M5), and 36-hydroxy montelukast (M6)[3]. The formation of this compound (also referred to as M3, a phenol) is one of several initial oxidative steps[3][4][].
Initially, product information and early in vitro studies suggested that CYP2C9 and CYP3A4 were the principal enzymes governing montelukast's metabolism[6][7][8]. However, subsequent, more detailed research using clinically relevant substrate concentrations and specific inhibitors has fundamentally revised this view. It is now understood that CYP2C8 is the dominant enzyme in the overall biotransformation of montelukast , accounting for approximately 70-80% of its oxidative metabolism[6][8][9][10][11]. While CYP3A4 is central to the formation of the minor M5 metabolite and CYP2C9 contributes to M6 formation, the 25-hydroxylation pathway is uniquely characterized by the involvement of multiple P450s[6][10].
The Multi-Enzyme Catalysis of this compound Formation
Unlike other metabolic steps that may be dominated by a single enzyme, the hydroxylation of montelukast at the 25-position is catalyzed by a panel of CYP isoforms. In vitro studies utilizing recombinant human P450s have demonstrated that CYP2C8, CYP2C9, CYP3A4, and CYP2C19 are all capable of producing this compound[3][4][12].
Kinetic analyses reveal that CYP2C8 and CYP2C9 are the most efficient enzymes for this specific reaction. Although multiple enzymes can catalyze this step, the intrinsic clearance rates indicate that CYP2C8 and CYP2C9 are the primary contributors at therapeutic concentrations[12]. This finding underscores a critical principle in drug metabolism: the mere capability of an enzyme to form a metabolite does not define its in vivo relevance, which is instead dictated by its abundance, affinity (Kₘ), and catalytic turnover rate (Vₘₐₓ).
Causality Behind Evolving Understanding
The shift in understanding from a CYP2C9/3A4-centric model to a CYP2C8-dominant one is rooted in experimental design. Early studies may have used supra-therapeutic substrate concentrations, which can obscure the contribution of high-affinity, low-capacity enzymes like CYP2C8. Reevaluation at clinically relevant concentrations (low micromolar to nanomolar) revealed the high intrinsic clearance of montelukast by CYP2C8[10]. Furthermore, compelling in vivo evidence from drug-drug interaction (DDI) studies provided definitive validation. Co-administration of montelukast with gemfibrozil, a potent CYP2C8 inhibitor, resulted in a dramatic 4.3-fold increase in montelukast plasma exposure (AUC), confirming CYP2C8's critical role in its clearance[6][9][11][13]. Conversely, the potent CYP3A4 inhibitor itraconazole had no significant effect on overall montelukast pharmacokinetics[6][9][11][13].
Data Presentation: Comparative Enzyme Kinetics
To quantitatively assess the contribution of each enzyme, in vitro kinetic parameters are determined using recombinant human P450s. The following table summarizes representative data for this compound formation.
| CYP Isoform | Apparent Kₘ (μM) | In Vitro Intrinsic Clearance (CLᵢₙₜ, μl/min/pmol P450) | Key Finding |
| CYP2C8 | 0.33 | 0.006 | High affinity (low Kₘ) and moderate clearance. A primary contributor. |
| CYP2C9 | 0.59 | 0.009 | High affinity and the highest intrinsic clearance among tested isoforms. A primary contributor. |
| CYP2C19 | 3.5 | 0.0005 | Lower affinity and very low clearance. Minor contributor. |
| CYP3A4 | 3.9 | 0.0006 | Lower affinity and very low clearance. Minor contributor. |
Data synthesized from Cardoso et al., Drug Metabolism and Disposition, 2017.[12]
This data clearly illustrates that while four enzymes can perform the reaction, the kinetic profiles of CYP2C8 and CYP2C9 make them the most significant catalysts for 25-hydroxylation in vitro.
Visualizing the Metabolic and Experimental Pathways
Diagrams provide a clear visual summary of complex relationships. The following have been generated using Graphviz to illustrate key processes.
Caption: Montelukast metabolic pathway to this compound (M3).
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Unveiling the Bioactivity of a Key Metabolite: A Technical Guide to the Preliminary Biological Assessment of 25-Hydroxy Montelukast
For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists
Abstract
Montelukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is well-established, but a comprehensive understanding of its metabolic fate and the biological activity of its metabolites is crucial for a complete pharmacological profile. This technical guide provides an in-depth exploration of the preliminary biological activity of 25-Hydroxy Montelukast, a identified metabolite of Montelukast. While existing research suggests that metabolites of Montelukast, including this compound, likely do not contribute significantly to the overall clinical effect due to low plasma concentrations, a thorough in vitro characterization is warranted to fully understand its pharmacological footprint.[2] This document will serve as a detailed roadmap for researchers, outlining the rationale and methodologies for a comprehensive preliminary biological evaluation.
Introduction: The Significance of Montelukast and its Metabolism
Montelukast exerts its therapeutic effect by competitively blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[1] This antagonism mitigates key pathophysiological features of asthma and allergic rhinitis, including bronchoconstriction, airway edema, and inflammation.[3] Montelukast undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4, and CYP2C9.[4] This metabolic cascade generates several metabolites, one of which is this compound.[2]
Understanding the biological activity of metabolites is a critical aspect of drug development. A metabolite can exhibit a similar, enhanced, or diminished pharmacological profile compared to the parent compound, or it may possess entirely new off-target activities. Therefore, a systematic evaluation of this compound is essential for a complete safety and efficacy assessment.
The Central Hypothesis: Assessing CysLT1 Receptor Antagonism
The primary hypothesis to investigate is whether this compound retains the CysLT1 receptor antagonist activity of its parent compound, Montelukast. The following sections detail the experimental workflows to test this hypothesis, moving from direct receptor interaction to cell-based functional responses.
Experimental Workflow for CysLT1 Receptor Activity Assessment
The following diagram outlines the logical flow of experiments to characterize the interaction of this compound with the CysLT1 receptor.
Caption: CysLT1 Receptor Signaling Pathway and the site of antagonist action.
A comprehensive safety assessment should also include screening this compound against a panel of other receptors, ion channels, and enzymes to identify any potential off-target activities.
Conclusion and Future Directions
This technical guide provides a robust framework for the preliminary biological evaluation of this compound. While current evidence suggests its contribution to the overall therapeutic effect of Montelukast is likely minimal due to low systemic exposure, a thorough in vitro characterization is a fundamental scientific exercise. [2]The proposed experiments will definitively determine its CysLT1 receptor antagonist potency and provide valuable data for a complete pharmacological and toxicological profile. Should this compound demonstrate significant biological activity, further investigation into its pharmacokinetics and potential for tissue-specific accumulation would be warranted. This systematic approach ensures a comprehensive understanding of the entire lifecycle of a drug and its metabolites within the body, a cornerstone of modern drug development.
References
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.
- Mellor, E. A., et al. (2001). The human cysteinyl leukotriene 1 receptor is a G protein-coupled receptor that is actively cleared from the cell surface. Molecular Pharmacology, 59(5), 1237-1245.
- Reiss, T. F., et al. (1998). Montelukast, a once-daily cysteinyl leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Archives of Internal Medicine, 158(11), 1213-1220.
- Capra, V., et al. (2006). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 148(8), 1163-1172.
- Tahan, F., & Gaber, M. (2018). Montelukast: More than a cysteinyl leukotriene receptor antagonist? Pediatric Allergy and Immunology, 29(6), 573-579.
- Grygorczuk, S., et al. (2010). Biological effects of montelukast, a cysteinyl-leukotriene receptor-antagonist, on T lymphocytes. International Immunopharmacology, 10(4), 411-416.
- Flamand, N., et al. (2006). A-64077, a new 5-lipoxygenase inhibitor, is a potent and selective inhibitor of leukotriene biosynthesis in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 319(1), 329-336.
- Jones, T. R., et al. (1995). Pharmacology of montelukast sodium (Singulair), a potent and selective CysLT1 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 73(2), 191-201.
- Wikipedia. (2024). Cysteinyl-leukotriene type 1 receptor antagonists.
- National Center for Biotechnology Information. (n.d.). Montelukast. In StatPearls.
- Tahan, F., et al. (2008). Montelukast inhibits airway inflammation and remodeling in a murine model of chronic asthma. European Journal of Pharmacology, 588(2-3), 256-262.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast.
- FASEB J. (2007). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors.
- Wikipedia. (2024). Montelukast.
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An In-depth Technical Guide to 25-Hydroxy Montelukast: Physicochemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 25-Hydroxy Montelukast, a principal metabolite of the widely prescribed anti-asthmatic drug, Montelukast. This document delves into the core physical and chemical properties, metabolic pathway, and analytical methodologies pertinent to its identification and quantification. The information presented herein is intended to support research and development activities, from early-stage drug metabolism studies to the synthesis of analytical standards.
Introduction to this compound: A Key Phenolic Metabolite
Montelukast, a potent and selective cysteinyl leukotriene D4-receptor antagonist, is extensively metabolized in the liver prior to its excretion. One of the key metabolites formed during this biotransformation is this compound, also known as Montelukast M3.[1][] This phenolic metabolite is the result of hydroxylation on the phenyl ring of the parent molecule. Understanding the properties of this compound is crucial for a complete comprehension of Montelukast's pharmacokinetic profile and for the development of robust bioanalytical methods.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug metabolite is fundamental for the development of analytical methods and for assessing its potential physiological effects. While extensive experimental data for this compound is not widely published, a combination of predicted values and data from its parent compound provides valuable insights.
| Property | Value | Source |
| Chemical Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid | [] |
| Synonyms | Montelukast M3 | [] |
| CAS Number | 200804-28-0 | [] |
| Molecular Formula | C₃₅H₃₆ClNO₄S | [] |
| Molecular Weight | 602.18 g/mol | [] |
| Boiling Point (Predicted) | 792.6 ± 60.0 °C | [] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [] |
| Storage Temperature | -20°C | [] |
Metabolic Pathway and In Vitro Generation
The formation of this compound is a critical step in the metabolic clearance of Montelukast. This hydroxylation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Cytochrome P450 Isoforms Involved
In vitro studies utilizing human liver microsomes have identified that multiple CYP isoforms are capable of catalyzing the formation of this compound. The primary enzymes responsible are CYP2C8 and CYP2C9 , with minor contributions from other isoforms. This multi-enzyme involvement is a key consideration in drug-drug interaction studies.
In Vitro Generation Protocol
For research purposes, this compound can be generated in vitro using human liver microsomes. This allows for the production of the metabolite for use as an analytical standard and for further pharmacological characterization.
Materials:
-
Montelukast
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/water bath (37°C)
Protocol:
-
Preparation: Prepare a stock solution of Montelukast in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired concentration in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the Montelukast solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to maximize metabolite yield while minimizing degradation.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which now contains the generated this compound.
-
Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified.
Synthesis and Purification of this compound Standard
The availability of a pure analytical standard is a prerequisite for accurate quantification. While a detailed, publicly available synthesis protocol for this compound is scarce, its preparation has been mentioned in the context of metabolite identification.[1] A plausible synthetic approach would involve the introduction of a hydroxyl group onto the appropriate phenyl ring of a suitable Montelukast precursor, followed by the completion of the Montelukast synthesis.
Conceptual Synthetic Strategy:
Purification:
Following synthesis or in vitro generation, purification is essential to obtain a high-purity standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Preparative HPLC Protocol:
-
Column Selection: A reversed-phase C18 column with a suitable particle size and dimensions for preparative scale is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve good separation of this compound from the parent drug and other byproducts.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 280-350 nm, based on the chromophores present) is used to monitor the elution profile.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions should be confirmed using analytical HPLC-UV and LC-MS/MS.
-
Solvent Evaporation: The solvent from the pure fractions is removed, typically by lyophilization or rotary evaporation, to yield the purified this compound solid.
Analytical Methodologies
The accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.
LC-MS/MS Method for Quantification
Sample Preparation:
Extraction of this compound from biological matrices like plasma or microsomal incubates is a critical first step. Protein precipitation is a simple and effective method.
-
To 100 µL of the biological sample, add 200-300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for providing good retention and peak shape.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Montelukast and its metabolites.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. Based on the structure, a likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 602.2. Fragmentation would likely involve the loss of water and other neutral losses from the side chains.
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to maximize sensitivity.
Spectral Data Interpretation
-
UV-Vis Spectrum: The UV spectrum is expected to be similar to that of Montelukast, with absorption maxima influenced by the quinoline and substituted phenyl chromophores. The introduction of the hydroxyl group on the phenyl ring may cause a slight bathochromic (red) shift in the absorption maxima.
-
Infrared (IR) Spectrum: The IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectrum:
-
¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals for the aromatic protons, the vinyl proton, the cyclopropane protons, and the methyl groups. The introduction of the hydroxyl group would alter the chemical shifts of the protons on the hydroxylated phenyl ring.
-
¹³C NMR: The carbon NMR would show distinct signals for all 35 carbon atoms, with the carbon attached to the hydroxyl group appearing in the aromatic region at a downfield chemical shift compared to the corresponding carbon in Montelukast.
-
-
Mass Spectrum (MS):
-
Full Scan: The protonated molecule [M+H]⁺ would be observed at m/z 602.2.
-
MS/MS Fragmentation: The fragmentation pattern in MS/MS would be a key identifier. Common fragmentation pathways for Montelukast and its metabolites involve cleavages at the thioether linkage and losses from the side chains. The presence of the additional hydroxyl group would likely lead to a characteristic neutral loss of water (18 Da) under collision-induced dissociation.
-
Conclusion
This compound is a significant metabolite in the disposition of Montelukast. This guide has provided a detailed overview of its known physicochemical properties, its formation via CYP-mediated metabolism, and the analytical methodologies required for its study. While some experimental data remains to be fully elucidated in the public domain, the information presented here, grounded in the established knowledge of its parent compound, offers a robust framework for researchers and drug development professionals. The detailed protocols for in vitro generation and analytical quantification will serve as valuable tools for advancing the understanding of Montelukast's pharmacology and for the development of new chemical entities.
References
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.
- PubChem. (n.d.). Montelukast.
- U.S. Food and Drug Administration. (n.d.). Label: MONTELUKAST SODIUM tablet, film coated.
- Gomes, A. T. P. C., et al. (2021). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. International Journal of Molecular Sciences, 22(16), 8887.
- Patel, R. B., et al. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. Indian Journal of Pharmaceutical Sciences, 80(5), 775-784.
- Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 78(3), 411-422.
- Singh, R. M., et al. (2010). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 72(2), 235-237.
- Wen, B., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(6), 894-904.
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An In-Depth Technical Guide to the Exploratory Research of Montelukast Metabolites
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the exploratory analysis of Montelukast metabolites. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, grounding every protocol in principles of self-validation and scientific integrity. Our objective is to equip you not just with methodologies, but with the strategic thinking required to navigate the complexities of drug metabolism research.
Introduction: The Rationale for Metabolite Exploration
Montelukast is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the inflammatory effects of leukotrienes in the airways.[2] While the parent drug's pharmacology is well-understood, a thorough investigation of its metabolic fate is critical for a complete safety and efficacy profile.
The study of drug metabolites is a cornerstone of modern drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] Exploratory research into Montelukast's metabolites is driven by the need to:
-
Identify Biotransformation Pathways: Understand how the body processes and eliminates the drug.
-
Assess Pharmacological Activity: Determine if metabolites contribute to the therapeutic effect or cause off-target effects.
-
Evaluate Potential Toxicity: Identify unique or disproportionately high human metabolites that may require separate safety testing, in line with Metabolites in Safety Testing (MIST) guidelines.[5][6]
-
Predict Drug-Drug Interactions (DDIs): Elucidate the enzymes responsible for metabolism, which can predict interactions with co-administered drugs.
This guide will navigate the metabolic pathways of Montelukast, detail the analytical strategies for their identification and quantification, and provide actionable protocols for laboratory execution.
The Metabolic Landscape of Montelukast
Montelukast undergoes extensive hepatic metabolism before it and its metabolites are excreted almost exclusively via the bile into the feces.[2][7][8][9] Less than 0.2% of an administered dose is recovered in the urine, indicating minimal renal clearance.[1][10] The biotransformation involves both Phase I oxidative reactions and Phase II conjugation reactions.
Key Metabolic Enzymes
-
Cytochrome P450 (CYP) System: In vitro studies using human liver microsomes have identified several CYP isoenzymes involved in the oxidative metabolism of Montelukast. While initial reports suggested roles for CYP3A4 and CYP2C9, more recent and detailed investigations have established CYP2C8 as the primary enzyme responsible for the majority of its metabolic clearance.[2][8][11][12][13] CYP2C9 and CYP3A4 play secondary roles in the formation of specific metabolites.[1][9]
-
UDP-Glucuronosyltransferases (UGTs): Direct conjugation of Montelukast's carboxylic acid group represents a significant metabolic pathway. UGT1A3 has been identified as the exclusive enzyme responsible for forming Montelukast acyl-glucuronide.[1][14]
Major Identified Metabolites
Studies involving radiolabeled Montelukast in humans have led to the identification of several key metabolites, primarily in bile and plasma.[1][9][10] While these metabolites are formed, their concentrations in systemic circulation (plasma) at steady state are generally undetectable or very low, suggesting they are unlikely to contribute significantly to the overall pharmacological effect of the drug.[8][10][15][16]
| Metabolite ID | Chemical Modification | Primary Formation Pathway / Enzymes | Source |
| M1 | Acyl-Glucuronide | Direct glucuronidation of the carboxylic acid | UGT1A3 |
| M2 | Sulfoxide | Oxidation of the sulfide linkage | CYP3A4 |
| M3 | 25-Hydroxy Montelukast | Hydroxylation of the phenyl ring | CYP2C8, CYP2C9, CYP2C19, CYP3A4 |
| M4 | Dicarboxylic Acid | Further oxidation of the M6 hydroxymethyl group | CYP2C8 |
| M5a / M5b | 21-Hydroxy Montelukast (diastereomers) | Benzylic hydroxylation | CYP3A4, CYP3A5 |
| M6 | 36-Hydroxy Montelukast / 1,2-diol | Hydroxylation of the methyl group | CYP2C8, CYP2C9 |
Visualizing the Metabolic Pathway
The following diagram illustrates the primary biotransformation routes of Montelukast. The centrality of CYP2C8 in oxidative metabolism and UGT1A3 in direct conjugation is a key takeaway for understanding potential DDIs and inter-individual variability.
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25-Hydroxy Montelukast: A Technical Guide to its Metabolic Origin and Potential Pharmacological Landscape
Preamble: From a Known Antagonist to an Obscure Metabolite
Montelukast, marketed as Singulair®, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its mechanism of action is well-established: a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[3][4] By blocking the action of leukotriene D4 (LTD4), montelukast effectively mitigates the inflammatory cascade responsible for bronchoconstriction, airway edema, and mucus secretion.[1][5] However, the journey of montelukast in the body does not end at the CysLT1 receptor. It undergoes extensive metabolism, primarily in the liver, giving rise to a number of metabolites.[4][6] Among these is 25-Hydroxy Montelukast, a molecule that, despite its defined chemical identity, resides in a pharmacological shadow.
This technical guide is designed for researchers, scientists, and drug development professionals. It will not only detail the known metabolic pathway to this compound but also delve into its potential pharmacological effects. Given the current scarcity of direct research on this specific metabolite, this guide will provide a framework for its scientific investigation, proposing the critical experiments necessary to elucidate its activity. We will explore the likelihood of its contribution to the therapeutic and toxicological profile of montelukast and outline a roadmap for future research.
Part 1: The Metabolic Genesis of this compound
Montelukast is extensively metabolized following oral administration, with the majority of the parent compound and its metabolites excreted via the bile.[4] Analysis of human plasma and bile has identified several metabolites, including the focus of this guide, this compound (also referred to as M3).[7][8]
The generation of this compound is a Phase I metabolic reaction, specifically an oxidation reaction. This hydroxylation is catalyzed by several cytochrome P450 (CYP) isoenzymes. In vitro studies using human liver microsomes and expressed P450s have identified CYP2C8, CYP2C9, CYP3A4, and CYP2C19 as being capable of producing this metabolite.[7]
Caption: Metabolic conversion of Montelukast to this compound.
It is crucial to note that while this compound is a confirmed metabolite, its plasma concentrations in humans following therapeutic doses of montelukast are very low.[6] One study has suggested that it is "improbable that they contribute to the effects of montelukast".[7] This assertion, however, is based on abundance and not on a direct characterization of the metabolite's potency. Should this compound prove to be significantly more potent than the parent compound at the CysLT1 receptor or possess novel off-target activities, even low concentrations could be pharmacologically relevant. A comprehensive toxicological and pharmacological assessment is therefore warranted.
Part 2: The Unexplored Pharmacological Frontier: Potential Effects of this compound
The core question for researchers is whether the hydroxylation at the 25-position alters the pharmacological profile of the montelukast scaffold. The possibilities range from retained, reduced, or enhanced CysLT1R antagonism to the emergence of entirely new biological activities.
Potential for Retained CysLT1 Receptor Antagonism
The primary hypothesis is that this compound retains some affinity for the CysLT1 receptor. The core structure responsible for CysLT1R binding in montelukast is largely preserved in its hydroxylated metabolite. However, the addition of a hydroxyl group could introduce steric hindrance or new hydrogen bonding opportunities within the receptor's binding pocket, thereby altering its affinity and potency.
Key Research Questions:
-
What is the binding affinity (Ki) of this compound for the human CysLT1 receptor?
-
How does its potency (IC50) in inhibiting LTD4-induced signaling compare to that of montelukast?
-
Does this compound exhibit any partial agonist activity?
Exploration of Novel Pharmacological Effects
The introduction of a hydroxyl group can significantly alter a molecule's properties, including its ability to interact with other biological targets. Recent research has uncovered a range of effects for the parent drug, montelukast, that may extend beyond CysLT1R antagonism, particularly in the central nervous system. These emerging areas provide a fertile ground for investigating the potential novel activities of this compound.
Potential Areas of Investigation:
-
Neuroinflammation and Neuroprotection: Montelukast has been shown to cross the blood-brain barrier and exert neuroprotective effects in various preclinical models of neurodegenerative diseases and brain injury.[9][10][11] These effects are thought to be mediated, in part, by the modulation of microglia activation and the suppression of pro-inflammatory cytokines.[12] A 2022 study that identified new montelukast metabolites, including this compound, focused on the neuropsychiatric effects of the parent drug, suggesting that metabolites could play a role.[12][13] It is plausible that this compound could also possess neuro-modulatory properties.
-
Mitochondrial Function: There is emerging evidence that montelukast can influence mitochondrial biogenesis and function.[14] Specifically, it has been shown to promote mitochondrial biogenesis in human bronchial epithelial cells via the CREB/PGC-1α pathway.[14] Investigating whether this compound shares or expands upon these effects is a critical area for future research.
-
Off-Target Receptor Interactions: Montelukast has been reported to interact with other receptors, such as the P2Y purinergic receptors.[15] The structural modification in this compound could alter its selectivity profile for these and other receptors.
Part 3: A Practical Guide to Characterizing this compound
To move this compound from a pharmacological unknown to a characterized molecule, a systematic experimental approach is required. The following protocols provide a roadmap for its in-vitro and cellular characterization.
Experimental Workflow for Pharmacological Characterization
Caption: Proposed experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Protocol 1: CysLT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CysLT1 receptor.
Materials:
-
HEK293 cells stably expressing the human CysLT1 receptor.
-
[3H]-LTD4 (Radioligand).
-
Unlabeled LTD4 (for determining non-specific binding).
-
This compound and Montelukast (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Culture HEK293-hCysLT1R cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-LTD4, and varying concentrations of the unlabeled competitor (this compound or Montelukast). For total binding, omit the competitor. For non-specific binding, add a saturating concentration of unlabeled LTD4.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: LTD4-Induced Calcium Mobilization Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting CysLT1 receptor signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LTD4 (agonist).
-
This compound and Montelukast (test compounds).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Plate the CysLT1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Pre-incubation: Wash cells to remove excess dye. Add varying concentrations of this compound or Montelukast and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a concentration of LTD4 that elicits a submaximal response (EC80) and immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part 4: Concluding Remarks and Future Directions
The pharmacological profile of this compound remains largely uncharted territory. While its low plasma concentration may temper expectations of its contribution to the overall clinical effects of montelukast, its potential for high potency or novel off-target effects cannot be dismissed without direct experimental evidence. The structural modification inherent in this metabolite necessitates a thorough investigation, particularly in the context of the emerging understanding of montelukast's broader biological activities, including its effects on neuroinflammation and mitochondrial function.
The experimental framework provided in this guide offers a clear path forward for researchers to elucidate the pharmacological identity of this compound. Such studies are not merely academic; they are essential for a complete understanding of the disposition, efficacy, and safety profile of montelukast, a drug prescribed to millions worldwide. The insights gained from this research could have significant implications for drug development, personalized medicine, and the ongoing efforts to repurpose existing drugs for new therapeutic indications.
References
- Cardoso, J. D. O., Oliveira, R. V., Lu, J., & Desta, Z. (2018). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 46(7), 957–966. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast. [Link]
- Alves, G., Fortuna, A., Sousa, J., Lamego, J., Mota, S., & Falcão, A. (2022). The mechanisms underlying montelukast's neuropsychiatric effects - new insights from a combined metabolic and multiomics approach.
- Balani, S. K., Xu, X., Pratha, V., Koss, M. A., Amin, R. D., Dufresne, C., Miller, R. R., Arison, B. H., Doss, G. A., Chiba, M., Freeman, A., Holland, S. D., Schwartz, J. I., Lasseter, K. C., Gertz, B. J., Isenberg, J. I., Rogers, J. D., Lin, J. H., & Baillie, T. A. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282–1287. [Link]
- Wikipedia contributors. (2024, January 5). Montelukast. In Wikipedia, The Free Encyclopedia. [Link]
- MedEx. Montelukast Sodium. [Link]
- Medicine.com. (2020, February 23). Montelukast: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
- Alves, G., Fortuna, A., Sousa, J., Lamego, J., Mota, S., & Falcão, A. (2022). The mechanisms underlying montelukast's neuropsychiatric effects - new insights from a combined metabolic and multiomics approach. PubMed. [Link]
- Celik, B., Unlu, A., Dagli, E., & Karakus, G. (2015). Anti-inflammatory effects of montelukast on smoke-induced lung injury in rats. Experimental Lung Research, 41(1), 1-8. [Link]
- Al-Amin, M., Reza, H. M., & Nasir, U. B. (2024). A review of the therapeutic potential of the cysteinyl leukotriene antagonist Montelukast in the treatment of bronchiolitis obliterans syndrome following lung and hematopoietic-stem cell transplantation and its possible mechanisms. PubMed Central. [Link]
- Han, B., Zhang, Y. Y., Ye, Z. Q., Liu, B., Xu, Z. G., Wu, X., & Wang, J. (2017). Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model.
- Jakaria, M., Belaidi, A. A., Abdullah, S., & Choi, D. K. (2018). The anti-asthmatic drug, montelukast, modifies the neurogenic potential in the young healthy and irradiated brain. Scientific Reports, 8(1), 10411. [Link]
- Rovati, G. E., Baroffio, R., Citro, S., Viviani, B., & Abbracchio, M. P. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology, 71(1-2), 115–125. [Link]
- Saha Roy, M., & Islam, M. S. (2024). Competitive Analysis of the Binding Affinity of Montelukast, Zafirlukast and Gemilukast to CysLTR1, P2Y12 and PPAR-γ and Their Possible Cardioprotective Effect: Using In Silico Methods.
- Marschallinger, J., Schäffner, I., Klein, B., Gelfert, R., Rivera, F. J., Illes, S., Grassner, L., Janssen, M., Rotheneichner, P., Schmuckermair, C., Coras, R., Boccazzi, M., Chishty, M., Lagler, F. B., Renic, M., Bauer, H. C., Singewald, N., Blümcke, I., Bogdahn, U., … Aigner, L. (2021). Cognitive Effects of Montelukast: A Pharmaco-EEG Study. International Journal of Molecular Sciences, 22(9), 4567. [Link]
- Wang, Y., Wang, Y., Wang, Y., Wang, Y., & Wang, Y. (2019). Montelukast promotes mitochondrial biogenesis via CREB/PGC-1α in human bronchial epithelial cells. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 4234–4239. [Link]
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An In-Depth Technical Guide: 25-Hydroxy Montelukast as a Biomarker of Montelukast Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Montelukast, a selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate, a complex process predominantly governed by the cytochrome P450 (CYP) enzyme system. Understanding the nuances of this metabolism is paramount for predicting drug-drug interactions, explaining inter-individual variability in patient response, and optimizing therapeutic strategies. This guide provides a detailed exploration of montelukast metabolism with a specific focus on 25-hydroxy montelukast, a key metabolite that serves as a valuable biomarker for the activity of crucial metabolizing enzymes, particularly CYP2C8 and CYP2C9. We will delve into the biochemical pathways, present robust analytical methodologies for quantification, and discuss the practical applications of this biomarker in both clinical research and drug development contexts.
The Metabolic Landscape of Montelukast
The journey of montelukast through the body is characterized by rapid absorption, extensive protein binding, and significant hepatic metabolism before its near-exclusive excretion via the bile.[3][4][5]
Pharmacokinetic Profile
Following oral administration, montelukast is quickly absorbed, with peak plasma concentrations (Cmax) reached within 3 to 4 hours in fasted adults.[4][6] It is highly bound to plasma proteins (>99%) and has an apparent volume of distribution of 8-11 liters.[3][5] The elimination of montelukast is almost entirely dependent on hepatic metabolism, with less than 0.2% of a radiolabeled dose recovered in the urine, indicating that the drug and its metabolites are excreted almost exclusively through the bile.[4][6]
Enzymatic Pathways: The Central Role of Cytochrome P450
Montelukast undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 superfamily of enzymes in the liver.[7][8] While initial product information implicated CYP3A4 and CYP2C9, subsequent in-vitro and in-vivo studies have definitively established CYP2C8 as the dominant enzyme, responsible for approximately 80% of its biotransformation.[9][10] Other contributing enzymes include CYP2C9 and, to a lesser extent, CYP3A4.[6][11]
The metabolism of montelukast gives rise to several metabolites, which have been identified in human plasma and bile.[12][13] These include:
-
This compound (M3)
-
Montelukast dicarboxylic acid (M4)
-
21(R)- and 21(S)-hydroxy montelukast (M5a and M5b)
-
36-hydroxy montelukast (M6)
The formation of this compound is a key pathway catalyzed by multiple P450 isoforms. In vitro studies using human liver microsomes and expressed P450s have shown that CYP2C8 and CYP2C9 are the principal enzymes involved in its formation, with minor contributions from CYP2C19 and CYP3A4.[11][12]
This compound: A Validated Biomarker
In drug development and clinical pharmacology, a biomarker is a measurable indicator of a biological state or condition. Metabolites are frequently used as biomarkers to provide a non-invasive window into the activity of drug-metabolizing enzymes.
The utility of this compound as a biomarker stems from its formation being predominantly catalyzed by CYP2C8 and CYP2C9.[11][12] Therefore, the concentration of this compound in a biological matrix (e.g., plasma) relative to the parent drug can serve as a phenotypic measure of the combined activity of these two key enzymes.
Key Applications:
-
Pharmacokinetic (PK) Variability: Monitoring this metabolite can help explain the high inter-individual variability observed in montelukast plasma concentrations.
-
Drug-Drug Interaction (DDI) Studies: It provides a mechanistic tool to investigate DDIs. For example, co-administration of montelukast with a potent CYP2C8 inhibitor like gemfibrozil results in a marked increase in montelukast exposure and a corresponding decrease in the formation of its metabolites, a change that can be quantified by measuring this compound.[9][10]
-
Pharmacogenomics: Levels of this compound can be correlated with genetic polymorphisms in the CYP2C8 and CYP2C9 genes to understand how genetic variations impact drug metabolism and patient response.
Analytical Methodologies for Quantification
Accurate and precise quantification of this compound in complex biological matrices requires a robust and validated bioanalytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and specificity.[14]
Experimental Workflow Overview
The overall workflow involves sample collection, extraction of the analyte from the biological matrix, chromatographic separation, and detection by mass spectrometry.
Detailed Step-by-Step Protocol: Plasma Sample Analysis
This protocol describes a representative method for the quantification of this compound in human plasma.
A. Materials and Reagents:
-
Reference standards for montelukast and this compound
-
Stable isotope-labeled internal standard (e.g., Montelukast-d6)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid or ammonium formate
-
Human plasma (with anticoagulant like K2EDTA)
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
B. Sample Preparation: Protein Precipitation (PPT)
-
Rationale: PPT is a rapid and effective method for removing the majority of proteins from plasma, which can interfere with the LC-MS/MS analysis. Acetonitrile is a common and efficient precipitating agent.[14] The use of a stable isotope-labeled internal standard (IS) is critical for a self-validating system; the IS is added at the beginning and experiences the same extraction and ionization effects as the analyte, correcting for any variability.
-
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Montelukast-d6 at 100 ng/mL in methanol).
-
Vortex briefly (approx. 10 seconds).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (approx. 350 µL) to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
C. LC-MS/MS Analysis
-
Rationale: Reverse-phase chromatography (using a C18 column) separates montelukast and its more polar metabolite, this compound, based on their hydrophobicity. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Typical Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 - 0.8 mL/min |
| Gradient | Isocratic (e.g., 80-85% B) or a shallow gradient depending on separation needs |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Hypothetical values below, must be optimized empirically |
| Montelukast | Q1: 586.2 m/z -> Q3: 568.2 m/z[14] |
| 25-OH Montelukast | Q1: 602.2 m/z -> Q3: 584.2 m/z (Parent +16 Da for hydroxylation) |
| Montelukast-d6 (IS) | Q1: 592.3 m/z -> Q3: 574.2 m/z[14] |
D. Method Validation and Data Analysis The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of calibrators. The concentrations of this compound in unknown samples are then determined from this curve.
Applications in Drug Development and Clinical Research
Monitoring this compound provides actionable insights throughout the drug lifecycle.
Case Study: Investigating a Drug-Drug Interaction
Scenario: A new investigational drug is a suspected inhibitor of CYP2C8. A clinical DDI study is designed with montelukast as the probe drug.
Methodology:
-
Healthy volunteers receive a single oral dose of montelukast (e.g., 10 mg).
-
Serial blood samples are collected over 24-48 hours to determine the pharmacokinetic profile of both montelukast and this compound.
-
After a washout period, the same subjects receive the investigational drug for several days to reach steady-state, followed by co-administration of a single dose of montelukast.
-
The pharmacokinetic profiling for montelukast and its metabolite is repeated.
Expected Outcome & Interpretation: If the investigational drug is indeed a CYP2C8 inhibitor, the results will show:
-
A significant increase in the Area Under the Curve (AUC) and Cmax of the parent drug, montelukast.
-
A significant decrease in the AUC of the metabolite, this compound.
-
A decreased metabolite-to-parent drug ratio.
This provides direct, mechanistic evidence of CYP2C8 inhibition in vivo, a critical piece of information for the safety labeling and clinical use of the new drug.
Conclusion
This compound has been established as a reliable and informative biomarker for the metabolic activity of CYP2C8 and CYP2C9, the primary enzymes responsible for montelukast clearance. Its quantification via robust and validated LC-MS/MS methods offers a powerful tool for researchers and drug developers. By incorporating the analysis of this key metabolite into pharmacokinetic, DDI, and pharmacogenomic studies, a more complete and mechanistic understanding of montelukast's disposition can be achieved. This knowledge is essential for predicting and managing drug interactions, explaining patient variability, and ultimately ensuring the safe and effective use of this important respiratory medication.
References
- Karonen T, Filppula AM, Laitila J, Niemi M, Neuvonen PJ, Backman JT. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. Clinical Pharmacology & Therapeutics. [Link]
- Patel, P. Montelukast.
- PharmGKB. montelukast.
- Walsky RL, Gaman EA, Obach RS. Selective inhibition of human cytochrome P4502C8 by montelukast. Drug Metabolism and Disposition. [Link]
- Karonen T, Filppula AM, Laitila J, Niemi M, Neuvonen PJ, Backman JT. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. Request PDF. [Link]
- Al-Subeihi A, Al-Zanfali K, El-Dakiky M, Al-Dosari M, Al-Hassawi G, Al-Gareeb A, Al-Ahmad M. In Vitro Metabolism of Montelukast by Cytochrome P450S and UDP-Glucuronosyltransferases. IU Indianapolis ScholarWorks. [Link]
- U.S. Food and Drug Administration. Singulair (Montelukast Sodium) Label.
- National Institute of Diabetes and Digestive and Kidney Diseases. Montelukast. LiverTox. [Link]
- Al-Subeihi A, Al-Zanfali K, El-Dakiky M, Al-Dosari M, Al-Hassawi G, Al-Gareeb A, Al-Ahmad M. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. [Link]
- Li, F., Wang, Y., Zhang, Y. et al. Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium Formulations in Healthy Chinese Volunteers Under Fasting and Fed Conditions. Drug Design, Development and Therapy. [Link]
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- Bio-Montelukast Product Monograph. [Link]
- Wikipedia. Montelukast. [Link]
- Balani SK, Xu X, Pratha V, Koss MA, Amin RD, Dufresne C, Miller RR, Arison BH, Ramjit HG, King SY, Evans DC, Yacobi A, Schwartz JI, Baillie TA. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. [Link]
- Shah K, Parmar V. Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.
- Challa BR, Awen BZ, Chandu BR, Khagga M, Kotthapalli CB. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Pharmaceutical Analysis. [Link]
- Al-Shehri MM. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study.
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Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 25-Hydroxy Montelukast in Human Plasma
Introduction
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis. Its metabolism in humans is extensive, leading to the formation of several metabolites. Among these, 25-Hydroxy Montelukast has been identified as a minor metabolite.[1] Accurate and sensitive quantification of such metabolites in biological matrices is paramount in pharmacokinetic and drug metabolism studies to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[2]
Scientific Rationale for Method Development
The development of this method was predicated on the physicochemical properties of this compound and the established analytical approaches for its parent compound, Montelukast.[3][4] Given the structural similarity, a reversed-phase chromatographic separation on a C18 column is anticipated to provide adequate retention and separation from endogenous plasma components. The addition of a hydroxyl group to the Montelukast molecule increases its polarity, which may slightly alter its retention characteristics compared to the parent drug.
For detection, tandem mass spectrometry offers unparalleled selectivity and sensitivity. The proposed Multiple Reaction Monitoring (MRM) transitions are based on the predicted fragmentation pattern of this compound, leveraging the known fragmentation of Montelukast as a template. Protein precipitation is selected as the sample preparation technique due to its simplicity, speed, and proven efficacy in removing the majority of proteinaceous interferences from plasma samples.[5][6]
Proposed Analytical Method
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Montelukast-d6 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, is recommended.
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 50 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometric Detection
The mass spectrometer should be operated in positive ion mode. The proposed MRM transitions are detailed in Table 2.
Table 2: Proposed Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 602.2 | 584.2 | 100 | 25 |
| Montelukast-d6 (IS) | 592.3 | 574.2 | 100 | 27 |
Note: The molecular weight of Montelukast is 586.2 g/mol [7], and this compound is 602.2 g/mol .[8] The precursor ion for this compound is proposed as [M+H]+. The product ion is predicted based on a neutral loss of water (18 Da), a common fragmentation for hydroxylated metabolites.[9] The transitions for the internal standard, Montelukast-d6, are based on published methods.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and Montelukast-d6 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and for low, medium, and high QC samples.
Sample Preparation: Protein Precipitation
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for plasma sample preparation using protein precipitation.
Step-by-Step Protocol for Sample Preparation:
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (30% B).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Method Validation
The proposed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve with a minimum of six non-zero standards should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels (LLOQ, low, mid, and high QC). The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples to the response of the analyte in neat solution.
-
Recovery: The extraction efficiency of the analyte and IS should be determined.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 3: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |
Data Analysis
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The proposed method is designed to be sensitive, selective, and robust, making it suitable for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies. Adherence to the described validation procedures will ensure the generation of high-quality, reliable data.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. Singulair (Montelukast Sodium) Prescribing Information.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23663996, Montelukast Sodium.
- Challa, B. R., Awen, B. Z., Chandu, B. R., Khagga, M., & Kotthapalli, C. B. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 80(1), 123–136.
- Al-Ghobashy, M. A., Fathy, M. M., & Hassan, S. A. (2010). High-performance liquid chromatographic determination of Montelukast sodium in human plasma: Application to bioequivalence study.
- Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io.
- Balani, S. K., Xu, X., Pratha, V., Koss, M. A., Amin, R. D., Daniels, J. S., ... & Miller, R. R. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug metabolism and disposition, 25(11), 1282–1287.
- Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(19), 1985-1988.
- IROA Technologies. Internal Standard Sets for Reliable Metabolomic Analysis.
- Jian, W., Edom, R. W., & Weng, N. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(7), 1643–1649.
- BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 70702423, alpha Hydroxy montelukast.
- ResearchGate. Fragmentation mass spectra of selected metabolites with purposed... | Download Scientific Diagram.
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A Robust and Sensitive LC-MS/MS Method for the Quantification of 25-Hydroxy Montelukast in Human Plasma
Application Note
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of 25-Hydroxy Montelukast, a metabolite of Montelukast, in human plasma. Montelukast is a widely prescribed leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis.[1][2][3] Understanding its metabolism, particularly the formation of hydroxylated metabolites, is crucial for comprehensive pharmacokinetic assessments and drug-drug interaction studies. This protocol provides a complete workflow, from sample preparation to data analysis, and has been developed in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidelines.[4][5][6]
Introduction
Montelukast is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, and CYP3A4.[1][2][7][8] The resulting metabolites are excreted almost exclusively via the bile.[1] Among its various metabolites, this compound is a significant product of oxidative metabolism.[][10] Accurate quantification of this metabolite in biological matrices is essential for in-depth pharmacokinetic profiling and for evaluating the impact of potential co-administered drugs that may inhibit or induce the metabolizing enzymes.
This application note addresses the need for a robust and reliable bioanalytical method for this compound. The described LC-MS/MS method offers high sensitivity and specificity, making it suitable for regulated bioanalysis in clinical and preclinical studies.
Scientific Principles
The method's success hinges on the synergy between the separation power of Liquid Chromatography (LC) and the specificity and sensitivity of tandem Mass Spectrometry (MS/MS).
-
Liquid Chromatography (LC): A reversed-phase C18 column is employed to separate this compound from the parent drug, Montelukast, and other endogenous plasma components.[11] The choice of a C18 stationary phase is based on its effectiveness in retaining and resolving hydrophobic molecules like Montelukast and its metabolites.[11] Gradient elution with an organic modifier (acetonitrile) and an aqueous mobile phase containing a volatile buffer (ammonium formate) ensures sharp peak shapes and optimal separation.
-
Tandem Mass Spectrometry (MS/MS): Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. Electrospray ionization (ESI) in the positive ion mode is utilized to generate protonated molecular ions ([M+H]+) of this compound and the internal standard.
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram:
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- 2. Montelukast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Note: A Validated HPLC Method for the Quantification of 25-Hydroxy Montelukast in Human Plasma
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 25-Hydroxy Montelukast, a metabolite of Montelukast, in human plasma. Montelukast is a selective leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. Monitoring its metabolites is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol outlines a complete workflow, from sample preparation using protein precipitation to chromatographic separation and detection. The method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.
Introduction: The Rationale for Metabolite Quantification
Montelukast is extensively metabolized in the liver, and understanding the profile of its metabolites is fundamental to evaluating its overall disposition in the body. The this compound metabolite is a key product of this biotransformation. Accurate quantification in biological matrices like plasma is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for providing a complete picture of the drug's behavior in vivo.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the quantitative estimation of drugs and their metabolites in biological fluids[1][2]. This application note addresses the need for a specific and validated method for this compound, leveraging established principles from the analysis of the parent compound, Montelukast[3][4]. The proposed method is designed to be sensitive, specific, and robust, meeting the stringent requirements for bioanalytical method validation as stipulated by regulatory bodies like the FDA and ICH[5].
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not widely published, its properties can be inferred from the parent molecule, Montelukast.
-
Montelukast Properties : It is a lipophilic drug (logP ≈ 8.79) with pKa values of 2.7 and 5.8. It is also known to be light-sensitive[6].
-
This compound (Inferred Properties) : The addition of a hydroxyl (-OH) group will increase the polarity of the molecule compared to Montelukast. This increased polarity will likely result in a shorter retention time on a reverse-phase HPLC column under identical conditions. The core chromophore remains intact, so UV detection wavelengths suitable for Montelukast (around 285 nm and 355 nm) should be applicable[7][8].
Given these properties, a reverse-phase HPLC method is the logical choice. The sample preparation must effectively remove plasma proteins that can interfere with the analysis and damage the HPLC column.
Experimental Protocol
Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Formic Acid (AR Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (with K2EDTA as anticoagulant)
-
This compound Reference Standard
-
Montelukast-d6 (Internal Standard - IS)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or PDA detector is suitable. For higher sensitivity and specificity, an LC-MS/MS system can be employed[3][4][9].
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system capable of delivering precise gradients and stable flow rates is required. |
| Column | C18 Reverse-Phase Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) | C18 columns are widely used for the analysis of Montelukast and are effective at retaining hydrophobic molecules. The slightly more polar metabolite will also be well-retained and separated from endogenous interferences[7][10]. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic Acid | The buffer controls the pH to ensure consistent ionization state of the analyte and internal standard, leading to reproducible retention times. A pH of 4.0 is chosen to suppress the ionization of the carboxylic acid moiety, improving retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good peak shape and elution strength for compounds like Montelukast and its metabolites[3][7]. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency[11]. |
| Gradient Elution | 0-2 min: 40% B; 2-8 min: 40-90% B; 8-10 min: 90% B; 10-11 min: 90-40% B; 11-15 min: 40% B | A gradient is necessary to elute the polar metabolite and any potential less-retained impurities effectively, while also ensuring that the more lipophilic parent compound (if present) and late-eluting matrix components are washed from the column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape[10]. |
| Injection Volume | 20 µL | A typical injection volume that provides adequate sensitivity without causing peak distortion. |
| Detector | UV-Vis Detector | Montelukast has strong UV absorbance. |
| Detection Wavelength | 285 nm | This wavelength provides good sensitivity for Montelukast and is expected to be suitable for its hydroxylated metabolite[7]. |
| Internal Standard (IS) | Montelukast-d6 | A deuterated analog is the ideal internal standard for LC-MS analysis as it co-elutes and has identical chemical properties but is mass-distinguishable[3]. For UV detection, a structurally similar compound with a distinct retention time would be needed. |
Preparation of Standards and Quality Control Samples
-
Stock Solutions : Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (Montelukast-d6) in methanol. Store at 2-8°C, protected from light.
-
Working Solutions : Perform serial dilutions of the stock solution with 50:50 Methanol:Water to prepare working solutions for calibration curve standards and quality controls (QCs).
-
Calibration Standards : Spike blank human plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples : Prepare QC samples in blank plasma at three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 800 ng/mL)[12].
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample clean-up for Montelukast analysis[3].
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 400 ng/mL Montelukast-d6) to each tube (except blanks) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins[3].
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Note on Light Sensitivity : All procedures involving Montelukast and its metabolites should be performed under amber or yellow light, and samples should be stored in light-protected containers to prevent photodegradation[6].
Sample Preparation Workflow Diagram
Caption: Protein Precipitation Workflow for Plasma Samples.
Method Validation Protocol
The developed method must be validated according to international guidelines to ensure its reliability for bioanalytical applications[5][13].
Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. Interference should be <20% of the LLOQ for the analyte and <5% for the IS[3]. |
| Linearity | Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should not exceed 15% for QC samples (20% for LLOQ). Accuracy (%Bias) should be within ±15% of the nominal values (±20% for LLOQ)[6][14]. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. Determined at three QC levels by comparing peak areas of extracted samples to unextracted standards[3]. |
| Matrix Effect | Assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%[3]. |
| Stability | Analyte stability in plasma must be evaluated under various conditions: freeze-thaw (3 cycles), short-term bench-top (e.g., 24h at room temp), and long-term storage (-80°C)[13][14]. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (±20% bias)[14]. |
Method Validation Workflow
Caption: Bioanalytical Method Validation Flowchart.
Data Analysis and System Suitability
-
System Suitability : Before each run, inject a standard solution (e.g., MQC) multiple times. The precision (%CV) of the retention time and peak area should be <2%. Theoretical plates and tailing factor should also be monitored to ensure column performance.
-
Quantification : Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. Use a weighted (1/x² or 1/x) linear regression to determine the concentrations of unknown samples.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound in human plasma. The method is based on established analytical techniques for the parent drug, Montelukast, and incorporates best practices for sample preparation and method validation. By following this detailed guide, researchers can achieve reliable, accurate, and reproducible quantification of this key metabolite, thereby supporting critical drug development and clinical research activities. It is imperative that this proposed method undergoes rigorous in-lab validation before its application to clinical or pharmacokinetic studies.
References
- Vertex AI Search, & Google. (n.d.). Automated solid phase extraction method for quantification of montelukast in human plasma using LC-MS/MS and its application to a bioequivalence study - ResearchGate.
- Shah, K., & Parmar, V. (n.d.). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.
- Der Pharma Chemica. (n.d.). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method.
- Indian Journal of Pharmaceutical Sciences. (n.d.). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small V Determination of Montelukast in Small Volume H.
- ResearchGate. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma.
- Semantic Scholar. (n.d.). Bioanalytical Method Development and Validation by HPLC: A Review.
- ResearchGate. (2021). Bioanalytical Method Development and Validation by HPLC: A Review.
- Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health.
- ResearchGate. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study.
- S. H., et al. (n.d.). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development.
- ResearchGate. (n.d.). Purification of biological samples and validation of bioanalytical HPLC methods for analysis of drugs and their metabolites.
- Al-Sabri, A., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. National Institutes of Health.
- ResearchGate. (n.d.). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design.
- Future Science. (n.d.). Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF MONTELUKAST SODIUM IN BULK AND IN PHARMACEUTICAL FORMULATI.
- Smith, G. A., et al. (2004). An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product. PubMed.
- ResearchGate. (n.d.). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector.
- Journal of Pharmaceutical and Sciences. (2023). Validation of Drug Compound Analysis Methods in Biological Samples (Urine).
- ResearchGate. (n.d.). A New Liquid-Liquid Extraction based Method for Determination of Montelukast in Human Plasma with Small Plasma Sample Volume by HPLC with Fluorescence Detector.
- Google Patents. (2015). Liquid formulation with enhanced stability comprising montelukast or pharmaceutically acceptable salt thereof and method for preparing same.
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pharmacologyjournal.in [pharmacologyjournal.in]
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- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
sample preparation for 25-Hydroxy Montelukast analysis in plasma
Application Note & Protocol
Strategic Sample Preparation for the Bioanalysis of 25-Hydroxy Montelukast in Plasma by LC-MS/MS
Abstract
This document provides a comprehensive technical guide on sample preparation methodologies for the quantitative analysis of this compound, the primary active metabolite of Montelukast, in human plasma. As regulatory and research demands for characterizing drug metabolism and pharmacokinetic profiles grow, robust and reliable bioanalytical methods are paramount. We delve into the foundational principles and provide detailed, field-tested protocols for three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide emphasizes the causality behind experimental choices, empowering researchers to select and optimize the most appropriate sample preparation strategy for their specific analytical objectives, from high-throughput discovery to rigorous, regulated clinical studies.
Introduction: The Analytical Imperative for this compound
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] Following administration, it is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes, into several metabolites, with this compound being a key active metabolite. Accurate quantification of this metabolite in plasma is critical for comprehensive pharmacokinetic (PK) modeling, assessing drug-drug interactions, and understanding the overall pharmacology of Montelukast.
The primary analytical challenge lies in isolating this low-concentration analyte from the complex biological milieu of plasma. Plasma is rich in proteins (>99% of which Montelukast is bound to), salts, and endogenous components like phospholipids, all of which can severely interfere with analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] These interferences, collectively known as the "matrix effect," can suppress or enhance the analyte's ionization, leading to inaccurate and unreliable data.[3][4]
Therefore, an effective sample preparation strategy is not merely a preliminary step but the very foundation of a robust bioanalytical method. The goal is to efficiently remove interfering matrix components while maximizing the recovery of this compound, ensuring the accuracy, precision, and sensitivity of the assay. This guide will explore the three cornerstone techniques to achieve this.
Foundational Strategy: Selection of an Internal Standard
Before embarking on any sample preparation protocol, the selection of an appropriate Internal Standard (IS) is crucial for reliable quantification. The IS is added at the beginning of the sample preparation process and is used to correct for variability in extraction recovery and potential matrix effects.
Expert Recommendation: The ideal choice is a stable isotope-labeled (SIL) internal standard , such as this compound-d6. A SIL-IS is chemically identical to the analyte and thus exhibits nearly identical behavior during extraction and ionization. Any loss or ionization fluctuation experienced by the analyte will be mirrored by the IS, ensuring a consistent analyte/IS peak area ratio. If a SIL-IS for the metabolite is unavailable, Montelukast-d6 can serve as a suitable alternative, as it shares a similar core structure.[1][5]
Method 1: Protein Precipitation (PPT)
Principle & Rationale
Protein Precipitation is the simplest and fastest method for sample cleanup. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample.[1][6][7] This disrupts the hydration shell around the plasma proteins, causing them to denature, aggregate, and precipitate out of solution. The analyte, which is soluble in the resulting supernatant, can then be separated by centrifugation.
-
Why Acetonitrile? Acetonitrile is highly effective at precipitating a broad range of plasma proteins and is compatible with typical reversed-phase LC mobile phases. Its use is well-documented for the parent compound, Montelukast.[1][8]
Advantages vs. Disadvantages
-
Pros: High-throughput, low cost, simple, and requires minimal method development.
-
Cons: Produces the "dirtiest" extract. While proteins are removed, highly soluble interferences like salts and phospholipids remain in the supernatant, posing a significant risk of matrix effects, particularly ion suppression.[2][9]
Detailed Experimental Protocol
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (e.g., this compound-d6 in 50% methanol).
-
Vortex briefly (approx. 5 seconds) to mix.
-
Add 300 µL of ice-cold acetonitrile. (A 3:1 solvent-to-plasma ratio is a common starting point).[6]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.
Workflow Visualization
Caption: Protein Precipitation (PPT) Workflow.
Method 2: Liquid-Liquid Extraction (LLE)
Principle & Rationale
LLE separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous phase (the plasma sample) and an organic solvent.[10][11] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, leaving polar interferences like salts and phospholipids behind in the aqueous layer.
-
Why Adjust pH? this compound, like its parent, contains a carboxylic acid group. By adjusting the sample pH to be at least 2 units below the pKa of this group (making the solution acidic), the carboxylate will be protonated (-COOH), rendering the molecule neutral and significantly more soluble in an organic solvent.
-
Solvent Choice: A water-immiscible organic solvent of intermediate polarity, such as tert-butyl methyl ether (TBME) or ethyl acetate, is chosen to selectively extract the analyte. TBME is often preferred due to its lower water solubility and clean evaporation.[10]
Advantages vs. Disadvantages
-
Pros: Yields a significantly cleaner extract than PPT, effectively removing salts and many polar phospholipids.[11]
-
Cons: More labor-intensive, requires larger volumes of organic solvents, can be difficult to automate, and analyte recovery can be sensitive to pH and solvent choice.
Detailed Experimental Protocol
-
Pipette 200 µL of plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 50 µL of a pH-adjusting buffer (e.g., 0.1 M HCl or a saturated sodium bicarbonate solution depending on the analyte's properties; for Montelukast, a basic solution has been used to keep it charged in the aqueous phase while extracting other interferences, but for direct extraction, an acidic buffer would be used).[10][11]
-
Vortex briefly (approx. 10 seconds).
-
Add 1.0 mL of tert-butyl methyl ether (TBME).
-
Cap and vortex/mix vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Workflow Visualization
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Method 3: Solid-Phase Extraction (SPE)
Principle & Rationale
SPE is a chromatographic technique that provides the most effective sample cleanup by isolating the analyte on a solid sorbent while matrix interferences are washed away.[5][12] For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) is ideal. The process involves four key steps:
-
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: The sorbent is flushed with an aqueous solution (e.g., water) to prepare it for the aqueous sample.
-
Loading & Washing: The plasma sample is loaded onto the sorbent. The analyte is retained, while weakly bound interferences are washed away with a weak aqueous-organic solvent mixture. This step is critical for removing salts and phospholipids.
-
Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for analysis.
Advantages vs. Disadvantages
-
Pros: Provides the cleanest extract, significantly reduces matrix effects, enhances sensitivity, and can be fully automated for high-throughput applications.[9][12]
-
Cons: Highest cost per sample, requires more extensive method development to optimize sorbent and solvent selection.
Detailed Experimental Protocol (Reversed-Phase C18)
-
Condition Sorbent: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate Sorbent: Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Load Sample: Load 200 µL of plasma (pre-treated with IS) onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
Elute: Pass 1 mL of mobile phase (e.g., acetonitrile/5mM ammonium acetate, 80:20 v/v) to elute the this compound and IS.[5]
-
The eluate can be injected directly or evaporated and reconstituted if further concentration is needed.
Workflow Visualization
Caption: Solid-Phase Extraction (SPE) Workflow.
Data Summary & Method Comparison
The choice of sample preparation method is a trade-off between throughput, cost, and the required quality of the data. The following table summarizes the expected performance characteristics for each technique when analyzing this compound in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extract Cleanliness | Low | Medium | High |
| Matrix Effect Risk | High | Medium | Low |
| Analyte Recovery | ~70-95%[1] | ~55-85%[13] | >85%[14] |
| Throughput | High | Low-Medium | High (with automation) |
| Cost per Sample | Low | Low-Medium | High |
| Solvent Usage | Low | High | Medium |
| Suitability | Early Discovery, High-Throughput Screening | Bioanalytical R&D, Methods requiring phospholipid removal | Regulated Bioanalysis, Clinical Trials, High-Sensitivity Assays |
Note: Recovery percentages are based on published data for the parent drug Montelukast and serve as a representative range.
Conclusion and Recommendations
The optimal sample preparation strategy for this compound is dictated by the analytical objective.
-
For high-throughput, early-stage discovery studies where speed is prioritized over ultimate sensitivity, Protein Precipitation offers an acceptable and efficient workflow. However, one must be vigilant for matrix effects.
-
Liquid-Liquid Extraction provides a good balance between cleanliness and cost. It is a significant improvement over PPT and is suitable for many research and development applications.
-
For regulated bioanalysis, pivotal clinical trials, or any application demanding the highest data quality and sensitivity , Solid-Phase Extraction is the unequivocal gold standard.[5][12] It delivers the cleanest extracts, minimizes matrix effects, and provides the most reliable and reproducible results, fully justifying the investment in development and cost per sample.
By understanding the principles and trade-offs of each technique, researchers can confidently select and implement a sample preparation protocol that ensures the integrity and success of their bioanalytical studies of this compound.
References
- Jain, D., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science.
- Veeragoni, A., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
- El-Bagary, R., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 4(1), 47-56.
- Al-Rawithi, S., et al. (2015). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. ResearchGate.
- Woolf, E., et al. (2003). A semi-automated 96-well protein precipitation method for the determination of montelukast in human plasma using high performance liquid chromatography/fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 647-54.
- Rani, S., et al. (2008). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Indian Journal of Pharmaceutical Sciences, 70(4), 458-62.
- Smith, G., et al. (2004). An automated method for the determination of montelukast in human plasma using dual-column HPLC analysis and peak height summation of the parent compound and its photodegradation product. Pharmaceutical Research, 21(9), 1539-44.
- Katteboina, M., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. ResearchGate.
- Woolf, E. J., & Matuszewski, B. K. (2003). A semi-automated 96-well protein precipitation method for the determination of montelukast in human plasma using high performance liquid chromatography/fluorescence detection. ResearchGate.
- Rani, S., et al. (2008). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma Samples using HPLC with Fluorescence Detector. Indian Journal of Pharmaceutical Sciences.
- Bagle, T., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(4), 337-41.
- Rani, S., et al. (2008). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. ResearchGate.
- Pingale, S., & Nerurkar, K. (2011). Automated solid phase extraction method for quantification of montelukast in human plasma using LC-MS/MS and its application to a bioequivalence study. ResearchGate.
- Patel, N., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Pan, J., & Zhang, D. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 861-864.
- Sharma, K., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Roszkowska, A., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 158, 263-270.
- Shah, K., & Parmar, V. (2016). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. PARIPEX - Indian Journal of Research, 5(6).
- U.S. Pharmacopeia. (2012). Montelukast Sodium. USP 35-NF 30.
- Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today.
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Mastering Montelukast Bioanalysis: A Guide to Robust Extraction Protocols
In the landscape of pharmaceutical research and development, the precise quantification of drug molecules and their metabolites from complex biological matrices is paramount. This guide provides an in-depth exploration of validated extraction protocols for Montelukast, a selective leukotriene receptor antagonist, and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the underlying scientific principles that govern each step, ensuring methodological robustness and data integrity.
Introduction to Montelukast Bioanalysis
Montelukast is a cornerstone in the management of asthma and allergic rhinitis. Its pharmacokinetic and pharmacodynamic profiles are critical to understanding its efficacy and safety. The drug undergoes significant metabolism, primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including an acyl glucuronide (M1), a sulfoxide (M2), and various hydroxylated species (M3, M5a/b, M6a/b). Accurate measurement of both the parent drug and its metabolites in biological fluids such as plasma and urine is essential for comprehensive pharmacokinetic studies, bioequivalence trials, and toxicological assessments.
The challenge in Montelukast bioanalysis lies in efficiently isolating these analytes from a complex biological milieu replete with proteins, lipids, salts, and other endogenous components that can interfere with downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of extraction methodology is therefore a critical determinant of assay sensitivity, specificity, and reproducibility.
This guide details three principal extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, a discussion of its mechanistic basis, and an evaluation of its relative merits and limitations.
Section 1: Protein Precipitation (PPT) - The Rapid Approach
Protein Precipitation is often the initial choice for sample cleanup due to its simplicity, speed, and cost-effectiveness. The fundamental principle is the removal of proteins from the sample by inducing their denaturation and precipitation with an organic solvent, acid, or salt. For Montelukast, acetonitrile is a widely used and effective precipitating agent.[1][2]
The "Why": Causality in PPT
Acetonitrile disrupts the hydration shell around protein molecules, leading to their aggregation and precipitation. This process effectively liberates drug molecules that may be protein-bound, making them available for analysis. The simplicity of this method makes it highly amenable to high-throughput screening. However, the resulting supernatant may still contain a significant amount of endogenous interferences, a phenomenon known as matrix effect, which can impact the accuracy and precision of LC-MS analysis.
Detailed Protocol: Protein Precipitation for Montelukast in Human Plasma
Materials:
-
Human plasma sample
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Montelukast-d6)[3]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution (e.g., 400 ng/mL Montelukast-d6 in methanol) and briefly vortex.[3]
-
Add 750 µL of ice-cold acetonitrile to the plasma sample.[3]
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.[3]
-
Centrifuge the sample at 14,000 x g for 10 minutes at ambient temperature to pellet the precipitated proteins.[3]
-
Carefully aspirate the clear supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis. To minimize light exposure, which Montelukast is sensitive to, perform the extraction under yellow light or in amber-colored tubes.[3]
Section 2: Liquid-Liquid Extraction (LLE) - The Classic Cleanup
Liquid-Liquid Extraction provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many of the more polar, water-soluble interferences in the aqueous phase. The choice of organic solvent is critical and is based on the polarity and solubility of the analyte. For Montelukast, ter-butylmethylether has been shown to be an effective extraction solvent.[2]
The "Why": Partitioning Principles in LLE
LLE operates on the principle of differential solubility. Montelukast, being a relatively lipophilic molecule, preferentially partitions into the organic phase, especially when the aqueous phase is basified to deprotonate the carboxylic acid moiety, thereby increasing its hydrophobicity. This technique generally results in a cleaner extract and higher recovery compared to PPT, although it is more labor-intensive and requires larger volumes of organic solvents.
Detailed Protocol: Liquid-Liquid Extraction for Montelukast in Human Plasma
Materials:
-
Human plasma sample (200 µL)
-
Internal Standard (IS) solution (e.g., Quinine sulphate in methanol)[2]
-
Saturated sodium bicarbonate solution[2]
-
Ter-butylmethylether (HPLC grade)[2]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard solution.[2]
-
Add 50 µL of saturated sodium bicarbonate solution to basify the sample and vortex for 10 seconds.[2]
-
Add 2 mL of ter-butylmethylether, vortex vigorously for 2 minutes, and then centrifuge at 5000 x g for 5 minutes to separate the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase and inject 100 µL into the HPLC or LC-MS/MS system.[2]
Section 3: Solid-Phase Extraction (SPE) - The Gold Standard for Purity and Selectivity
Solid-Phase Extraction is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, making it ideal for sensitive bioanalytical assays. SPE separates components of a mixture according to their physical and chemical properties. For Montelukast and its metabolites, a Hydrophilic-Lipophilic Balanced (HLB) or a mixed-mode SPE sorbent is recommended to effectively capture the parent drug and its more polar metabolites.
The "Why": The Power of Selective Adsorption in SPE
SPE utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. By carefully selecting the sorbent and optimizing the wash and elution steps, a high degree of sample cleanup and analyte concentration can be achieved. HLB sorbents are particularly advantageous as they can retain a wide range of compounds from polar to non-polar, making them suitable for the simultaneous extraction of Montelukast and its diverse metabolites.[3] Mixed-mode SPE, which combines ion-exchange and reversed-phase retention mechanisms, can offer even greater selectivity for acidic compounds like Montelukast and its metabolites.
Detailed Protocol: Solid-Phase Extraction for Montelukast and Metabolites in Human Plasma
This protocol is a generalized approach using an HLB SPE cartridge and may require optimization for specific metabolites.
Materials:
-
Human plasma sample
-
Internal Standard solution
-
Phosphoric acid (to acidify the sample)
-
HLB SPE cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., Methanol or Acetonitrile with a small percentage of a weak acid or base to facilitate elution)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and acidify with a small volume of dilute phosphoric acid to a pH of approximately 3-4. This ensures that Montelukast and its acidic metabolites are in their neutral form, enhancing their retention on a reversed-phase sorbent.
-
Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. This activates the sorbent and ensures reproducible retention.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A stronger wash with a higher percentage of organic solvent may be used to remove less polar interferences, but care must be taken to avoid premature elution of the analytes.
-
Elution: Elute Montelukast and its metabolites with 1 mL of the elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Special Consideration for Urine Samples: Enzymatic Hydrolysis
For the analysis of the acyl glucuronide metabolite (M1) in urine, a pre-extraction enzymatic hydrolysis step is often necessary to cleave the glucuronide moiety. This is typically achieved by incubating the urine sample with β-glucuronidase enzyme prior to the SPE procedure. The optimal conditions for hydrolysis (e.g., pH, temperature, incubation time) should be carefully validated.[4]
Data Presentation and Method Comparison
The choice of extraction method will depend on the specific requirements of the study, such as the required sensitivity, throughput, and the available instrumentation. The following table summarizes the key performance characteristics of the three methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Moderate to High (60-80%)[3] | Moderate (53-62%)[2] | High (>85%)[5] |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Low | Moderate to High (with automation) |
| Solvent Usage | Low | High | Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Suitability | High-throughput screening, early-stage discovery | Assays requiring cleaner extracts than PPT | Regulated bioanalysis, low-level quantification, metabolite analysis |
Conclusion
The successful bioanalysis of Montelukast and its metabolites is critically dependent on the selection and meticulous execution of an appropriate sample extraction protocol. While Protein Precipitation offers a rapid and simple approach for high-throughput applications, Liquid-Liquid Extraction provides a cleaner extract. For the highest level of purity, selectivity, and for the simultaneous analysis of the parent drug and its diverse metabolites, Solid-Phase Extraction, particularly with Hydrophilic-Lipophilic Balanced or mixed-mode sorbents, stands as the gold standard.
Researchers and scientists must carefully consider the specific goals of their study, the required level of sensitivity and accuracy, and the available resources to select the most suitable extraction strategy. The protocols and insights provided in this guide serve as a robust foundation for the development and validation of reliable bioanalytical methods for Montelukast and its metabolites, ultimately contributing to a deeper understanding of its clinical pharmacology.
References
- Kitchen CJ, Wang AQ, Musson DG, Yang AY, Fisher AL. A semi automated 96-well protein precipitation method for the determination of montelukast in human plasma using high performance liquid chromatography/fluorescence detection. J Pharm Biomed Anal. 2003 Mar 26;31(4):647-54.
- Veeragoni AK, Sindgi VM, Satla SR. Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. 2016;8(1):6-16.
- Pingale SG, Nerurkar K, Pawar UD, Pawar S. Automated solid phase extraction method for quantification of montelukast in human plasma using LC-MS/MS and its application to a bioequivalence study. Global Journal of Chemistry. 2010;1(2):134-141.
- Mandava VK, Kottapalli CB. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Sci Pharm. 2010;78(3):411-22.
- Jain P, Patel M, Bari S. Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. PARIPEX - Indian Journal of Research. 2018;7(5):1-3.
- Marques C, et al. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protoc. 2023 Mar 17;4(1):102086.
- El-Bagary RI, Elkady EF, Ayoub BM. LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 9;1002:23-28.
- Balani SK, et al. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metab Dispos. 1997 Apr;25(4):419-25.
- Rani S, Nivsarkar M, Padh H, Chauhan B. A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Indian J Pharm Sci. 2006;68(4):518-21.
- Al-Zehouri J, Al-Sawahli M, Al-Fares A. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Drug Res (Stuttg). 2014 Nov;64(11):617-22.
- Biotage. Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis.
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- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the In Vitro Metabolism of Montelukast to 25-Hydroxy Montelukast
Introduction
Montelukast is a selective and potent cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring clinical safety and efficacy. The liver is the primary site of Montelukast metabolism, where it undergoes extensive Phase I oxidation mediated by the cytochrome P450 (CYP) enzyme superfamily.[3][4]
One of the identified minor metabolites is 25-Hydroxy Montelukast (M3), a phenolic analog formed through hydroxylation.[5][6] This application note provides a comprehensive, field-proven protocol for studying the in vitro formation of this metabolite using human liver microsomes (HLMs) and recombinant CYP enzymes. The methodologies described herein are designed to deliver robust, reproducible data for researchers in drug discovery and development.
Scientific Foundation: The Enzymology of Montelukast 25-Hydroxylation
The biotransformation of Montelukast is complex, involving multiple CYP isoforms. While initial reports highlighted CYP3A4 and CYP2C9, more recent and detailed in vitro studies have demonstrated that CYP2C8 is a dominant enzyme in the overall clearance of Montelukast.[7]
Specifically for the formation of this compound, kinetic analyses have revealed the involvement of multiple P450s.[8] The principal catalysts for this reaction are CYP2C8 and CYP2C9 , with minor contributions from CYP2C19 and CYP3A4.[5][8] This multi-enzyme involvement underscores the importance of using both a comprehensive system like pooled human liver microsomes (HLMs), which contain a full complement of hepatic enzymes, and specific recombinant enzymes to dissect the contribution of individual isoforms.[3][9]
This protocol leverages HLMs as the primary in vitro system, as they provide a physiologically relevant environment that represents the average metabolic capacity of the human liver. The workflow is designed as a self-validating system, incorporating essential negative controls to ensure that the observed metabolite formation is a direct result of NADPH-dependent enzymatic activity.
Figure 1: Key enzymes in the metabolic conversion of Montelukast.
Experimental Workflow and Design
The experimental design follows a logical progression from incubation to analysis. A pre-incubation step ensures all components reach thermal equilibrium (37°C) before the reaction is initiated by the addition of the NADPH-generating system. The reaction is terminated by protein precipitation with a cold organic solvent, which effectively halts all enzymatic activity. Subsequent centrifugation prepares the sample for sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Figure 2: Overall experimental workflow for in vitro metabolism.
Protocol 1: Formation of this compound using Human Liver Microsomes (HLM)
This protocol details the incubation of Montelukast with pooled HLMs to measure the formation of this compound under initial rate conditions.
A. Reagents and Materials
-
Montelukast Sodium Salt (MW: 608.17 g/mol )
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock (stored at -80°C)
-
Potassium Phosphate Buffer (0.2 M, pH 7.4)
-
NADPH-Generating System:
-
Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-Phosphate, 3.3 mM MgCl₂ in buffer
-
Solution B: 0.4 IU/µL Glucose-6-Phosphate Dehydrogenase in buffer
-
-
Termination Solution: Ice-cold Acetonitrile (ACN) with a suitable internal standard (IS), e.g., Montelukast-d6.
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Incubating shaker or water bath set to 37°C
-
Calibrated pipettes
B. Step-by-Step Procedure
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Montelukast in DMSO.
-
Further dilute the Montelukast stock in acetonitrile or methanol to create working solutions for spiking into the incubation mixture. The final solvent concentration in the incubation should be ≤1% to avoid enzyme inhibition.
-
-
Thaw Microsomes:
-
Thaw the vial of pooled HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute with cold phosphate buffer (pH 7.4) to a working concentration of 2.5 mg/mL. This dilution is for ease of pipetting; the final concentration in the incubation will be lower.
-
-
Prepare Incubation Mixtures (Total Volume = 250 µL):
-
In a 1.5 mL microcentrifuge tube, combine the following components in order. Prepare a master mix for replicates where possible.
-
-
Establish Control Reactions:
-
Negative Control (-NADPH): Prepare an identical reaction mixture but substitute the NADPH-generating system with an equal volume of phosphate buffer. This control confirms that metabolism is cofactor-dependent.
-
Time-Zero Control (T=0): Prepare an identical reaction mixture. Add the termination solution before adding the NADPH-generating system. This accounts for any non-enzymatic degradation or background.
-
-
Pre-incubation:
-
Vortex all tubes gently and pre-incubate for 5 minutes in a shaking water bath at 37°C.[8]
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 100 µL of the freshly prepared NADPH-generating system to each tube (except the -NADPH and T=0 controls).[8]
-
-
Incubation:
-
Incubate the reactions for 30 minutes at 37°C with gentle agitation.[8] This time point should be within the linear range of metabolite formation, which may require prior optimization.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile containing the internal standard.[8] The 2:1 ratio of ACN to aqueous incubation volume ensures efficient protein precipitation.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes
To confirm the specific roles of CYP2C8 and CYP2C9, the HLM incubation can be repeated using commercially available recombinant human CYP enzymes (e.g., Baculosomes).
-
Modification: Replace the 25 µL of HLM solution with a specific amount of recombinant enzyme (e.g., 20 pmol of rCYP2C8 or rCYP2C9).[10]
-
Rationale: This experiment isolates the activity of a single enzyme, allowing for direct assessment of its capacity to form this compound. Comparing the formation rates between different isoforms provides clear evidence of which enzyme is the primary catalyst.[8]
Data Acquisition and Analysis: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying drug metabolites due to its high sensitivity and selectivity.
A. Suggested LC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm)[11] | Provides good reversed-phase retention and separation for Montelukast and its metabolites. |
| Mobile Phase | A: 10 mM Ammonium Formate (pH 4.0) B: Acetonitrile[11] | Common buffer system for positive ion mode ESI that provides good peak shape and ionization efficiency. |
| Gradient | Isocratic (e.g., 20:80 A:B) or a shallow gradient | An isocratic method is simpler, but a gradient may be needed to resolve metabolites from the parent drug.[11] |
| Flow Rate | 0.5 - 0.8 mL/min[11] | Standard flow rate for analytical HPLC. |
| Injection Volume | 5 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Montelukast and its metabolites readily form proton adducts [M+H]+. |
| MRM Transitions | Montelukast: m/z 586.2 → 568.2[11] 25-OH Montelukast: m/z 602.2 → 584.2 IS (Montelukast-d6): m/z 592.3 → 574.2[11] | Specific parent-to-product ion transitions ensure unambiguous quantification. The transition for 25-OH Montelukast is predicted based on the addition of an oxygen atom (+16 Da). |
B. Quantification
-
Standard Curve: Prepare a standard curve using an authentic reference standard for this compound if available. If not, concentrations can be estimated using the standard curve of the parent drug, Montelukast, assuming a similar ionization response.[8]
-
Data Processing: Integrate the peak areas for the analyte and the internal standard.
-
Calculate Concentration: Determine the concentration of this compound in the sample using the standard curve.
-
Calculate Formation Rate: The rate of metabolism (V) is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
-
Formula: V = (Concentration of Metabolite [nM] * Reaction Volume [µL]) / (Incubation Time [min] * Protein Amount [mg])
-
Summary of Key Experimental Parameters
| Parameter | Value | Reference |
| Substrate | Montelukast | - |
| Metabolite | This compound | [6] |
| Enzyme System | Pooled Human Liver Microsomes (HLM) | [8] |
| HLM Concentration | 0.25 mg protein/mL | [8] |
| Montelukast Conc. | 1.0 µM | [8] |
| Buffer | 0.2 M Potassium Phosphate, pH 7.4 | [8] |
| Cofactor System | NADPH-Generating System | [8] |
| Incubation Temp. | 37°C | [8] |
| Incubation Time | 30 minutes | [8] |
| Termination | 2 volumes of ice-cold Acetonitrile + IS | [8] |
| Analysis Method | LC-MS/MS | [11][12] |
References
- Al-Rawithi, S., et al. (2014). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 42(9), 1453-1461.
- ClinPGx. (n.d.). Montelukast.
- ResearchGate. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s (CYPs) and UDP-Glucuronosyltransferases (UGTs) | Request PDF.
- Karonen, T., Neuvonen, P. J., & Backman, J. T. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(2), 257–267.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Cardoso, F. S., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(8), 1039.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.
- PubChem. (n.d.). Montelukast. National Center for Biotechnology Information.
- Der Pharma Chemica. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method.
- Springer. (2011). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology.
- Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086.
- PubMed. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Springer. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool.
- Sripalakit, P., et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Chromatographic Science, 50(7), 603-610.
- ResearchGate. (n.d.). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study | Request PDF.
- Walsky, R. L., et al. (2005). SELECTIVE INHIBITION OF HUMAN CYTOCHROME P4502C8 BY MONTELUKAST. Drug Metabolism and Disposition, 33(3), 413-418.
- ResearchGate. (2005). (PDF) Selective inhibition of human cytochrome P4502C8 by montelukast.
- IU Indianapolis ScholarWorks. (2014). In Vitro Metabolism of Montelukast by Cytochrome P450S and UDP-Glucuronosyltransferases.
- Wikipedia. (n.d.). Montelukast.
- In Vivo and in Vitro Study of the Effect of the Anti- Asthmatic Drug Montelukast on DNA and Activity of Free Radical Scavenging. (2022). Journal of Pharmaceutical Negative Results.
- Cingi, C., et al. (2021). Montelukast. In StatPearls. StatPearls Publishing.
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Application and Protocol Guide: Utilizing 25-Hydroxy Montelukast as a Reference Standard in Bioanalytical Applications
Introduction: The Critical Role of Metabolite Quantification in Drug Development
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Upon administration, montelukast undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites.[1][2] Among these, 25-Hydroxy Montelukast (M3) has been identified as a minor metabolite resulting from the action of multiple cytochrome P450 enzymes, including CYP2C8, CYP2C9, and CYP3A4.[3][4]
The quantification of drug metabolites is a cornerstone of pharmacokinetic and drug metabolism studies. It provides invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug. Accurate measurement of metabolites like this compound is essential for a comprehensive understanding of the drug's efficacy, potential drug-drug interactions, and overall safety profile. The use of a well-characterized reference standard is paramount to achieving reliable and reproducible analytical data. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in bioanalytical method development and validation.
Characterization of this compound Reference Standard
A reference standard is a highly purified compound used as a measurement base in analytical assays.[5][6] The this compound reference standard should be of high purity (typically ≥95%) and accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and assigned value.[]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C35H36ClNO4S | [] |
| Molecular Weight | 602.18 g/mol | [] |
| Appearance | White to pale yellowish-white powder | [8] |
| Solubility | Very soluble in methanol and ethanol; freely soluble in water | [8] |
It is crucial to note that montelukast and its derivatives are sensitive to light and moisture.[9][10] Therefore, the reference standard should be stored in a tightly sealed, light-resistant container at the recommended temperature (typically 2-8°C) to maintain its stability and integrity.
Bioanalytical Method Development using LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[11][12]
Preparation of Stock and Working Solutions
The accuracy of the entire analytical method hinges on the correct preparation of stock and working solutions.
Protocol for Stock Solution Preparation (1 mg/mL):
-
Allow the this compound reference standard vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the reference standard.
-
Dissolve the weighed standard in a suitable solvent, such as methanol or acetonitrile, in a 1 mL volumetric flask.[12][13]
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Store the stock solution in a light-protected container at -20°C or below. Stability under these conditions should be established.[12]
Protocol for Working Standard and Calibration Curve Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50% methanol or a mixture of mobile phase components).[11]
-
To construct the calibration curve, spike a known volume of each working standard solution into a drug-free biological matrix (e.g., human plasma) to achieve a range of concentrations that encompass the expected in-vivo levels.[11][12]
-
A typical calibration curve for a metabolite might range from the low ng/mL to the high ng/mL level.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample.
Workflow for Sample Preparation:
Caption: A typical protein precipitation workflow for plasma sample preparation.
Detailed Protocol for Protein Precipitation:
-
To a 200 µL aliquot of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).[11]
-
Add 750 µL of a cold protein precipitating agent, such as acetonitrile.[11]
-
Vortex the mixture vigorously for approximately 1-2 minutes.
-
Centrifuge the samples at a high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[12]
Chromatographic and Mass Spectrometric Conditions
Optimal chromatographic separation and mass spectrometric detection are crucial for achieving the desired sensitivity and selectivity.
Table of Typical LC-MS/MS Parameters:
| Parameter | Typical Condition | Rationale |
| LC Column | C18 or C8 reversed-phase column (e.g., 50 x 4.6 mm, 3.5 µm) | Provides good retention and separation for moderately hydrophobic compounds like this compound.[14][15] |
| Mobile Phase | A: 10 mM Ammonium formate in water (pH 4.0) B: Acetonitrile | Ammonium formate is a volatile buffer compatible with mass spectrometry. Acetonitrile is a common organic modifier for reversed-phase chromatography.[11] |
| Flow Rate | 0.5 - 0.8 mL/min | A balance between analysis time and chromatographic efficiency.[11][15] |
| Injection Volume | 5 - 10 µL | Dependent on the sensitivity of the instrument and the concentration of the analyte.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and semi-polar molecules. Positive mode is often used for montelukast and its metabolites.[11][12] |
| MS/MS Transition | Specific precursor-to-product ion transitions for this compound and the IS | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific ion transitions. |
Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[16][17][18][19]
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[20] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be generated for each analytical run, and the linearity should be evaluated using a suitable regression model.[11]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are determined by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate.[11][20]
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response from an extracted sample to the response from a post-extraction spiked sample.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).[11][12]
Logical Flow of Method Validation:
Caption: The sequential steps involved in a comprehensive bioanalytical method validation.
Application in a Pharmacokinetic Study
Once validated, the analytical method using the this compound reference standard can be applied to quantify the metabolite in samples from pharmacokinetic studies. This data, in conjunction with the parent drug concentrations, will provide a detailed understanding of the drug's metabolic profile in the study population.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the development and validation of robust and reliable bioanalytical methods. Adherence to the protocols and validation guidelines outlined in this application note will enable researchers to generate high-quality data that is crucial for advancing our understanding of montelukast's pharmacology and for making informed decisions in the drug development process.
References
- Faming, Z., et al. (2018). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Gluronosyltransferases. National Institutes of Health (NIH).
- Singh, S., & M. Lopez, R. (2023). Montelukast. StatPearls - NCBI Bookshelf.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. PubMed.
- Cardoso, F. S., et al. (2021). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. MDPI.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
- Scribd. Regulatory Guide On Reference Standard.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Semantic Scholar.
- Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures March 2024.
- ResearchGate. (2025). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Ramakrishna, N. V. S., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health (NIH).
- MRIGlobal. Reference Standards in the Pharmaceutical Industry.
- Global Research Online. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica.
- Alsarra, I. A., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. ResearchGate.
- GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?.
- World Health Organization (WHO). (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Royal Society of Chemistry. (2017). Synthesis of Montelukast.
- Alsarra, I. A., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. ScienceDirect.
- Talath, M., et al. (2016). FORMULATION AND EVALUATION OF TIME DEPENDANT RELEASE OF MONTELUKAST TABLET USING MINI TABLET TECHNOLOGY. International Ayurvedic Medical Journal.
- Impactfactor. (2023). AQbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS.
- ResearchGate. (2025). Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats.
- Arkivoc. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
- Natural Volatiles and Essential Oils. (2021). Analytical Method Development And Validation Of Combination Of Anti-Asthmatic Drugs Montelukast And Doxofylline.
- Google Patents. (2015). A stable montelukast solution.
- U.S. Pharmacopeia. (2012). Montelukast Sodium.
- International Research Journal of Multidisciplinary Scope (IRJMS). (2025). Eco-Friendly and UV Spectrophotometric HPLC Methods for Multivariate Calibration Based Montelukast Sodium and Fexofenadine Estim.
- Google Patents. (2017). Stable montelukast solution.
- Preprints.org. (2024). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development.
- Ovid. (2025). A simple and sensitive HPLC-MS/MS assay for the quantitation of montelukast in cell-based systems in vitro.
- HELIX Chromatography. HPLC Methods for analysis of Montelukast.
- Bentham Science. (2022). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study.
- U.S. Pharmacopeia-National Formulary (USP-NF). (2016). Montelukast Sodium Tablets.
- Pharmaceuticals and Medical Devices Agency (PMDA). Montelukast Sodium.
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Application Note: A Validated LC-MS/MS Method for the Quantification of 25-Hydroxy Montelukast in Human Liver Microsomes
Abstract
This application note provides a comprehensive, step-by-step protocol for the accurate and precise quantification of 25-Hydroxy Montelukast, a key metabolite of Montelukast, in human liver microsome (HLM) incubations. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the industry-standard for bioanalytical assays requiring high sensitivity and selectivity. We delve into the scientific rationale behind each procedural step, from the in vitro incubation designed to simulate hepatic metabolism to the robust sample preparation and validated analytical quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Importance of In Vitro Metabolite Quantification
Montelukast (Singulair®) is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The liver is the primary site of Montelukast metabolism, which is extensively mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[1] These enzymatic reactions produce several oxidative metabolites, including this compound.[3][4]
Understanding the formation kinetics of such metabolites is a cornerstone of modern drug development. It allows for the early identification of metabolic pathways, the assessment of potential drug-drug interactions (DDIs), and the characterization of a compound's metabolic stability. Human liver microsomes (HLMs) serve as a reliable and standardized in vitro model for these investigations.[5][6] HLMs are subcellular fractions of liver cells that are enriched in Phase I drug-metabolizing enzymes like CYPs, providing a direct window into hepatic metabolic activity.[7]
This document outlines a definitive protocol for quantifying the formation of this compound in an HLM matrix. The use of LC-MS/MS is mandated by the need to detect and quantify low concentrations of the metabolite within a complex biological matrix, offering unparalleled specificity and sensitivity.[8][9]
Scientific Principles & Rationale
The Role of CYP450 in Montelukast Metabolism
The conversion of Montelukast to this compound is an oxidative reaction catalyzed by CYP enzymes. This process introduces a hydroxyl group onto the phenyl ring of the molecule, increasing its polarity and facilitating subsequent clearance. Characterizing the rate of this reaction helps predict the in vivo clearance of the parent drug.
Caption: Metabolic conversion of Montelukast in HLMs.
The LC-MS/MS Bioanalytical Approach
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite quantification for three primary reasons:
-
Chromatographic Separation (LC): The High-Performance Liquid Chromatography (HPLC) system separates the analyte (this compound) and the Internal Standard (IS) from the parent drug (Montelukast) and endogenous matrix components, preventing interference.
-
Selective Ionization (MS1): After separation, the mass spectrometer selectively isolates the protonated molecule of the target analyte (the precursor ion).
-
Specific Fragmentation (MS2): The precursor ion is fragmented, and a specific, stable fragment ion (the product ion) is monitored. This precursor-to-product ion transition is unique to the analyte, a technique known as Multiple Reaction Monitoring (MRM), granting exceptional specificity.[10]
Materials, Reagents, and Instrumentation
| Item | Supplier & Grade | Purpose |
| This compound | Commercially available | Analyte standard |
| Montelukast Sodium | Sigma-Aldrich or equivalent | Substrate |
| Montelukast-d6 | Toronto Research Chemicals | Internal Standard (IS) |
| Pooled Human Liver Microsomes (20 mg/mL) | Corning, BD Biosciences, or equivalent | Enzyme source |
| NADPH, Tetrasodium Salt | Sigma-Aldrich | Enzyme cofactor |
| Potassium Phosphate Buffer (pH 7.4) | In-house preparation | Incubation buffer |
| Acetonitrile (ACN) | LC-MS Grade | Reaction termination & protein precipitation |
| Methanol (MeOH) | LC-MS Grade | Stock solution solvent |
| Formic Acid | LC-MS Grade | Mobile phase modifier |
| Deionized Water | 18.2 MΩ·cm | Reagent & mobile phase preparation |
LC-MS/MS Instrumentation & Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| HPLC System | Shimadzu Nexera, Waters ACQUITY, or equivalent | Provides high-pressure, reproducible solvent delivery. |
| Analytical Column | C18, 50 x 2.1 mm, < 3 µm (e.g., Acquity BEH, Kinetex) | C18 stationary phase provides excellent hydrophobic retention for Montelukast and its metabolites. |
| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute analytes and wash the column. |
| Mass Spectrometer | SCIEX Triple Quad, Waters Xevo TQ, or equivalent | Required for sensitive and specific MRM analysis. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately nonpolar molecules; positive mode provides strong signals for these analytes. |
| MRM Transitions | See Table below | The foundation of assay specificity and sensitivity. |
Table of Optimized MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 602.2 | 421.1 | 35 |
| Montelukast | 586.2 | 568.2 | 25 |
| Montelukast-d6 (IS) | 592.3 | 574.2 | 25 |
| Note: These values are illustrative. The precursor for this compound is derived by adding the mass of oxygen (16 Da) to the parent drug. Product ions and collision energies must be empirically optimized.[10] |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock and calibration standards is fundamental to the entire quantitative process. Using a deuterated internal standard like Montelukast-d6 is considered the gold standard as it co-elutes chromatographically with the analyte and experiences similar matrix effects and extraction recovery, ensuring the most accurate correction for experimental variability.[11]
-
Analyte & Substrate Stocks (1 mg/mL): Accurately weigh ~1 mg of this compound and Montelukast into separate vials. Dissolve in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock of Montelukast-d6 in methanol.
-
Working Solutions: Prepare intermediate dilutions from the stock solutions in 50:50 acetonitrile:water.
-
IS Working Solution (100 ng/mL): Dilute the IS stock to 100 ng/mL in acetonitrile. This solution will be used as the "stop solution" to terminate the reaction and precipitate proteins.
-
Calibration & QC Standards: Prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and Quality Control (QC) samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL) by spiking the appropriate working solutions into the incubation matrix (buffer or deactivated microsomes).
Protocol: In Vitro Incubation in Human Liver Microsomes
This protocol is designed to measure the rate of metabolite formation under initial linear conditions. It is crucial that substrate depletion is minimal (<20%) to ensure accurate kinetic measurements.[5]
Caption: Workflow for HLM incubation and sample preparation.
Step-by-Step Procedure:
-
Prepare Incubation Mix: On ice, prepare a master mix. For a final volume of 200 µL per reaction, combine:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Pooled HLMs (final concentration 0.5 mg/mL)
-
Montelukast (final concentration 1 µM). This concentration should be optimized based on the enzyme kinetics.[3]
-
-
Pre-incubation: Aliquot the mix into microcentrifuge tubes. Pre-incubate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.[5][6]
-
Incubate: Incubate at 37°C for a defined time course (e.g., 0, 5, 10, 20, 30, 60 minutes) to determine the linear range of metabolite formation.
-
Terminate Reaction: At each time point, terminate the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing the internal standard (100 ng/mL Montelukast-d6). The organic solvent immediately denatures and precipitates the microsomal proteins, halting all enzymatic activity.[12][13]
-
Include Controls: Prepare the following controls:
-
No NADPH: To confirm the reaction is cofactor-dependent.
-
No Substrate: To check for interfering peaks from the matrix.
-
Heat-Inactivated HLMs: To ensure metabolite formation is enzymatic.[5]
-
Protocol: Sample Preparation for Analysis
-
Protein Precipitation: After adding the stop solution, vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14][15]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial, being careful not to disturb the protein pellet.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Bioanalytical Method Validation
A trustworthy protocol must be a self-validating system. The method must be validated according to regulatory standards, such as the FDA's Bioanalytical Method Validation Guidance for Industry, to ensure the integrity of the generated data.[16][17][18]
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no endogenous components interfere with the analyte or IS. | Response in blank matrix should be <20% of LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To define the concentration range over which the method is accurate and precise. | ≥8 non-zero standards, correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured concentration to the nominal value. | Mean concentration at each QC level should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability of measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| LLOQ | Lowest quantifiable concentration. | Must meet accuracy and precision criteria and have a signal-to-noise ratio > 5. |
| Matrix Effect | To assess ion suppression or enhancement from the HLM matrix. | The %CV of the matrix factor across different lots of HLMs should be ≤15%. |
| Stability | To ensure analyte integrity during sample handling and storage. | Mean concentrations of stability samples must be within ±15% of nominal fresh samples. |
Data Analysis & Reporting
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.
-
Regression: Apply a linear, weighted (1/x²) regression to the calibration curve. This weighting model is typically used to ensure accuracy at the lower end of the curve.
-
Quantification: Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the regression equation.
-
Calculate Metabolic Rate: Convert the measured concentration (e.g., in ng/mL) to a molar amount and normalize it to the incubation parameters. The final rate is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein .
Conclusion
This application note provides a validated, high-performance LC-MS/MS method for the quantification of this compound in human liver microsomes. The protocol is grounded in established scientific principles of in vitro drug metabolism and bioanalytical chemistry. By detailing the rationale behind experimental choices and incorporating principles of method validation, this guide serves as an authoritative resource for scientists seeking to reliably characterize the metabolic profile of Montelukast and other xenobiotics.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- Li, W., et al. (2013).
- Thermo Fisher Scientific.
- U.S. Food and Drug Administration. (2022).
- Gibco.
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Shukla, S. et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- Shukla, S. et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews. [Link]
- Faria, M., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition. [Link]
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica.
- University of Vienna. (2016). Guidelines for LC – MS Samples.
- Thermo Fisher Scientific.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. [Link]
- Challa, B. R., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica. [Link]
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- Thermo Fisher Scientific. (2012). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. [Link]
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- Al-kassas, R., et al. (2013). Formulation and in vitro and in vivo evaluation of film-coated montelukast sodium tablets using Opadry® yellow 20A82938 on an industrial scale.
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Application Note: Advanced Analytical Strategies for the Separation and Quantification of Montelukast and its Metabolites
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical separation of Montelukast and its metabolites. Montelukast, a selective leukotriene receptor antagonist, undergoes extensive hepatic metabolism, making the characterization of its metabolic profile critical for understanding its pharmacokinetics, safety, and efficacy.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for sample preparation, chromatographic separation, and detection using state-of-the-art techniques. We will explore High-Performance Liquid Chromatography (HPLC) with UV detection for parent drug quantification, the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive metabolite analysis in biological matrices, and specialized chiral chromatography for stereoselective separation. Each protocol is presented with a clear rationale for experimental choices, ensuring scientific integrity and reproducibility, and is grounded in authoritative references and regulatory standards.
Introduction: The Analytical Imperative in Montelukast Development
Montelukast is a widely prescribed oral medication for the chronic treatment of asthma and the relief of allergic rhinitis symptoms.[3] It functions by selectively antagonizing the cysteinyl leukotriene CysLT1 receptor, thereby inhibiting airway edema and smooth muscle contraction associated with the inflammatory cascade.[2] As with any xenobiotic, the human body subjects Montelukast to extensive metabolic processes, primarily in the liver, before its excretion almost exclusively via the bile.[3]
The analysis of drug metabolites is a cornerstone of drug development, mandated by regulatory agencies to assess the complete safety profile of a new chemical entity. Understanding the metabolic fate of Montelukast is crucial for several reasons:
-
Safety Assessment: Metabolites may possess their own pharmacological or toxicological activity.
-
Pharmacokinetic Profiling: The rate and extent of metabolism directly influence the drug's half-life, exposure (AUC), and potential for drug-drug interactions.
-
Enzyme Phenotyping: Identifying the specific enzymes responsible for metabolism (e.g., Cytochrome P450 isoenzymes) helps predict variability in patient populations and potential interactions with co-administered drugs.
This guide provides the technical framework and field-proven protocols to empower researchers to confidently separate and quantify Montelukast and its key metabolites.
The Metabolic Fate of Montelukast
Montelukast is extensively metabolized by hepatic Cytochrome P450 (CYP) enzymes. In-vitro and in-vivo studies have established that CYP2C8, CYP2C9, and CYP3A4 are the primary isoenzymes involved in its biotransformation.[2][4][5] The metabolism proceeds mainly through oxidation, followed by further enzymatic changes. While the parent drug is the primary active moiety, several metabolites have been identified in human plasma and bile.[5][6]
The principal metabolites identified include:
-
M1: Montelukast acyl-β-d-glucuronide
-
M2: Montelukast sulfoxide
-
M4: Montelukast dicarboxylic acid (a product of further oxidation of M6)
-
M5a & M5b: Diastereomers of 21-hydroxy montelukast
-
M6a & M6b: Diastereomers of 36-hydroxy montelukast (also referred to as 1,2 diol montelukast)[5][6]
The formation of 36-hydroxylation (M6) has been suggested as a main clearance mechanism.[5] The low systemic levels of these metabolites suggest that the therapeutic effect is overwhelmingly driven by the parent compound.[6]
Pre-Analytical Considerations: Sample Preparation from Biological Matrices
The accurate quantification of analytes from complex biological matrices like plasma or serum is critically dependent on the sample preparation workflow. The primary goals are to remove interfering endogenous substances (e.g., proteins, lipids) and to concentrate the analytes of interest, thereby improving the sensitivity and robustness of the analytical method. The two most common and effective techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol: Protein Precipitation (PPT)
This method is rapid and effective, making it suitable for high-throughput analysis. Acetonitrile is a commonly used solvent for this purpose.[7]
-
Aliquot Sample: Transfer 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with 50 µL of an internal standard working solution (e.g., 400 ng/mL Montelukast-d6 in methanol) to correct for extraction variability. Vortex briefly.[7]
-
Precipitate: Add 750 µL of ice-cold acetonitrile.[7] The 3:1 ratio of solvent to plasma is critical for efficient protein removal.
-
Vortex: Vortex the mixture vigorously for approximately 5 minutes to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at ambient temperature to pellet the precipitated proteins.[7]
-
Transfer: Carefully aspirate the supernatant and transfer it to a clean autosampler vial for injection into the LC-MS/MS system.
Protocol: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than PPT by using a solid sorbent to selectively bind and elute the analytes. This protocol is based on a C18 reversed-phase cartridge.[8][9]
-
Sample Pre-treatment: Aliquot 225 µL of plasma, add 25 µL of internal standard, and vortex. Add 250 µL of 1% formic acid in water to acidify the sample, ensuring the analytes are in the correct ionization state for retention on the C18 sorbent.[8]
-
Condition Cartridge: Condition a C18 SPE cartridge (e.g., 3 mL) by passing 1 mL of methanol followed by 1 mL of 1% formic acid. This activates the stationary phase.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of distilled water followed by 1 mL of 0.1 M ammonium acetate to remove polar, unbound interferences.[8]
-
Elute: Elute Montelukast and its metabolites from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for analysis.
Core Analytical Techniques & Protocols
RP-HPLC-UV for Parent Drug Analysis
A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for quantifying Montelukast in bulk drug and pharmaceutical dosage forms.[10][11] It is also essential for stability studies.
Protocol: Isocratic RP-HPLC-UV Method
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV/Vis Detector | Standard equipment in QC labs. |
| Column | C18, 250 x 4.6 mm, 5 µm | Excellent retention and separation for hydrophobic molecules like Montelukast.[11] |
| Mobile Phase | Acetonitrile : 10 mM Sodium Acetate (pH 6.3) (90:10 v/v) | The high organic content ensures timely elution, while the buffered aqueous phase maintains consistent ionization and peak shape.[11] |
| Flow Rate | 1.5 mL/min | Provides optimal separation efficiency and reasonable run times.[11] |
| Detection | 285 nm | A wavelength of high absorbance for Montelukast, ensuring good sensitivity.[11] |
| Column Temp. | 40 °C | Reduces viscosity and improves peak symmetry.[10] |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
| Run Time | ~5-7 minutes | The expected retention time for Montelukast is approximately 3.4 minutes under these conditions.[11] |
LC-MS/MS for Metabolite Quantification in Plasma
For the sensitive and selective quantification of Montelukast and its metabolites in biological fluids, LC-MS/MS is the definitive technique.[9] The use of Multiple Reaction Monitoring (MRM) ensures that only ions with a specific precursor-to-product ion transition are detected, virtually eliminating matrix interference. A deuterated internal standard (Montelukast-d6) is highly recommended to ensure the highest accuracy.[7]
Protocol: LC-MS/MS for Montelukast & Metabolites
| Parameter | Condition | Rationale |
| Instrument | UPLC/HPLC coupled to a Triple Quadrupole Mass Spectrometer | Required for high-resolution separation and sensitive MRM detection. |
| Column | C18, 50 x 4.6 mm, 3 µm | A shorter column with smaller particles is suitable for the fast gradients used in LC-MS/MS.[7] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) | Volatile buffer compatible with mass spectrometry, aids in positive ionization.[7] |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |
| Gradient | Isocratic: 20% A : 80% B | A simple isocratic method can be effective for separating the parent drug and key metabolites.[7][9] |
| Flow Rate | 0.8 mL/min | Balances separation speed with efficient ionization.[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Montelukast and its metabolites readily form protonated molecules [M+H]+.[7] |
| Run Time | ~5 minutes | Enables high-throughput analysis. |
Table: Optimized MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Montelukast | 586.2 | 568.2 | Optimized Instrumentally |
| Montelukast-d6 (IS) | 592.3 | 574.2 | Optimized Instrumentally |
| M5 (21-hydroxy) | 602.2 | 584.2 | Requires empirical optimization |
| M6 (36-hydroxy) | 602.2 | 408.2 | Requires empirical optimization |
| Note: The product ion for Montelukast (568.2) corresponds to the loss of water from the precursor ion.[12] MS parameters for metabolites require specific tuning. |
Chiral Separation by Normal Phase (NP)-HPLC
Montelukast is administered as the R-enantiomer. The S-enantiomer is considered an impurity and must be controlled. Furthermore, metabolism at chiral centers can be stereoselective.[6] Chiral chromatography, typically using a polysaccharide-based stationary phase, is necessary to separate these enantiomers.
Protocol: Normal Phase Chiral HPLC
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV Detector | Standard HPLC setup. |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm | A widely used cellulose-based chiral stationary phase proven effective for Montelukast enantiomers.[13][14] |
| Mobile Phase | n-Hexane : Isopropanol : Ethanol : TFA : DEA (65:15:20:0.1:0.1, v/v) | A non-polar mobile phase system is required for normal-phase chiral separations. The additives (TFA, DEA) act as ionic modifiers to improve peak shape.[14] |
| Flow Rate | 0.9 - 1.0 mL/min | Standard flow rate for this column dimension.[14][15] |
| Detection | 280 nm or 284 nm | Wavelength suitable for detecting Montelukast.[14][15] |
| Column Temp. | 30 °C | Temperature control is crucial for reproducible chiral separations.[15] |
| Resolution | > 2.0 | A resolution factor greater than 2.0 is typically required to ensure baseline separation between the enantiomeric peaks.[15] |
Bioanalytical Method Validation
A rigorous validation process is mandatory to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the required validation parameters for bioanalytical methods.[16][17][18]
Table: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank plasma should be <20% of the Lower Limit of Quantitation (LLOQ) for the analyte and <5% for the IS.[7] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99.[8] |
| Accuracy | To measure the closeness of determined values to the true nominal value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[19] |
| Precision | To measure the degree of scatter (reproducibility) of measurements. Expressed as Relative Standard Deviation (RSD). | RSD should be ≤15% (≤20% at LLOQ).[19] |
| Recovery | To measure the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. Overall average recovery of Montelukast and IS is often reported.[7] |
| Stability | To evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The separation and quantification of Montelukast and its metabolites require a multi-faceted analytical approach. Robust RP-HPLC-UV methods are suitable for quality control of the active pharmaceutical ingredient, while advanced LC-MS/MS techniques are indispensable for quantifying low-level metabolites in complex biological matrices. Furthermore, the stereoselective nature of Montelukast necessitates the use of specialized chiral chromatography to ensure product quality and to fully understand its metabolic disposition. The protocols and validation principles outlined in this guide provide a solid foundation for researchers to generate high-quality, reliable, and defensible data in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality assurance.
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- Vadagam, V., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965.
- Shah, K., & Parmar, V. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT Journal, 2(1).
- Vadagam, V., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. PubMed.
- Maddala, V. L., et al. (2013). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 4, 57-61.
- Wang, Y., et al. (2016). Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase. Indian Journal of Pharmaceutical Sciences, 78(3), 358-365.
- Wang, Y., et al. (2016). Montelukast Sodium | Montelukast Sodium S-enantiomer | Normal-phase Chiral HPLC | A5 R-enantiomer. Indian Journal of Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- American Society for Clinical Pharmacology & Therapeutics. (2018, May 30). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation".
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.
- Preprints.org. (2024). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development.
- Der Pharma Chemica. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 35-41.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast.
- Hassan, S. S., et al. (2013). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 25(15), 8567-8570.
- Patel, B. H., et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 443-447.
- Al-Tamimi, A. S., et al. (2020). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reverse-Phase High-Performance Liquid Chromatography. International Journal of Pharmaceutical Quality Assurance, 11(1), 123-128.
- Patel, D. N., et al. (2023). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Scientific Reports, 13(1), 18898.
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- International Research Journal of Multidisciplinary Scope. (2023). Eco-Friendly and UV Spectrophotometric HPLC Methods for Multivariate Calibration Based Montelukast Sodium and Fexofenadine Estimation.
- Ravi, V. B., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Journal of Pharmaceutical Analysis, 5(5), 333-339.
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- Challa, B. R., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. ResearchGate.
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Application Notes: Quantification of 25-Hydroxy Montelukast for Pharmacokinetic Studies
Introduction: The Significance of 25-Hydroxy Montelukast in Drug Metabolism
Montelukast, marketed as Singulair®, is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic (PK) profile, which is heavily influenced by its metabolism in the liver.[1] Montelukast undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C8 playing a major role at clinically relevant concentrations.[1][4]
Among its various metabolites, this compound (M3) has been identified as a minor metabolite.[5][6] While the parent drug, montelukast, is the primary active moiety, characterizing the formation and elimination of its metabolites is crucial for a comprehensive understanding of its disposition in the body. Monitoring this compound in pharmacokinetic studies provides valuable insights into the metabolic pathways of the drug, potential drug-drug interactions, and inter-individual variability in metabolism. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard bioanalytical technique.[7][8][9]
Metabolic Pathway of Montelukast
The biotransformation of montelukast is a complex process resulting in several oxidative metabolites. The formation of this compound involves the hydroxylation of the phenyl ring. In vitro studies have demonstrated that CYP2C8 and CYP2C9 are the primary enzymes responsible for the formation of this compound, with minor contributions from CYP2C19 and CYP3A4.[4] Understanding this pathway is critical for interpreting PK data and predicting potential metabolic drug interactions.
Caption: Metabolic conversion of Montelukast to this compound.
Bioanalytical Method for Quantification
The quantification of drug metabolites in biological matrices requires a highly selective, sensitive, and reproducible analytical method. LC-MS/MS is the preferred platform for this application due to its ability to distinguish the analyte from endogenous matrix components and other metabolites.[7][9] The following protocol outlines a validated approach for the determination of this compound in human plasma.
Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier |
| This compound Reference Standard | >98% | Commercially available |
| Montelukast-d6 (Internal Standard) | >98%, isotopic purity >99% | Commercially available |
| Acetonitrile | HPLC or LC-MS grade | Major chemical supplier |
| Methanol | HPLC or LC-MS grade | Major chemical supplier |
| Formic Acid | LC-MS grade | Major chemical supplier |
| Water | Deionized, 18 MΩ·cm | In-house or purchased |
| Human Plasma (K2EDTA) | Pooled, drug-free | Reputable biological vendor |
Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (25-OH Montelukast) | Precursor Ion > Product Ion (To be optimized) |
| MRM Transition (Montelukast-d6 IS) | Precursor Ion > Product Ion (To be optimized) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Note: The specific MRM transitions and MS parameters must be optimized for the instrument in use by infusing a standard solution of this compound and the internal standard.
Experimental Protocol
The following protocol adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[10][11][12]
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Montelukast-d6 (Internal Standard, IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Montelukast-d6 stock solution with the same diluent to the desired concentration.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[8][9]
Caption: Workflow for plasma sample preparation via protein precipitation.
Step-by-step procedure:
-
Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix the samples vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines.[10][11][12] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve should demonstrate a linear response over the defined concentration range, with a correlation coefficient (r²) typically >0.99.[3]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or IS.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability.
Table 2: Representative Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within 85-115% of nominal (80-120% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of initial |
Data Analysis and Interpretation
The concentration of this compound in the unknown samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve. The resulting concentration-time data can then be used for pharmacokinetic analysis to calculate key parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½). These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of montelukast and its 25-hydroxy metabolite.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The accurate measurement of this metabolite is vital for elucidating the complete pharmacokinetic profile of montelukast, which can inform dosing strategies, assess potential drug interactions, and contribute to a deeper understanding of its clinical pharmacology. Adherence to rigorous validation standards ensures the generation of high-quality, reliable data for regulatory submissions and scientific research.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2025).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- Fernández-Pardo, M., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(9), 1459-1468. [Link]
- Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
- Raman, A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]
- Tiwari, A., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116744. [Link]
- Patel, J., et al. (2023). Montelukast. In StatPearls.
- Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Metabolomics, 16(8), 89. [Link]
- Karonen, T. (2012). Pharmacokinetics of montelukast and zafirlukast as affected by cyp inhibitors. University of Helsinki. [Link]
- National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. [Link]
- Souza, D., & Bojko, B. (2018). Practical tips on preparing plasma samples for drug analysis using SPME. LCGC Europe, 31(10), 576-582. [Link]
- Joseph, P., et al. (2020). Development of a cost-effective and highly selective bioanalytical method for the analysis of Montelukast in plasma using LC-MS/MS. Agilent Technologies. [Link]
- Al-Rawithi, S., et al. (2017). Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method. Drug Design, Development and Therapy, 11, 2453–2461. [Link]
- U.S. Food and Drug Administration. (2002). Clinical Pharmacology Biopharmaceutics Review(s). [Link]
- Kumar, A., et al. (2018). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Journal of Applied Pharmaceutical Science, 8(1), 126-132. [Link]
- Khan, A., et al. (2012). Bioequivalence study of montelukast tablets in healthy Pakistani volunteers. Pakistan Journal of Pharmaceutical Sciences, 25(3), 585-591. [Link]
- El-Bagary, R., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of Chromatographic Science, 52(10), 1210-1216. [Link]
- Pilli, N. R., et al. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Pharmaceutical Analysis, 3(4), 266–273. [Link]
- Patel, P., et al. (2023). AQbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS. International Journal of Pharmaceutical Sciences and Research, 14(12), 1000-1010. [Link]
- Al-Rawithi, S., et al. (2017). Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method.
- Cheng, H., et al. (1997). Pharmacokinetics, bioavailability, and safety of montelukast sodium (MK-0476) in healthy males and females. Pharmaceutical Research, 14(11), 1606-1610. [Link]
Sources
- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. fda.gov [fda.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of 25-Hydroxy Montelukast in Biological Matrices
Introduction
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] Its metabolism in humans is extensive, leading to the formation of several metabolites. Among these, 25-Hydroxy Montelukast (M3) is a notable phenolic metabolite.[2] Accurate and sensitive quantification of this compound is crucial for comprehensive pharmacokinetic studies and in vitro drug metabolism assays. This application note provides a detailed guide to the mass spectrometric behavior of this compound, including its fragmentation pathways, and presents a robust LC-MS/MS protocol for its analysis in biological samples. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this key metabolite.
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C35H36ClNO4S | [3] |
| Molecular Weight | 602.18 g/mol | [3] |
| Chemical Structure | See Figure 1 |

Figure 1. Chemical Structure of this compound.[3]
Mass Spectrometry: Ionization and Fragmentation
Ionization
Electrospray ionization (ESI) in the positive ion mode is the preferred method for the analysis of Montelukast and its metabolites, including this compound. The presence of a basic nitrogen atom in the quinoline ring readily accepts a proton, leading to the formation of a stable protonated molecule [M+H]⁺.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is primarily driven by the quinoline core and the aliphatic side chain. Based on the known fragmentation of Montelukast and studies on oxygenated quinolines, a plausible fragmentation pathway for the protonated molecule of this compound (m/z 602.2) is proposed below.[4][5][6]
The initial fragmentation is expected to involve the loss of a water molecule from the tertiary alcohol on the side chain, a common fragmentation route for such structures. This would result in a fragment ion at m/z 584.2. Subsequent fragmentation of the quinoline moiety is also anticipated.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the sensitive quantification of this compound in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Montelukast and its metabolites from plasma.[7][8]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile.
-
If an internal standard is used (e.g., Montelukast-d6), add it to the acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column provides excellent separation of this compound from the parent drug and other metabolites.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, specific precursor-to-product ion transitions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 602.2 | 584.2 | 15 |
| This compound | 602.2 | 438.1 | 25 |
| Montelukast (optional) | 586.2 | 422.1 | 20 |
| Montelukast-d6 (IS) | 592.2 | 428.1 | 20 |
Workflow Diagram
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Chromatographic Separation of Montelukast and its Hydroxymetabolites
Introduction
Montelukast is a selective and orally active leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is governed by its pharmacokinetic profile, which is significantly influenced by its metabolism. The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C8, CYP2C9, and CYP3A4, plays a crucial role in the biotransformation of montelukast into several oxidative metabolites.[1][3][4][5][6] Among these, the hydroxymetabolites, including 21-hydroxy montelukast (M5a and M5b) and 36-hydroxy montelukast (M6), are of significant interest in drug metabolism and pharmacokinetic studies.[3][7]
The accurate and robust quantification of montelukast and its hydroxymetabolites in biological matrices is paramount for comprehensive pharmacokinetic assessments, drug-drug interaction studies, and toxicological evaluations. Due to the structural similarities between the parent drug and its metabolites, their chromatographic separation presents a considerable analytical challenge. This application note provides a detailed, field-proven protocol for the successful separation and quantification of montelukast and its key hydroxymetabolites using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10][11][12]
Principle of the Method
The method leverages the high resolving power of UPLC with the specificity and sensitivity of tandem mass spectrometry. A reversed-phase chromatographic approach is employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. Gradient elution is utilized to achieve optimal separation of the closely eluting parent drug and its more polar hydroxymetabolites. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. Sample preparation involves a robust solid-phase extraction (SPE) procedure to effectively remove endogenous interferences from the plasma matrix and concentrate the analytes of interest.
Materials and Reagents
-
Montelukast sodium reference standard
-
Montelukast hydroxymetabolite reference standards (M5a, M5b, M6)
-
Montelukast-d6 (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation and Analytical Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this application. The following table summarizes the optimized instrumental parameters.
| Parameter | Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Montelukast | 586.2 |
| Montelukast-d6 (IS) | 592.2 |
| M5 (isomers) | 602.2 |
| M6 | 602.2 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the analysis of Montelukast and its metabolites.
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of montelukast, its hydroxymetabolites, and the internal standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create working solutions for calibration standards and quality control samples.
-
Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Extraction: Solid-Phase Extraction (SPE)
The rationale for using SPE is its ability to provide a cleaner extract compared to protein precipitation or liquid-liquid extraction, leading to reduced matrix effects and improved assay robustness.[13][14]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (30% acetonitrile in 0.1% formic acid). Vortex and transfer to an autosampler vial.
Method Validation
The developed method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[8][9][11] The following parameters should be assessed:
-
Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and IS.
-
Linearity and Range: The calibration curve should be linear over the defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: The extraction recovery of the analytes and IS should be consistent and reproducible.
-
Matrix Effect: Evaluate the ion suppression or enhancement from the biological matrix.
-
Stability: Assess the stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Data Analysis and Quantification
The concentration of montelukast and its hydroxymetabolites in the unknown samples is determined by interpolating the peak area ratio of the analyte to the IS from the linear regression of the calibration curve.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape | Column degradation, improper mobile phase pH | Replace column, ensure correct mobile phase preparation |
| Low signal intensity | Inefficient ionization, sample degradation | Optimize MS parameters, check sample stability |
| High background noise | Contaminated mobile phase or system | Use fresh solvents, clean the MS source |
| Inconsistent recovery | Incomplete elution, breakthrough during loading | Optimize SPE method, check for cartridge overloading |
Conclusion
This application note provides a comprehensive and robust UPLC-MS/MS method for the chromatographic separation and quantification of montelukast and its key hydroxymetabolites in human plasma. The detailed protocol, from sample preparation to data analysis, is designed to yield accurate and reproducible results, making it a valuable tool for researchers, scientists, and drug development professionals in the field of pharmacokinetics and drug metabolism. Adherence to the principles of bioanalytical method validation is crucial to ensure the integrity and reliability of the generated data for regulatory submissions.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Filppula, A. M., et al. (2021). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 110(6), 1633-1642. [Link]
- Cardoso, F. S., et al. (2021). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 49(11), 999-1010. [Link]
- ClinPGx. montelukast. [Link]
- Ali, J. (2022). High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. International Journal of Pharmaceutical Sciences and Research, 13(8), 3245-3254. [Link]
- Ali, J. (2013). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma.
- SIELC Technologies. HPLC Method for Analysis of Montelukast. [Link]
- Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(10), 1234. [Link]
- Jain, D., et al. (2010). Automated solid phase extraction method for quantification of montelukast in human plasma using LC-MS/MS and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 547-553. [Link]
- Alsarra, I. A. (2004). Development of a stability-indicating HPLC method for the determination of montelukast in tablets and human plasma and its applications to pharmacokinetic and stability studies. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1081-1087. [Link]
- Patra, S., et al. (2011). Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. E-Journal of Chemistry, 8(4), 1737-1743. [Link]
- Jain, P. S., et al. (2012). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Montelukast Sodium and Ebastine in Tablet Dosage Form. Pharmaceutical Methods, 3(2), 70-74. [Link]
- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102085. [Link]
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]
- Chauhan, A., et al. (2008). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma by HPLC with Fluorescence Detection. Indian Journal of Pharmaceutical Sciences, 70(4), 499-503. [Link]
- Pilli, N. R., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 82(3), 555-573. [Link]
- Koradia, S., et al. (2016). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid.
- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Reddy, G. S., et al. (2014). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 5, 806-813. [Link]
- Reddy, B. S., et al. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. Journal of Chromatographic Science, 49(7), 556-561. [Link]
- Rao, D. D., et al. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form.
- Cingolani, A., & Berruecos, F. (2023). Montelukast. In StatPearls.
- Cheng, H., et al. (1998). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching.
- Varma, M. V., et al. (2016). Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast. Clinical Pharmacology & Therapeutics, 100(6), 666-674. [Link]
Sources
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- 6. Transporter-Mediated Hepatic Uptake Plays an Important Role in the Pharmacokinetics and Drug-Drug Interactions of Montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for 25-Hydroxy Montelukast
Welcome to the technical support center for the bioanalysis of 25-Hydroxy Montelukast. This guide is designed for researchers, scientists, and drug development professionals actively working on quantitative LC-MS/MS assays for this specific metabolite. As a key metabolite of Montelukast, a widely used therapeutic agent, its accurate quantification is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2]
This document provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that I should know?
Understanding the molecule's properties is the first step to developing a robust method. This compound is a hydroxylated metabolite of Montelukast.[1][2]
-
Molecular Formula: C₃₅H₃₆ClNO₄S[]
-
Molecular Weight: 602.18 g/mol []
-
Structure: The structure is similar to the parent drug, Montelukast, but with an additional hydroxyl group on the phenyl ring, which slightly increases its polarity.[]
Q2: Which ionization mode, ESI positive or negative, is recommended for this compound?
For Montelukast and its metabolites, Electrospray Ionization (ESI) in positive mode is generally preferred . The quinoline ring nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.[4][5]
Causality: The addition of a mobile phase modifier like formic acid or ammonium formate promotes the formation of protonated molecules in the ESI source.[6][7] This results in a stable and intense precursor ion, which is ideal for sensitive quantification in Multiple Reaction Monitoring (MRM) mode. While the carboxylic acid can be deprotonated for negative mode analysis, the protonation of the nitrogen typically yields a more robust and sensitive response.
Q3: What are the expected precursor and product ions for this compound in MS/MS?
The exact mass transitions should always be empirically determined by infusing a standard solution of the analyte. However, based on its structure and fragmentation patterns of the parent compound, we can predict the most likely transitions.
-
Precursor Ion (Q1): The protonated molecule, [M+H]⁺, will have an m/z of 602.2 .
-
Product Ions (Q3): Fragmentation typically occurs at the most labile bonds. For Montelukast, a common fragmentation is the loss of the cyclopropyl acetic acid side chain. A similar fragmentation is expected for the hydroxylated metabolite. Another common fragmentation for the parent drug involves the loss of water.[4] A study on Montelukast degradation products showed a fragment at m/z 585.3, corresponding to the loss of a hydroxyl group (-OH) from the m/z 602.3 precursor.[8]
Recommended Starting Mass Transitions (MRM):
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Polarity | Notes |
| This compound | 602.2 | To be determined | Positive | Start by scanning for fragments resulting from neutral losses like H₂O (584.2) or the side chain. |
| Reference: Montelukast | 586.2 | 568.2 | Positive | Corresponds to the loss of water (H₂O).[4] |
| Reference: Montelukast | 586.2 | 422.2 | Positive | Corresponds to a major structural fragment. |
Q4: What type of LC column is most suitable for this analysis?
A C18 reversed-phase column is the standard and most effective choice for separating this compound from its parent drug and other metabolites in a biological matrix.[4][5][8]
Rationale: this compound is a relatively non-polar molecule, making it well-suited for retention on a C18 stationary phase. The slightly increased polarity compared to Montelukast will result in a slightly shorter retention time, allowing for chromatographic separation from the parent compound.
Typical Column Specifications:
-
Stationary Phase: C18
-
Particle Size: Sub-2 µm or 2-5 µm for UHPLC or HPLC systems, respectively.
-
Dimensions: 50 mm x 2.1 mm or 100 mm x 2.1 mm are common for bioanalytical assays to ensure sharp peaks and fast run times.
Troubleshooting Guide (Q&A Format)
Issue: Weak or No Signal Intensity
Q: I am infusing my this compound standard but see a very weak or no signal for the precursor ion at m/z 602.2. What should I check?
A: This is a common issue during initial method development. Follow this systematic approach:
-
Confirm Analyte Integrity: Ensure your analytical standard is correctly prepared, not degraded, and at an appropriate concentration for direct infusion (typically 100-1000 ng/mL).
-
Optimize Mobile Phase Composition:
-
Check for an Acid Modifier: Are you using a mobile phase containing an acid like formic acid (0.1% is standard)?[5] Without it, protonation in the ESI source will be inefficient, leading to a poor signal.
-
Organic Content: For infusion, use a typical mobile phase composition like 50:50 acetonitrile:water with 0.1% formic acid. This ensures the analyte remains soluble and aids in the desolvation process.[7]
-
-
Optimize MS Source Parameters: Do not rely solely on default "autotune" settings. Manually optimize the following:[9][10]
-
Capillary/Spray Voltage: This voltage is critical for droplet charging. Vary it in increments (e.g., from 3000 to 5000 V) to find the point of maximum signal intensity.
-
Source Temperature & Gas Flows: These parameters are crucial for desolvation. Higher flow rates or aqueous mobile phases require higher temperatures and gas flows to efficiently remove solvent from the ESI droplets.
-
-
Check for Incorrect Polarity: Double-check that the instrument is set to positive ion mode. It's a simple mistake that is easily overlooked.
Issue: Poor Peak Shape (Tailing or Fronting)
Q: My analyte peak on the chromatogram is tailing significantly. What are the likely causes and solutions?
A: Peak tailing is often a result of secondary interactions or chromatographic issues. Here’s how to troubleshoot:
-
Rule out Column Overload: Inject a sample that is 10-fold more dilute. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Address Secondary Interactions:
-
Cause: The basic quinoline nitrogen can interact with acidic silanol groups on the silica backbone of the column, causing tailing.
-
Solution: Use a modern, end-capped C18 column, which has fewer free silanol groups. Also, ensure your mobile phase has sufficient ionic strength and is at an appropriate pH. Maintaining a low pH (e.g., with 0.1% formic acid) will keep the nitrogen protonated and can reduce these secondary interactions.
-
-
Check for Extra-Column Volume: Ensure you are using the correct tubing (narrow internal diameter) for your LC system, especially for UHPLC. Excessive dead volume in connections between the injector, column, and detector will cause peak broadening and tailing.[11]
-
Column Contamination: Contaminants from previous injections, especially from a biological matrix, can build up on the column frit or head, distorting peak shape.[11] Try flushing the column with a strong solvent or reversing the column (if permitted by the manufacturer) and flushing to waste.
Issue: Significant Matrix Effects & Ion Suppression
Q: My signal intensity is much lower in extracted plasma samples compared to a pure solvent standard. How can I diagnose and mitigate this ion suppression?
A: Ion suppression is a major challenge in bioanalysis where co-eluting matrix components compete with the analyte for ionization.[6][12]
-
Diagnose the Matrix Effect:
-
Post-Column Infusion: The gold standard method. Infuse a constant flow of your analyte post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte confirms ion suppression.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering components like phospholipids.[6]
-
Protein Precipitation (PPT): Fast but "dirtier." Can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): More selective than PPT.
-
Solid-Phase Extraction (SPE): The most effective method for removing interferences. Develop a specific SPE protocol (e.g., using a mixed-mode or polymeric sorbent) to selectively bind and elute your analyte while washing away matrix components.
-
-
Optimize Chromatography: Adjust your gradient to chromatographically separate the analyte from the "suppression zone." Often, phospholipids and other interferences elute early in a reversed-phase run. Increasing the initial aqueous portion of your gradient can help retain the analyte longer and move it away from this zone.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a deuterated or ¹³C-labeled version of this compound is the best internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during quantification. Montelukast-d6 is used for the parent drug and is a good reference.[4]
-
Experimental Protocols
Protocol 1: MS Parameter Optimization via Direct Infusion
This protocol describes the process of finding the optimal MS/MS parameters for this compound.
-
Prepare the Analyte Solution: Prepare a 500 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Set up the Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
Optimize Q1 Scan:
-
Set the instrument to positive ion mode and perform a full scan (Q1 scan) over a mass range that includes the expected precursor (e.g., m/z 550-650).
-
Confirm the presence and maximize the intensity of the [M+H]⁺ ion at m/z 602.2 by adjusting source parameters (capillary voltage, source temperature, gas flows).
-
-
Optimize Product Ion Scan (Q3):
-
Set the instrument to Product Ion Scan mode, selecting m/z 602.2 as the precursor ion in Q1.
-
Vary the Collision Energy (CE) in a stepwise manner (e.g., from 10 eV to 50 eV) to observe the fragmentation pattern.
-
Identify the 2-3 most stable and intense product ions for use in your MRM method.
-
-
Finalize MRM Transitions:
-
Create an MRM method using the precursor ion (m/z 602.2) and the selected product ions.
-
For each transition, perform a final optimization of the Collision Energy and other compound-specific parameters (e.g., Declustering Potential) to achieve maximum signal intensity.[13]
-
Protocol 2: Chromatographic Method Development Workflow
This workflow outlines the steps to develop a robust LC separation.
Caption: Workflow for LC method development.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common LC-MS/MS problems.
Caption: Decision tree for LC-MS/MS troubleshooting.
References
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2025).
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]
- International Council for Harmonisation. (2022).
- Naidong, W. (2014).
- ResearchGate. (n.d.). Troubleshooting for LC-MS/MS. [Link]
- Scribd. (n.d.). LSMSMS troubleshooting. [Link]
- Journal of Applied Pharmaceutical Science. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. [Link]
- Der Pharma Chemica. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. [Link]
- ZefSci. (n.d.).
- ResearchGate. (n.d.). Mass spectrometry optimized parameters for all selected compounds. [Link]
- LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. [Link]
- P. Sripalakit, et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study.
- M. A. El-Enany, et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of the American Society for Mass Spectrometry. [Link]
- Van de Velde, et al. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]
- Technology Networks. (2024).
- LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Montelukast.
- Parikh Publishing. (n.d.). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. [Link]
- National Center for Biotechnology Information. (n.d.). Montelukast, (S)-.
Sources
- 1. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. zefsci.com [zefsci.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Enhancing Sensitivity for Low-Level 25-Hydroxy Montelukast Bioanalysis
Welcome to the technical support resource for the bioanalysis of 25-Hydroxy Montelukast. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the field. Low-level metabolite quantification is where robust methodology proves its worth, and our goal here is to empower you with the expertise to develop highly sensitive, accurate, and reproducible assays. This center is structured to help you troubleshoot common issues, understand the underlying science, and implement validated protocols effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical challenges researchers face when developing and running assays for low-level this compound.
Question 1: I am observing a very low or no signal for my analyte. What are the likely causes and how can I fix this?
Answer: This is a common and multifaceted problem. A systematic approach is essential for diagnosis. The issue can originate from sample handling, the extraction process, chromatographic conditions, or mass spectrometer settings.
Core Areas to Investigate:
-
Sample Integrity and Handling:
-
Analyte Stability: Montelukast and its metabolites are known to be sensitive to light and oxidation.[1] Ensure samples are protected from light at all stages, from collection to injection. Use amber vials and minimize exposure.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles for plasma samples, as this can lead to analyte degradation. Validate the stability of this compound under your specific storage and handling conditions.[2]
-
-
Sample Preparation Inefficiency:
-
Poor Recovery: Your extraction method may not be efficiently recovering the analyte from the biological matrix. Protein precipitation (PPT), while fast, can sometimes result in lower recovery due to analyte entrapment.[3] Consider optimizing your PPT protocol (e.g., solvent-to-plasma ratio, choice of organic solvent) or switching to a more rigorous technique like Solid Phase Extraction (SPE) for a cleaner, more concentrated sample.[4]
-
Incorrect pH: The pH during extraction is critical, especially for Liquid-Liquid Extraction (LLE) or SPE. Adjust the sample pH to ensure this compound (an acidic compound) is in a neutral state to improve its affinity for the extraction solvent or sorbent.
-
-
Mass Spectrometry Parameters:
-
Incorrect MRM Transition: The selected precursor and product ions must be accurate and optimal. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) approximately 16 Da higher than Montelukast (m/z ~586.2). The expected precursor would be ~m/z 602.2. You must perform an infusion of a standard (if available) or use predictive software to identify the most abundant and stable product ions for quantification.
-
Sub-optimal Ion Source Settings: The ionization efficiency is highly dependent on parameters like ion spray voltage, gas flows (nebulizer, curtain, collision gas), and source temperature.[5] These must be systematically optimized for the specific analyte and flow rate to maximize ion generation.
-
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} caption { label = "Troubleshooting workflow for low analyte signal."; fontsize = 10; fontname = "Arial"; }
Question 2: My baseline is very noisy, which is compromising my Lower Limit of Quantification (LLOQ). How can I improve my signal-to-noise ratio?
Answer: High background noise is a direct impediment to sensitivity. The source of the noise can be chemical (from the sample matrix or solvent system) or electronic (from the detector).
Strategies to Reduce Baseline Noise:
-
Improve Sample Cleanup: The most significant source of chemical noise is often endogenous matrix components like phospholipids that co-elute with the analyte.[6]
-
Transition from PPT to SPE: Solid Phase Extraction provides a much more thorough cleanup than simple protein precipitation, significantly reducing matrix components and thus lowering baseline noise.
-
Phospholipid Removal Plates: Consider using specialized phospholipid removal plates or cartridges if phospholipids are the primary interference.
-
-
Optimize Chromatography:
-
Gradient Elution: Use a gradient that is steep enough to elute the analyte in a sharp, narrow peak. A sharper peak has a greater height relative to the baseline noise, improving the S/N ratio.
-
Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the run. This prevents salts and highly polar or non-polar matrix components, which elute at the beginning and end of the run, from entering the mass spectrometer and creating a high chemical background.
-
-
Check Solvent and System Purity:
-
High-Purity Solvents: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Lower-grade solvents can contain impurities that cause high background noise.
-
System Contamination: A contaminated system (tubing, column, ion source) can continuously bleed interfering compounds. Implement a rigorous system cleaning protocol.
-
Question 3: I'm struggling with ion suppression. How do I confirm it's happening and what are the best ways to mitigate it?
Answer: Ion suppression is a form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a reduced signal and inaccurate quantification.[3][7][8] It is one of the most critical challenges in LC-MS bioanalysis.[9]
Step 1: Diagnosing Ion Suppression
The most reliable method is the post-extraction addition experiment .[10]
-
Extract a blank matrix sample (e.g., plasma with no analyte).
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final, clean reconstitution solvent.
-
Set B (Post-Spiked Matrix): Spike the same amount of analyte and IS into the extracted blank matrix from step 1.
-
-
Analyze both sets and compare the peak areas.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Step 2: Mitigating Ion Suppression
-
Chromatographic Separation: The most effective strategy is to chromatographically separate the analyte from the interfering matrix components. Modify your LC gradient or change the column chemistry to shift the retention time of your analyte away from the "suppression zone."
-
Reduce Matrix Load: Dilute the sample extract before injection.[11] This dilutes the interfering components along with the analyte, but can often lead to a net gain in signal-to-noise if suppression is severe.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d6) is the ideal choice. It co-elutes with the analyte and experiences the same degree of ion suppression.[2][12] Because you are measuring the ratio of the analyte to the IS, the suppression effect is normalized, leading to accurate quantification.
-
Change Ionization Mode: If using Electrospray Ionization (ESI), which is more susceptible to ion suppression, consider testing Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable to it.[11]
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} caption { label = "Decision tree for mitigating ion suppression."; fontsize = 10; fontname = "Arial"; }
Frequently Asked Questions (FAQs)
Q: What is this compound and why is its low-level detection important? A: this compound is a metabolite of Montelukast, a widely used medication for asthma and allergies.[13] Regulatory bodies like the FDA, under the Metabolites in Safety Testing (MIST) guidelines, require the monitoring and safety assessment of drug metabolites that are found in significant concentrations in humans.[14][15] Detecting this metabolite at very low levels is crucial for accurately characterizing the drug's pharmacokinetic profile, understanding its metabolic pathways, and ensuring its safety.
Q: What analytical technique is best suited for this analysis? A: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and metabolites in complex biological matrices.[8] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the detection of analytes at picogram or nanogram per milliliter levels, even in the presence of overwhelming amounts of endogenous compounds.[8][9]
Q: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so highly recommended? A: A SIL-IS, such as Montelukast-d6, is considered the best practice for quantitative bioanalysis.[2][4][16][17] It is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium). This means it has nearly identical chromatographic behavior and ionization efficiency. By tracking the analyte, it effectively compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression, leading to superior accuracy and precision.[10]
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a rapid method suitable for initial screening but may require further optimization to minimize matrix effects.
Steps:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Montelukast-d6 in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[18]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects and improving sensitivity.
Steps:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase and inject.
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Rationale |
| Analyte Recovery | 80-95% | >90% | SPE can provide more consistent and higher recovery with proper method development. |
| Matrix Effect (MF) | 0.65 (Suppression) | 0.95 (Minimal Effect) | The superior cleanup of SPE significantly reduces co-eluting matrix components.[3][10] |
| Processing Time | ~15 min / sample | ~30 min / sample | PPT is significantly faster and simpler. |
| Cost per Sample | Low | High | SPE cartridges and additional solvents increase the cost. |
| Suitability | High-throughput screening | Low-level quantification, methods requiring high accuracy | Choose based on the required sensitivity and throughput of the assay. |
Starting LC-MS/MS Parameters for Montelukast Metabolite Analysis
These parameters for the parent drug, Montelukast, serve as an excellent starting point for developing a method for its hydroxylated metabolite.
| Parameter | Setting | Rationale & Comments |
| LC Column | C18, <2.5 µm particle size (e.g., 50 x 2.1 mm) | Provides good retention and high resolution for lipophilic molecules like Montelukast.[2][18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids in peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength.[1][18] |
| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and sensitivity. |
| Ionization Mode | ESI Positive | Montelukast and its metabolites readily form protonated molecules [M+H]+.[2][16] |
| Precursor Ion (Q1) | Montelukast: ~m/z 586.225-OH-MTK: ~m/z 602.2 | The hydroxylated metabolite will be +16 Da compared to the parent drug. |
| Product Ion (Q3) | Montelukast: m/z 422.1 or 568.225-OH-MTK: To be optimized | Product ions must be determined by infusing a standard or from high-resolution MS data. Likely fragments will result from neutral losses like H₂O.[19] |
| Internal Standard | Montelukast-d6 | MRM Transition: m/z 592.3 → 574.2.[2] |
References
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences. [Link]
- Metabolite Profiling and Analytical Challenges in Identifying and Quantifying Metabolites in Drug Development. International Journal of Research and Pharmaceutical Reviews. [Link]
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
- Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis.
- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.
- Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Taylor & Francis Online. [Link]
- Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
- Bioanalytical method validation of montelukast salt in human plasma using LC-MS/MS method. Scholars Research Library. [Link]
- LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. SciSpace. [Link]
- Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. [Link]
- Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health (NIH). [Link]
- Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans. PubMed. [Link]
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application.
- Safety Testing of Drug Metabolites Guidance for Industry.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
- Analytical Methods. Royal Society of Chemistry. [Link]
- Addressing the Challenges of Low Clearance in Drug Research. National Institutes of Health (NIH). [Link]
- LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. Ingenta Connect. [Link]
- Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
- Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. National Institutes of Health (NIH). [Link]
- A novel LC–MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link]
- Montelukast.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
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- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. fda.gov [fda.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. LC-MS/MS Analytical Method for Determination of Montelukast in Hu...: Ingenta Connect [ingentaconnect.com]
- 18. Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Matrix Effects in 25-Hydroxy Montelukast Quantification from Plasma
Welcome to the technical support center for the bioanalysis of 25-Hydroxy Montelukast. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in plasma quantification. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and robustness of your analytical methods.
Understanding the Challenge: The Nature of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For plasma samples, this includes a complex mixture of proteins, salts, lipids (especially phospholipids), and metabolites.[1] Matrix effects occur when these co-eluting endogenous components interfere with the ionization of the target analyte, this compound, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantification.[3][4]
Phospholipids are a primary culprit behind matrix effects in plasma samples.[1][3][4][5][6] Their amphipathic nature allows them to co-extract with a wide range of analytes and their accumulation on the analytical column can lead to unpredictable elution and persistent ion suppression.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of this compound from plasma.
Issue 1: Poor Reproducibility and Inconsistent Peak Areas in Quality Control (QC) Samples
Question: My QC samples for this compound are showing high variability in peak area, and the precision (%CV) is exceeding the acceptance criteria of <15% as per FDA guidelines. What could be the cause and how do I fix it?[7]
Answer:
This is a classic symptom of uncompensated matrix effects, likely due to phospholipids.[4][6] Inconsistent ion suppression or enhancement across different plasma lots or even within the same analytical run can lead to this variability.[4]
Causality Explained:
The concentration and composition of phospholipids can vary between individual plasma samples. If your sample preparation method is not robust enough to remove these interferences consistently, the degree of ion suppression will fluctuate, leading to poor reproducibility. While a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects to some extent, significant and variable suppression can still impact data quality.[8]
Troubleshooting Workflow:
Workflow for troubleshooting poor reproducibility.
Step-by-Step Solutions:
-
Re-evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids.[1][5] If you are using a simple protein precipitation with a solvent like acetonitrile, consider more advanced techniques.[7][9][10][11][12]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[1][13] Experiment with different extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize the removal of phospholipids while maintaining good recovery of this compound.[8]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup.[5] Consider using a reversed-phase or a mixed-mode SPE sorbent. A targeted phospholipid removal SPE plate, such as those with zirconia-coated silica, can be highly effective.[3][5]
-
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE for effective phospholipid removal.[3][5]
-
-
Optimize Chromatographic Separation:
-
Gradient Elution: Ensure your gradient is sufficient to separate this compound from the region where most phospholipids elute. A post-column infusion experiment can help identify these "zones of suppression".[14]
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter the retention behavior of both the analyte and interfering matrix components.[15]
-
Divert Valve: Utilize a divert valve to direct the initial, unretained portion of the injection (which often contains a high concentration of salts and polar interferences) to waste, preventing it from entering the mass spectrometer.
-
-
Verify Internal Standard Performance:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already, using a SIL-IS for this compound is highly recommended.[8] A deuterated standard like Montelukast-d6 is a common choice.[7][16] The SIL-IS will co-elute with the analyte and experience similar matrix effects, providing better compensation.[8]
-
Monitor IS Response: Track the peak area of your internal standard across all samples. Significant variation in the IS response is a strong indicator of inconsistent matrix effects.
-
Issue 2: Low Analyte Recovery
Question: I'm experiencing low and inconsistent recovery of this compound after my sample extraction. How can I improve this?
Answer:
Low recovery can be due to several factors, including inefficient extraction, analyte degradation, or irreversible binding to the extraction media or labware.
Causality Explained:
The chemical properties of this compound, a metabolite of Montelukast, will dictate its solubility and partitioning behavior.[17] An extraction method optimized for the parent drug may not be ideal for its hydroxylated metabolite. Furthermore, Montelukast and its metabolites are known to be light-sensitive, which can contribute to degradation if not handled properly.[18]
Troubleshooting Workflow:
Workflow for troubleshooting low analyte recovery.
Step-by-Step Solutions:
-
Optimize LLE Parameters:
-
Solvent Selection: Test a range of organic solvents with varying polarities. A mixture of solvents can sometimes improve recovery.
-
pH Adjustment: Since this compound is an acidic compound, adjusting the pH of the plasma sample to be at least two pH units below its pKa will ensure it is in its neutral, more extractable form.[8]
-
-
Refine SPE Methodology:
-
Sorbent Choice: Ensure the chosen sorbent has the appropriate retention mechanism for this compound.
-
Wash and Elution Steps: Optimize the wash steps to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover the analyte from the sorbent. Perform elution tests with varying solvent strengths and volumes.
-
-
Prevent Analyte Degradation:
-
Light Protection: Handle all samples, standards, and extracts under amber or yellow light to prevent photodegradation.[18]
-
Temperature Control: Keep samples on ice or at a controlled low temperature during processing to minimize enzymatic degradation.[19]
-
Stability Assessment: Perform freeze-thaw and bench-top stability experiments as part of your method validation to ensure the analyte is stable under your experimental conditions.[7][20]
-
Experimental Protocol: Assessing Recovery
To quantitatively assess recovery, compare the peak area of the analyte in a pre-extraction spiked sample (spiked into plasma before extraction) to that of a post-extraction spiked sample (spiked into the blank plasma extract).
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound?
While there is no single "best" method for all laboratories and applications, techniques that offer higher selectivity in removing phospholipids are generally preferred. A comparison is provided below:
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[11][13] | Ineffective at removing phospholipids, leading to significant matrix effects.[1][5] |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT.[1] | Can have lower recovery for polar analytes, more labor-intensive.[1][21] |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean extracts.[5] | More complex method development, can be more expensive. |
| HybridSPE®-Phospholipid | Combines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[3][5] | Can be more costly than simple PPT. |
For robust and reliable quantification of this compound, Solid-Phase Extraction (SPE) or specialized techniques like HybridSPE®-Phospholipid are highly recommended to effectively mitigate phospholipid-based matrix effects.[3][4][5]
Q2: How can I quantitatively assess the matrix effect in my assay?
The matrix factor (MF) should be calculated to quantitatively assess the extent of ion suppression or enhancement. This is a critical component of method validation according to regulatory guidelines.[22]
Experimental Protocol: Determining Matrix Factor
-
Prepare three sets of samples:
-
Set A: Analyte and IS in the mobile phase (neat solution).
-
Set B: Blank plasma extract spiked with analyte and IS (post-extraction spike).
-
Set C: Analyte and IS spiked into plasma and then extracted (pre-extraction spike).
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The IS-normalized MF should be close to 1.0, indicating that the internal standard is effectively compensating for the matrix effect.[2] The precision of the IS-normalized MF across different lots of plasma should be ≤15%.[23]
-
Q3: Can I use an analogue internal standard instead of a stable isotope-labeled one?
While an analogue internal standard is better than no internal standard, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for LC-MS bioanalysis.[8]
Rationale:
A SIL-IS has nearly identical chemical and physical properties to the analyte. This means it will have the same chromatographic retention time and experience the same degree of ionization suppression or enhancement.[8] An analogue IS, while structurally similar, may have a different retention time and may not be affected by the matrix in the same way as the analyte, leading to less effective compensation. For this compound, a deuterated form would be an appropriate SIL-IS.[24][25]
Q4: My method for Montelukast works well. Can I use the same method for this compound?
Not necessarily. The addition of a hydroxyl group to form this compound alters the molecule's polarity and chemical properties.[17] This can affect:
-
Extraction Efficiency: The optimal extraction solvent and pH for Montelukast may not be ideal for its more polar metabolite.[26]
-
Chromatographic Retention: The retention time will be different, and the separation from matrix interferences will need to be re-optimized.
-
Mass Spectrometry Fragmentation: The fragmentation pattern in the mass spectrometer will differ, requiring optimization of the MRM transitions.
Therefore, the analytical method must be re-developed and re-validated specifically for this compound.
References
- Ispas, C., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
- Jain, R., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- (2015). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
- Sarkar, A. K., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica. [Link]
- Cheng, H., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition. [Link]
- Al-Subaie, A., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application.
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica. [Link]
- Vaidya, V. V., et al. (2008). A New Liquid-Liquid Extraction Method for Determination of Montelukast in Small Volume Human Plasma by HPLC with Fluorescence Detection. Indian Journal of Pharmaceutical Sciences. [Link]
- El-Koussi, A., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study.
- Salazar, J., et al. (2017).
- Hendlin, Y., et al. (2018).
- Al-Adl, S. M., et al. (2020). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study.
- Sarkar, A. K., et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study.
- Liu, G., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
- Various Authors. (n.d.). Protein precipitation – Knowledge and References. Taylor & Francis. [Link]
- Yin, Y., & Rago, B. (2023). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Dolan, J. W. (2001). Ion Suppression in LC-MS-MS Analysis. Scribd. [Link]
- Woolf, E. J., et al. (2003). A semi-automated 96-well protein precipitation method for the determination of montelukast in human plasma using high performance liquid chromatography/fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Polymer Synthesis & Mass Spectrometry. (2023). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
- El-Gindy, A., et al. (2010). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design.
- Patel, B. N., et al. (2015). Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Isleyen, A., et al. (2017). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia. [Link]
- Woolf, E. J., et al. (2003). A semi-automated 96-well protein precipitation method for the determination of montelukast in human plasma using high performance liquid chromatography/fluorescence detection.
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards For Mass Spectrometry. Eurisotop. [Link]
- Shimadzu. (n.d.). Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
- Al-Sabhani, A. M., et al. (2011). Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation. Analytical and Bioanalytical Chemistry. [Link]
- Saravanan, D., et al. (2014). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium.
- Jones, G., et al. (2005). Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3. Clinical Chemistry. [Link]
- Balani, S. K., et al. (1997). Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Drug Metabolism and Disposition. [Link]
- Gao, Y., et al. (2010). Montelukast inhibits matrix metalloproteinases expression in atherosclerotic rabbits. Journal of Cardiovascular Pharmacology. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A semi-automated 96-well protein precipitation method for the determination of montelukast in human plasma using high performance liquid chromatography/fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. scribd.com [scribd.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. actapharmsci.com [actapharmsci.com]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. Studies on the analysis of 25-hydroxyvitamin D3 by isotope-dilution liquid chromatography–tandem mass spectrometry using enzyme-assisted derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 25-Hydroxy Montelukast in biological matrices
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 25-Hydroxy Montelukast. This guide is designed to provide expert insights and practical troubleshooting for ensuring the stability of this compound in biological matrices during experimental workflows.
A Note on the Stability of this compound
Direct and extensive stability data for this compound, a minor metabolite of Montelukast, is not widely available in published literature.[1] Therefore, this guide leverages the well-documented stability profile of the parent compound, Montelukast, to provide a robust framework for handling its hydroxylated metabolite. Given the structural similarities, it is reasonable to anticipate analogous stability characteristics. However, it is imperative that researchers validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions regarding the stability of this compound in biological matrices.
Sample Collection and Handling
Question 1: What anticoagulant should I use for blood collection when analyzing for this compound?
Answer: For the parent compound, Montelukast, blood samples are typically collected in vacuum containers containing K2EDTA.[2] This is a standard choice for many bioanalytical assays and is recommended for this compound as well. It is crucial to gently invert the collection tubes several times to ensure proper mixing with the anticoagulant and prevent clotting.
Question 2: My plasma samples are hemolyzed. Will this affect the stability of this compound?
Answer: While specific data on the impact of hemolysis on this compound is unavailable, it is a known issue in bioanalysis that can affect analyte stability and method performance. Hemolysis releases various enzymes and can alter the sample matrix, potentially leading to degradation. It is best practice to minimize hemolysis during sample collection and processing. If you must use hemolyzed samples, it is critical to conduct a stability assessment in this specific matrix.
Question 3: How quickly should I process my blood samples after collection?
Answer: Prompt processing is crucial. For Montelukast, blood samples are typically centrifuged at 3200 rpm for 10 minutes at 10°C to separate the plasma.[2] It is recommended to process the samples as soon as possible after collection. If immediate processing is not feasible, store the whole blood samples on ice and process them within two hours to minimize potential degradation.
Sample Processing and Extraction
Question 4: What is the recommended method for extracting this compound from plasma?
Answer: For Montelukast, protein precipitation is a commonly used and effective method for extraction from plasma.[2][3] Acetonitrile is a widely reported precipitating agent.[2] This method is fast, simple, and generally provides good recovery. Liquid-liquid extraction (LLE) is another viable option. Given the structural similarity, these methods should be a good starting point for this compound.
Question 5: I am observing low recovery of my analyte after extraction. What could be the cause?
Answer: Low recovery can stem from several factors. First, ensure your extraction solvent is appropriate for this compound. While acetonitrile is effective for Montelukast, you may need to optimize the solvent-to-plasma ratio. For Montelukast, ratios of 4:1 (acetonitrile to plasma) have been used successfully. Incomplete protein precipitation can also lead to low recovery. Ensure thorough vortexing and adequate centrifugation time and speed. Finally, consider the possibility of analyte adsorption to labware. Using low-adsorption tubes and pipette tips can mitigate this.
Sample Storage and Stability
Question 6: What are the recommended storage temperatures for plasma samples containing this compound?
Answer: Based on data for Montelukast, long-term storage at -70°C or -80°C is recommended to ensure stability.[4][5] Montelukast has been shown to be stable in human plasma for at least 55 days at -30°C and for at least 19 months at -70°C.[2][4] For short-term storage (e.g., a few days), -20°C may be acceptable, but this should be validated.
Question 7: How many freeze-thaw cycles can my samples undergo?
Answer: For Montelukast, studies have shown that it is stable for at least three freeze-thaw cycles when samples are thawed at room temperature and refrozen.[2][4] It is reasonable to expect similar stability for this compound, but this should be confirmed through a freeze-thaw stability study as part of your method validation. To minimize the need for multiple freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes before long-term storage.
Question 8: I left my samples on the benchtop for a few hours before processing. Will they still be viable?
Answer: Benchtop stability is a critical parameter. For Montelukast, it has been demonstrated to be stable on the benchtop at room temperature for at least 11-24 hours.[5][6] However, it is crucial to perform your own benchtop stability assessment for this compound in the specific biological matrix you are using. To minimize risk, it is always best practice to keep samples on ice and process them as quickly as possible.
Question 9: Is this compound sensitive to light?
Answer: Montelukast is known to be light-sensitive, and exposure to light can lead to the formation of its cis-isomer, a major photodegradation product.[7][8] Therefore, it is highly probable that this compound is also light-sensitive. All sample handling and processing steps should be performed under minimized light conditions. The use of amber or light-resistant collection tubes and cryovials is strongly recommended.[4]
Analytical Considerations
Question 10: What type of analytical method is suitable for quantifying this compound?
Answer: A simple, sensitive, and specific LC-ESI-MS/MS method is the gold standard for quantifying Montelukast and its metabolites in biological matrices.[2][3] This technique offers the high sensitivity and selectivity required for detecting the low concentrations of metabolites typically found in circulation. A reversed-phase C18 column is commonly used for the chromatographic separation of Montelukast.[2]
Experimental Protocols
Protocol 1: Plasma Sample Processing
-
Collect whole blood in K2EDTA-containing tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 2500-3200 rpm for 10-15 minutes at 4-10°C.[2][4]
-
Carefully transfer the supernatant (plasma) into pre-labeled, light-resistant cryovials.[4]
-
Immediately store the plasma samples at -80°C until analysis.
Protocol 2: Stability Testing Workflow
This workflow provides a general framework for assessing the stability of this compound in your laboratory.
Caption: A generalized workflow for assessing the stability of this compound under various conditions.
Data Presentation
Table 1: Summary of Montelukast Stability in Human Plasma (as a proxy for this compound)
| Stability Condition | Temperature | Duration | Stability (% of Initial Concentration) | Reference(s) |
| Freeze-Thaw | -30°C to Room Temp | 3 cycles | Stable | [2] |
| Freeze-Thaw | -70°C to Room Temp | 3 cycles | No adverse effects | [4] |
| Bench-Top | Room Temperature | ~24 hours | >94.7% | [5] |
| Autosampler | 5 ± 1°C | 24 hours | Stable | [5] |
| Long-Term | -30°C | 55 days | 97.3% to 99.3% | [2] |
| Long-Term | -70°C | 30 days | >94.7% | [5] |
| Long-Term | -70°C | 19 months | Stable | [4] |
Note: This data is for the parent drug, Montelukast, and should be used as a guideline. It is essential to perform specific stability studies for this compound.
Potential Degradation Pathways
Based on the known degradation of Montelukast, the following pathways should be considered for this compound. The addition of a hydroxyl group may influence the rate and products of degradation, but the primary sites of instability are likely conserved.
Sources
- 1. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 25-Hydroxy Montelukast HPLC Analysis
A Guide for Researchers by a Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 25-Hydroxy Montelukast. As a large, multi-functional molecule and a key metabolite of Montelukast, achieving a sharp, symmetrical peak for this analyte can be challenging. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter, providing not just solutions, but the underlying chromatographic principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What is the primary cause and how do I fix it?
A1: This is the most common peak shape issue for this class of molecule. Peak tailing for a basic compound like this compound is overwhelmingly caused by secondary-site interactions, specifically between the analyte and the stationary phase.
The Underlying Mechanism: The Silanol Interaction this compound contains a basic quinoline nitrogen. In reversed-phase HPLC, which typically uses silica-based columns, the silica backbone has residual silanol groups (Si-OH). At mobile phase pH levels above approximately 3, these acidic silanols can deprotonate to become negatively charged (Si-O⁻)[1][2]. Simultaneously, the basic nitrogen on your analyte becomes protonated and carries a positive charge. This leads to a strong, undesirable ionic interaction, which is a secondary retention mechanism alongside the primary hydrophobic retention. Molecules that undergo this interaction are retained longer, eluting slowly and creating the characteristic "tail" on the peak[2][3].
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for this compound.
Caption: Systematic workflow for troubleshooting peak tailing.
Step-by-Step Protocol to Eliminate Tailing:
-
Optimize Mobile Phase pH (Highest Priority): The most effective way to reduce silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH[2][4].
-
Action: Prepare your aqueous mobile phase component with a buffer (e.g., 10-25 mM potassium phosphate or ammonium formate) and adjust the pH to between 2.5 and 3.0. A low pH ensures the silanol groups remain fully protonated (Si-OH), eliminating the ionic interaction site[2].
-
Causality: Operating at a pH well below the pKa of the silanols (~3.5-4.5) and the analyte's basic functional group ensures a stable, single ionic form of the analyte and a neutral stationary phase surface, leading to symmetrical peaks based on hydrophobic interactions alone[5][6].
-
-
Select an Appropriate HPLC Column: Not all C18 columns are created equal. Older columns (Type A silica) have more accessible and acidic silanols.
-
Action: Use a modern, high-purity silica column that is fully "end-capped." End-capping treats the silica surface with a small silylating agent to block a majority of the residual silanols[2]. For particularly stubborn tailing, consider columns specifically designed for basic compounds, such as those with polar-embedded groups or a positively charged surface chemistry[7][8].
-
Expertise: Polar-embedded phases provide a water-enriched layer near the silica surface that shields the analyte from residual silanols. This can dramatically improve peak shape for basic analytes[1].
-
-
Check for Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion that often manifests as tailing[3].
-
Action: Perform a simple dilution experiment. Dilute your sample 10-fold and re-inject. If the peak shape improves significantly (i.e., the tailing factor decreases), you were likely overloading the column. Find the optimal concentration that balances sensitivity with peak symmetry.
-
-
Minimize Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening and tailing that affects all peaks[1][3].
-
Action: Ensure all tubing between the injector and column, and column and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~125 µm). Verify that all fittings are seated correctly without creating any dead volume[9].
-
Q2: My peak is fronting, appearing like a "shark fin." What's happening?
A2: Peak fronting is less common than tailing but is almost always a result of two main issues: column overload or sample solvent incompatibility[10][11].
The Underlying Mechanisms:
-
Column Overload: When you inject too much sample mass or a very large volume, you saturate the stationary phase at the column inlet. The excess analyte molecules have nowhere to bind and are swept down the column faster than the retained molecules, eluting earlier and causing the fronting shape[10][12].
-
Sample Solvent Incompatibility: This occurs when your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your initial mobile phase. For reversed-phase, this means a diluent with too much organic solvent[13]. The strong solvent carries the analyte down the column in a distorted band before proper partitioning can begin.
Troubleshooting Workflow for Peak Fronting
Caption: Step-by-step diagnosis for peak fronting issues.
Step-by-Step Protocol to Eliminate Fronting:
-
Match Your Sample Solvent to the Mobile Phase: This is the first and most critical check.
-
Action: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase composition[14]. If solubility requires a stronger solvent, use the absolute minimum amount of organic necessary and try to inject a smaller volume.
-
Causality: Injecting the analyte in the mobile phase ensures that it is immediately compatible with the chromatographic system, allowing for a tight, focused band to form at the head of the column.
-
-
Reduce Sample Load: Systematically check for mass and volume overload.
-
Action: First, reduce the injection volume by half and observe the peak shape. If fronting improves, you are dealing with volume overload[15]. If it persists, dilute the sample concentration by a factor of 5 or 10 and inject the original volume. If this resolves the issue, you were experiencing mass overload[11].
-
-
Check for Column Collapse/Void: A physical deformation of the column packing bed, often near the inlet, can create channels that allow the analyte to travel through unimpeded, causing severe fronting[12].
-
Action: This is a more severe issue. It can be caused by sudden pressure changes or operating a silica-based column at high pH (e.g., > 8), which can dissolve the silica matrix[4]. If you suspect a void, you can try back-flushing the column at a low flow rate. However, in most cases, the column will need to be replaced[2].
-
Q3: Why is my peak split or showing a shoulder?
A3: Peak splitting indicates that your analyte population is being divided into two or more bands as it travels through the system.
Common Causes and Solutions:
-
Partially Blocked Inlet Frit: Particulate matter from the sample or system wear can clog the porous frit at the top of the column. This disrupts the flow path, causing the sample band to split as it enters the packing material[12].
-
Solution: Reverse the column and flush it with a strong solvent (ensure your column can be back-flushed). If this doesn't work, the frit may need to be replaced, or the column itself. Proactively, always filter your samples and mobile phases and use a guard column or in-line filter[4].
-
-
Column Void/Channel: Similar to the cause of fronting, a void in the packing bed can cause the sample to travel down two different paths, resulting in a split peak[2].
-
Solution: The column usually needs to be replaced.
-
-
Severe Solvent Mismatch: A very strong injection solvent can cause the sample to precipitate at the column head where it mixes with the weaker mobile phase, then re-dissolve, creating a split peak. It can also cause complex band distortions that appear as splitting[12].
-
Solution: As with fronting, dissolve your sample in the mobile phase.
-
Summary of Troubleshooting Parameters
The following table provides a quick reference for diagnosing and addressing poor peak shape for this compound.
| Symptom | Most Probable Cause(s) | Primary Recommended Action(s) | Secondary Action(s) |
| Peak Tailing | 1. Secondary silanol interactions (analyte is basic).[1][2] 2. Column mass overload. | 1. Lower mobile phase pH to 2.5-3.0 with a buffer.[4] 2. Use a high-purity, end-capped, or polar-embedded column.[7] | 1. Dilute sample. 2. Add a mobile phase modifier like triethylamine (use with caution for MS).[3] |
| Peak Fronting | 1. Sample solvent stronger than mobile phase.[13] 2. Column overload (mass or volume).[10] | 1. Dissolve sample in the initial mobile phase.[14] 2. Reduce injection volume and/or sample concentration.[11] | 1. Check for column void/collapse.[12] |
| Peak Splitting | 1. Partially blocked inlet frit.[12] 2. Void or channel in the column packing.[2] | 1. Install an in-line filter and guard column. 2. Reverse and flush the column (if permissible). | 1. Replace the column. |
| Broad Peaks | 1. Large extra-column volume.[1] 2. Column contamination or aging. 3. Mobile phase pH is too close to analyte pKa.[6] | 1. Use shorter, narrower ID tubing.[1] 2. Flush column with a strong solvent sequence. | 1. Adjust pH to be >2 units away from pKa.[5] 2. Replace column. |
Recommended Starting HPLC Conditions
This table provides a validated starting point for method development based on published methods for the parent compound, Montelukast[16][17][18][19].
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8, 2.1 or 4.6 mm ID, < 5 µm particle size | Provides good hydrophobic retention while minimizing silanol interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10-25 mM Phosphate Buffer (pH adjusted to 2.8) | Low pH suppresses silanol activity, ensuring good peak shape for the basic analyte.[2] |
| Mobile Phase B | Acetonitrile or Methanol | Common reversed-phase organic modifiers. Acetonitrile often provides sharper peaks. |
| Gradient | Start at 30-40% B, ramp to 90-95% B over 10-15 minutes | Elutes the relatively hydrophobic this compound in a reasonable time. |
| Flow Rate | 1.0 mL/min for 4.6 mm ID; 0.3-0.4 mL/min for 2.1 mm ID | Standard flow rates for the respective column dimensions. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, but avoid excessive heat with silica columns at pH extremes. |
| Detection | UV, ~285 nm or ~355 nm | Montelukast and its metabolites have strong chromophores.[16][17] |
| Injection Vol. | 5 - 20 µL | Start with a low volume to avoid overload. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 70:30 A:B) | Crucial for preventing peak distortion.[14] |
References
- ACD/Labs. (2022, October 6).
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
- Phenomenex. (n.d.). Understanding Peak Fronting in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]
- Axion Labs. (n.d.). Front Tailing HPLC & GC Peaks.
- Mastelf Technologies. (n.d.). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Stojanovska, J., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
- Welch Materials. (n.d.). HPLC Column Selection: Core to Method Development (Part I).
- ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?[Link]
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
- uHPLCs.com. (2023, December 27).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- HELIX Chromatography. (n.d.). HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column.
- Analytics-Shop. (2016). HPLC Column Selection - how to choose the right column. [Link]
- Preprints.org. (2024). High-performance liquid chromatography (HPLC)
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- ResearchGate. (2016). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. [Link]
- PubChem. (n.d.). Montelukast.
- PubChem. (n.d.). alpha Hydroxy montelukast.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast.
- National Center for Biotechnology Information. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. [Link]
- National Center for Biotechnology Information. (2013).
- IOSR Journal of Pharmacy. (2018). Analytical method development and validation for the simultaneous estimation of montelukast and Acebrophylline by RP- HPLC method. [Link]
- ResearchGate. (2018).
- International Journal of Pharmaceutical Quality Assurance. (2024).
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. welch-us.com [welch-us.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. support.waters.com [support.waters.com]
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- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: 25-Hydroxy Montelukast MS Analysis
A Guide to Minimizing Ion Suppression and Ensuring Analytical Accuracy
Welcome to the technical support center for the mass spectrometric analysis of 25-Hydroxy Montelukast. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with quantifying this critical metabolite. Ion suppression is a significant hurdle in LC-MS/MS bioanalysis, particularly for metabolites like this compound, which are often present at low concentrations in complex biological matrices. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve robust and reliable results.
Understanding the Challenge: The "Why" Behind Ion Suppression
Ion suppression is a matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting endogenous or exogenous compounds.[1][2] In the context of this compound analysis in biological samples like plasma or bile, common culprits include phospholipids, proteins, and salts.[2] These interfering substances compete with the analyte for ionization in the MS source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.
The primary goal of method development for this compound is to effectively separate it from these matrix components before it reaches the mass spectrometer. This can be achieved through a combination of meticulous sample preparation and optimized chromatographic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the analysis of this compound and provide actionable solutions.
Q1: My this compound signal is low and inconsistent, even with a deuterated internal standard. What is the likely cause?
A1: This is a classic symptom of significant ion suppression. While a stable isotope-labeled internal standard (SIL-IS) can compensate for some matrix effects, severe suppression can still compromise the limit of quantification (LOQ) and overall method performance.[1] The issue likely lies in your sample preparation or chromatography.
-
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: If you are using a simple protein precipitation (PPT) method with acetonitrile or methanol, you are likely co-extracting a significant amount of phospholipids, a major cause of ion suppression.[1][2] Consider switching to a more rigorous sample clean-up technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][3]
-
Assess Chromatographic Separation: Ensure your LC method is adequately separating this compound from the "phospholipid elution zone." A post-column infusion experiment can help visualize regions of ion suppression in your chromatogram.
-
Check for Matrix Effects: A quantitative assessment of matrix effects should be a part of your method validation. This involves comparing the analyte response in a post-extraction spiked sample to that in a neat solution.
-
Q2: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A2: While protein precipitation is fast and simple, it often provides the "dirtiest" extracts.[1][2] For minimizing ion suppression, Solid-Phase Extraction (SPE) is generally the most effective technique.[3] SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components. Liquid-liquid extraction (LLE) is another excellent option that can yield clean extracts.[1]
| Sample Preparation Technique | Pros | Cons | Typical Recovery for Montelukast/Metabolites |
| Protein Precipitation (PPT) | Fast, inexpensive, simple.[2] | High risk of ion suppression from phospholipids, no analyte concentration.[1] | 57-76%[4] |
| Liquid-Liquid Extraction (LLE) | Good sample clean-up, can concentrate the analyte.[1] | Can be labor-intensive, requires solvent optimization. | Generally >80% (method dependent) |
| Solid-Phase Extraction (SPE) | Excellent sample clean-up, high analyte concentration, can be automated.[3] | Higher cost, requires method development.[1] | >85%[3][5] |
Q3: Can I just dilute my sample to reduce ion suppression?
A3: Dilution can be a simple and effective strategy to mitigate ion suppression, as it reduces the concentration of all matrix components.[6] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain well above the instrument's limit of detection after dilution. For trace-level analysis, dilution may compromise the required sensitivity.[6]
Q4: How can I optimize my LC method to avoid co-elution with interfering matrix components?
A4: Chromatographic optimization is crucial. Here are key parameters to consider:
-
Column Chemistry: A C18 column is commonly used for Montelukast and its metabolites.[4][7][8]
-
Mobile Phase: A typical mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous component with a modifier like ammonium formate or formic acid to ensure good peak shape and ionization efficiency.[4][7]
-
Gradient Elution: A well-designed gradient can help separate the analyte from early-eluting salts and late-eluting phospholipids.
-
Flow Rate: Adjusting the flow rate can also impact separation efficiency.
Q5: What are the optimal MS parameters for this compound?
A5: this compound, similar to its parent drug Montelukast, is typically analyzed in positive ion mode using electrospray ionization (ESI).[4][9] Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[7] You will need to optimize the precursor and product ions, as well as parameters like cone voltage and collision energy, for your specific instrument. For Montelukast, common transitions include m/z 586.2 → 568.2 and 587.2 → 423.2.[4][10] The transitions for this compound will need to be determined, likely based on its modified structure.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for SPE. Specific sorbents and solvents should be optimized for this compound.
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 500 µL of plasma with a buffer to adjust the pH. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the MS source, post-column.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of this compound. Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.
Visualizing the Workflow and Concepts
Caption: Workflow for minimizing ion suppression in MS analysis.
Caption: Mechanism of ion suppression in the ESI source.
References
- Balasekhara Reddy Challa, et al. (2010). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 78(3), 411-422. [Link]
- Desai, D., & Delvadia, P. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 30(8), 636-646. [Link]
- El-Bagary, R., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of the Chinese Chemical Society, 61(3), 305-314. [Link]
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
- Hewavitharana, A. K., et al. (2007). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 29(4), 451-457. [Link]
- Kim, Y-G., et al. (2011). Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Archives of Pharmacal Research, 34(10), 1735-1741. [Link]
- Patel, M. J., et al. (2010). Newly Developed and Validated Method of Montelukast Sodium Estimation in Tablet Dosage Form by Ultraviolet Spectroscopy and Reve. Journal of Pharmaceutical Sciences and Research, 2(11), 748-752. [Link]
- Singh, R. M., et al. (2010). Montelukast | HPLC | Method Development And Validation. Indian Journal of Pharmaceutical Sciences, 72(2), 235-237. [Link]
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16. [Link]
- Ramakrishna, N.V.S., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Journal of Pharmaceutical Analysis, 5(5), 314-320. [Link]
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]
- De Brouwer, C., et al. (2020). Recent Developments in LC-MS for Pharmaceutical Analysis. Analyst, 145(2), 344-361. [Link]
- Al-Zhour, Z. F., et al. (2018). LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study. Journal of Analytical Methods in Chemistry, 2018, 8954308. [Link]
Sources
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- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. iris.unife.it [iris.unife.it]
- 10. scispace.com [scispace.com]
Technical Support Center: 25-Hydroxy Montelukast Bioanalysis
Answering the call of researchers and scientists in the field of drug development, this Technical Support Center provides a specialized resource for troubleshooting the bioanalysis of 25-Hydroxy Montelukast. As a Senior Application Scientist, my goal is to move beyond generic advice and offer field-proven insights grounded in solid scientific principles. This guide is structured in a practical question-and-answer format to directly address the common and complex interferences you may encounter during method development and sample analysis.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound signal is showing poor reproducibility and significant suppression, especially in early-eluting regions. What is the likely cause and how can I fix it?
A1: The Root of the Problem: Matrix Effects
This is a classic and highly common issue in bioanalysis, particularly when analyzing plasma or serum samples. The symptoms you describe—poor reproducibility and ion suppression—are hallmarks of matrix effects .[1] In electrospray ionization (ESI) mass spectrometry, co-eluting endogenous components from the biological matrix, such as phospholipids, can interfere with the ionization of your target analyte, leading to a suppressed and erratic signal.[2]
Causality: Simple sample preparation techniques like Protein Precipitation (PPT) are effective at removing proteins but leave behind a high concentration of phospholipids.[3] These phospholipids often elute in the early-to-mid gradient of a typical reversed-phase chromatography run, precisely where many analytes, including hydroxylated metabolites, might appear.
Troubleshooting Workflow:
-
Diagnose the Matrix Effect: The first step is to confirm that matrix effects are indeed the culprit. A post-column infusion experiment is the definitive diagnostic tool.
-
Optimize Sample Preparation: If matrix effects are confirmed, your sample cleanup is insufficient. While PPT is fast, it's often not clean enough. Consider moving to a more rigorous technique:
-
Solid Phase Extraction (SPE): This is the preferred method for removing phospholipids and other interferences. A mixed-mode or polymeric SPE sorbent can provide superior cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful optimization of the solvent system to ensure good recovery of the relatively polar 25-OH Montelukast while leaving interferences behind.[3]
-
-
Chromatographic Separation: Enhance the separation between your analyte and the region of matrix suppression.
-
Increase the organic content of your initial mobile phase to elute phospholipids in the void volume, ahead of your analyte.
-
Utilize a column with a different selectivity (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) to alter the elution profile.
-
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard (IS), such as this compound-d6, is critical. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for the signal variability and improving data accuracy. Montelukast-d6 is commonly used for the parent drug and serves as a good model.[4]
-
Infuse a standard solution of this compound at a constant flow rate into the MS source via a T-junction placed after the analytical column.
-
While infusing, inject a protein-precipitated blank plasma sample onto the LC system.
-
Monitor the this compound MRM signal. A stable, flat baseline should be observed.
-
If the signal drops significantly at any point during the chromatographic run, this indicates ion suppression from co-eluting matrix components at that retention time.
Below is a decision tree to guide your troubleshooting process for low or variable analyte signals.
Caption: Troubleshooting decision tree for low analyte signal.
Q2: I am observing an interfering peak very close to my this compound analyte peak. Could this be another metabolite?
A2: High Probability of Metabolite Cross-Talk
Yes, this is a very strong possibility. Montelukast undergoes extensive metabolism, and this compound (M3) is just one of several metabolites.[5][6] Other metabolites formed by cytochrome P450 enzymes can be structurally similar and potentially interfere with your analysis.[7][8]
Key Potential Interferences:
-
Positional Isomers: Hydroxylation can occur at other positions. The most cited are the 21-hydroxy (M5a/M5b) and 36-hydroxy (M6a/M6b) metabolites.[6] These are isobaric with 25-OH Montelukast (they have the same mass) and are the most likely source of direct interference.
-
Montelukast Sulfoxide (M2): While not isobaric, this metabolite could potentially produce fragment ions that are the same as those monitored for 25-OH Montelukast, creating a false positive signal if chromatography is not fully resolved.[5]
-
Photo-Isomers: Montelukast is known to be light-sensitive, forming a cis-isomer upon exposure to fluorescent light.[9] It is highly probable that 25-OH Montelukast shares this sensitivity. This isomer may have slightly different chromatographic behavior but identical mass and fragmentation, making it a challenging interferent.
Troubleshooting & Resolution Strategy:
-
Chromatographic Selectivity: This is your primary tool. Isobaric interferences can only be resolved chromatographically.
-
Extend Gradient Time: A longer, shallower gradient can often resolve closely eluting peaks.
-
Change Column Chemistry: If a standard C18 column is insufficient, test a column with a different separation mechanism (e.g., PFP or Biphenyl) that can better resolve positional isomers.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can confirm if the interfering peak has the exact same elemental composition as your analyte. However, it cannot distinguish between isomers.
-
Strict Light Protection: All sample handling, from collection to injection, must be performed under amber or yellow light to prevent the formation of photo-isomers.[9] This is a non-negotiable step for robust analysis.
| Metabolite ID | Name | Metabolic Reaction | Potential Interference with 25-OH Montelukast (M3) |
| M3 | This compound | Analyte of Interest | N/A |
| M5a / M5b | 21-Hydroxy Montelukast | Benzylic Hydroxylation | High: Isobaric, may have similar fragmentation and retention. |
| M6a / M6b | 36-Hydroxy Montelukast | Methyl Hydroxylation | High: Isobaric, may have similar fragmentation and retention. |
| M2 | Montelukast Sulfoxide | Sulfoxidation | Moderate: Not isobaric, but potential for cross-talk in MRM channels. |
| M4 | Dicarboxylic Acid | Oxidation of M6 | Low: Different mass and higher polarity. Unlikely to interfere. |
| M1 | Acyl Glucuronide | Glucuronidation | Low: Different mass and polarity. Potential for in-source fragmentation. |
Data synthesized from multiple sources.[5][6][7]
Q3: How do I select and optimize MRM transitions for this compound to ensure specificity?
A3: A Systematic Approach to MRM Development
Selecting the right Multiple Reaction Monitoring (MRM) transitions is fundamental to the selectivity and sensitivity of your assay.[4] This process should be systematic and aimed at finding a precursor-product ion pair that is both intense and unique to your analyte.
Step-by-Step MRM Optimization Protocol:
-
Determine the Precursor Ion: Infuse a standard solution of this compound into the mass spectrometer. In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is the most likely precursor.
-
Montelukast MW = 586.18 g/mol .[4]
-
25-OH Montelukast MW = 602.18 g/mol (addition of one oxygen atom).
-
Expected Precursor Ion [M+H]⁺: m/z 602.2.
-
-
Generate a Product Ion Scan: Perform a product ion scan (or MS/MS scan) on the selected precursor ion (m/z 602.2). This will fragment the molecule and reveal all potential product ions.
-
Select Candidate Product Ions: Choose the 2-3 most intense and stable product ions from the spectrum. Critically, select ions with a high m/z value, as these are generally more specific and less prone to background interference. Avoid selecting fragments that correspond to simple losses of water or ammonia unless they are exceptionally dominant.
-
Optimize Collision Energy (CE): For each candidate precursor-product pair (MRM transition), perform a collision energy optimization experiment. This involves injecting the analyte and ramping the CE voltage to find the value that produces the maximum product ion intensity.
-
Confirm Specificity: Once you have an optimized primary (quantifier) and secondary (qualifier) transition, you must test for interferences. Inject extracted blank plasma from multiple sources to ensure no endogenous peaks are present in your MRM channels at the analyte's retention time.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Montelukast | 586.2 | 568.2 | ~25-35 | Corresponds to a loss of H₂O.[4] |
| Montelukast | 586.2 | 422.2 | ~30-40 | More specific fragment. |
| 25-OH Montelukast | 602.2 | 584.2 | ~25-35 | Hypothetical Quantifier: Likely loss of H₂O. |
| 25-OH Montelukast | 602.2 | 422.2 | ~35-45 | Hypothetical Qualifier: Assumes core fragmentation is similar to parent. |
| Montelukast-d6 (IS) | 592.3 | 574.2 | ~25-35 | Deuterated internal standard for parent drug.[4] |
Note: Parameters for 25-OH Montelukast are hypothetical and must be empirically optimized in your laboratory. They serve as a scientifically-grounded starting point.
This diagram illustrates a robust workflow designed to minimize the interferences discussed.
Caption: Recommended workflow for minimizing bioanalytical interferences.
By systematically addressing these common challenges with the right diagnostic experiments and optimization strategies, you can develop a robust, reliable, and accurate bioanalytical method for this compound.
References
- Cardoso, H. D., et al. (2021). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. National Institutes of Health.
- Alsante, K. M., et al. (2014). Development of an LC-tandem mass spectrometry method for the separation of montelukast and its application to a pharmacokinetic study in humans. PubMed.
- Ferreira, A., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. MDPI.
- Challa, B. R., et al. (2013). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health.
- ResolveMass Laboratories Inc. (2024). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. ResolveMass.
- Yeoh, T. S., et al. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. PubMed.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. PubMed.
- Singh, S. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast. PubChem.
- Bio-Montelukast Product Monograph. (2021). Product Monograph – Bio-Montelukast.
- Chromatography Today. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
- European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA.
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- 4. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of 25-Hydroxy Montelukast Instability: A Technical Support Guide
Welcome to the technical support center dedicated to addressing the complexities associated with the stability of 25-Hydroxy Montelukast during sample storage. As researchers and drug development professionals, ensuring the integrity of your analytical samples is paramount to the accuracy and reliability of your data. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to mitigate the degradation of this compound in various biological matrices.
Understanding the Instability of this compound
This compound, a key metabolite of Montelukast, is susceptible to degradation, which can significantly impact pharmacokinetic and metabolism studies. The instability primarily arises from its chemical structure, making it prone to oxidation and other degradation pathways. Factors such as storage temperature, light exposure, pH of the matrix, and the presence of oxidative agents can all contribute to its degradation.[1][2][3]
This guide will walk you through the common challenges, provide troubleshooting solutions, and offer detailed experimental protocols to ensure the stability of your samples from collection to analysis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team encounters regarding the stability of this compound.
Q1: What are the primary factors that cause the degradation of this compound in biological samples?
A1: The primary factors contributing to the degradation of this compound are:
-
Oxidation: The hydroxyl group on the metabolite makes it susceptible to oxidative degradation.[4][5][6]
-
Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation.[7][8][9]
-
Light Exposure: Like its parent compound, Montelukast, this compound is likely sensitive to light, which can lead to photodegradation.[7][10][11]
-
pH: The stability of Montelukast and its metabolites can be pH-dependent, with degradation observed in both acidic and basic conditions.[10][11][12][13]
-
Enzymatic Activity: Residual enzymatic activity in biological samples can continue to metabolize or degrade the analyte post-collection.[14][15]
Q2: What is the optimal storage temperature for plasma and urine samples containing this compound?
A2: For long-term storage, it is highly recommended to store all biological samples at -80°C.[14][16] This temperature is crucial for minimizing residual metabolic activity and preventing degradation.[16] For short-term storage (up to 24 hours), refrigeration at 4°C can be acceptable, but immediate freezing is always the best practice.[8]
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?
A3: It is a best practice to minimize freeze-thaw cycles.[16] Ideally, samples should be aliquoted into single-use vials after the initial processing to avoid the need for repeated thawing and freezing. While some analytes can withstand a few cycles, it is recommended to limit it to a maximum of two to three cycles for sensitive compounds like this compound.[17]
Q4: Should I add any stabilizers or antioxidants to my samples?
A4: The addition of antioxidants can be beneficial in preventing oxidative degradation.[18] Common antioxidants used in bioanalysis include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). However, it is crucial to validate that the chosen antioxidant does not interfere with your analytical method.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the handling and storage of samples containing this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Degradation due to improper storage temperature. | Ensure all samples are immediately frozen and stored at -80°C.[14][16] Use temperature monitoring systems for freezers. |
| Oxidative degradation. | Add an antioxidant such as ascorbic acid or BHT to the samples immediately after collection.[18] Validate for non-interference. | |
| Photodegradation from light exposure. | Use amber-colored collection and storage tubes. Protect samples from light at all times.[7][10][11] | |
| High variability in results between aliquots of the same sample. | Inconsistent handling and storage conditions. | Standardize your sample handling and storage SOPs. Ensure all technicians are following the same procedures. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials immediately after processing to avoid repeated freeze-thaw cycles.[16][17] | |
| Appearance of unknown peaks in the chromatogram of stored samples. | Formation of degradation products. | Investigate the degradation pathway through forced degradation studies (see protocol below). Characterize the degradation products using LC-MS/MS.[19][20][21] |
| pH shift in the sample during storage. | Consider buffering the sample to a pH where this compound is more stable. Montelukast is more stable in alkaline conditions.[10][11][22] |
Experimental Protocols
To ensure the integrity of your results, we provide the following detailed protocols for sample handling and stability testing.
Protocol 1: Optimal Blood Sample Collection and Processing
This protocol is designed to minimize ex-vivo degradation of this compound in blood samples.
Materials:
-
Vacutainer tubes containing K2EDTA or sodium heparin
-
Amber-colored microcentrifuge tubes
-
Refrigerated centrifuge
-
-80°C freezer
-
Pipettes and tips
Procedure:
-
Blood Collection: Collect whole blood into Vacutainer tubes containing an appropriate anticoagulant (K2EDTA or sodium heparin).
-
Immediate Cooling: Place the collected blood tubes on ice immediately to slow down enzymatic activity.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000-3000 x g for 10 minutes at 4°C to separate the plasma.[16]
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, amber-colored microcentrifuge tubes.
-
Antioxidant Addition (Optional but Recommended): If using an antioxidant, spike the plasma aliquots with a pre-determined concentration of ascorbic acid or BHT.
-
Flash Freezing: Immediately flash-freeze the plasma aliquots in liquid nitrogen or on dry ice.
-
Long-Term Storage: Store the frozen aliquots at -80°C until analysis.[14][16]
Diagram: Blood Sample Processing Workflow
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is a critical factor that can influence the outcome of your research. By understanding the factors that contribute to its degradation and implementing the robust sample handling and storage protocols outlined in this guide, you can significantly improve the quality and reliability of your data. For further assistance, please do not hesitate to contact our technical support team.
References
- Metabolomics Study Design – Sample Handling & Storage. (n.d.).
- Influence of light and temperature on montelukast stability in solution. (n.d.).
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.).
- Sample Collection, Storage and Preparation | Chromatographic Methods in Metabolomics | Books Gateway. (n.d.).
- Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007).
- Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC. (2019).
- Effect of light and heat on the stability of montelukast in solution and in its solid state. (2025).
- Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.).
- Sample handling - Analytical Toxicology. (2016).
- How to Improve Drug Plasma Stability? - Creative Bioarray. (n.d.).
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. (2025).
- Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - ResearchGate. (n.d.).
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PubMed Central. (2020).
- WO2009153305A2 - Pharmaceutical compositions of montelukast sodium - Google Patents. (2009).
- Antioxidant and drug metabolism. (n.d.).
- Effect of light and heat on the stability of montelukast in solution and in its solid state. (n.d.).
- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (n.d.).
- Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024).
- Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. (2024).
- Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry - SciSpace. (n.d.).
- Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - NIH. (n.d.).
- Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed. (1997).
- Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet - NIH. (2024).
- In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer - ResearchGate. (2025).
- Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design - ResearchGate. (2025).
- Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats - ResearchGate. (2025).
- Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor - ResearchGate. (2025).
- WO2012066401A1 - Stable oral pharmaceutical compositions of montelukast - Google Patents. (n.d.).
- Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry - Semantic Scholar. (2011).
- Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed. (n.d.).
- A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a - Journal of Applied Pharmaceutical Science. (2020).
- Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - Publications of the IAS Fellows. (2022).
- Validated Stability-Indicating Isocratic RP-HPLC Method of estimation of Montelukast Sodium and Fexofenadine hydrochloride in Bu. (n.d.).
- Stability‐indicating Liquid Chromatography Method Development and Validation for Impurity Profiling of Montelukast Sodium in Bulk Drug and Tablet Dosage Form | Request PDF - ResearchGate. (n.d.).
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC. (n.d.).
- Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method - NIH. (n.d.).
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review - Frontiers. (2024).
- Importance of bioanalysis in drug discovery and development: A review. (n.d.).
- WO2015163978A1 - A stable montelukast solution - Google Patents. (n.d.).
- Importance of bioanalysis in drug discovery and development: A review - ResearchGate. (2020).
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- 22. WO2015163978A1 - A stable montelukast solution - Google Patents [patents.google.com]
Navigating the Labyrinth of Montelukast Bioanalysis: A Technical Support Guide
Welcome to the technical support center for the simultaneous analysis of Montelukast and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting robust bioanalytical methods for this widely prescribed anti-asthmatic agent. As a senior application scientist, I understand that the path from method development to validated assay is often fraught with challenges. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and overcome common hurdles in your experiments.
Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every recommendation and protocol herein is designed to be a self-validating system, supported by authoritative references to ensure the integrity of your results.
Understanding the Analytical Landscape
Montelukast undergoes extensive metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes (CYP2C8, CYP2C9, and CYP3A4) and glucuronidation via UDP-glucuronosyltransferases (UGTs), particularly UGT1A3. The resulting metabolites, including the acyl-glucuronide (M1), sulfoxide (M2), and various hydroxylated forms (M5 and M6), present a unique set of analytical challenges due to their varying physicochemical properties.[1][2]
A successful simultaneous analysis hinges on a deep understanding of these properties to optimize sample preparation, chromatographic separation, and detection.
Physicochemical Properties at a Glance
To effectively troubleshoot your method, a foundational understanding of the physicochemical properties of Montelukast and its key metabolites is paramount. These properties dictate their behavior during extraction, chromatography, and ionization.
| Compound | Molecular Formula | Exact Mass (Da) | LogP | pKa |
| Montelukast | C₃₅H₃₆ClNO₃S | 585.2104 | 7.7 | 3.3, 4.4[3][4] |
| M1 (acyl-glucuronide) | C₄₁H₄₄ClNO₉S | 761.2429 | Lower than parent | Likely similar to parent |
| M2 (sulfoxide) | C₃₅H₃₆ClNO₄S | 601.2054 | 6.3 | Likely similar to parent |
| M5 (21-hydroxy) | C₃₅H₃₆ClNO₄S | 601.2054 | Lower than parent | Likely similar to parent |
| M6 (36-hydroxy) | C₃₅H₃₆ClNO₄S | 601.2054 | Lower than parent | Likely similar to parent |
Note: LogP and pKa values for metabolites are estimated based on structural modifications from the parent compound. The addition of polar functional groups like hydroxyl or glucuronic acid is expected to decrease the LogP value.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments, providing not just solutions, but the reasoning behind them.
Sample Preparation
Q1: I'm experiencing low recovery of Montelukast and its metabolites from plasma. What could be the cause and how can I improve it?
A: Low recovery is often a multifaceted issue stemming from protein binding, analyte instability, or suboptimal extraction conditions.
-
Protein Binding: Montelukast is over 99% bound to plasma proteins.[5] Inefficient disruption of this binding is a common cause of low recovery.
-
Troubleshooting:
-
Protein Precipitation (PPT): Ensure a sufficient volume of cold acetonitrile or methanol is used (typically a 3:1 or 4:1 ratio of solvent to plasma) to effectively precipitate proteins. Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.
-
Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent that has a high affinity for your analytes. Given the high LogP of Montelukast, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points. Adjusting the pH of the aqueous phase to suppress the ionization of the carboxylic acid group (pH < pKa of ~3.3) will significantly improve extraction efficiency into the organic phase.
-
Solid-Phase Extraction (SPE): For a cleaner extract, SPE is highly recommended. A mixed-mode cation exchange or a reversed-phase sorbent can be effective. The choice of sorbent will depend on the overall charge and polarity of the parent drug and its metabolites.
-
-
-
Analyte Instability: The acyl-glucuronide metabolite (M1) is particularly susceptible to hydrolysis back to the parent drug, especially at non-neutral pH.
-
Troubleshooting:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Work quickly to minimize the time samples are at room temperature.
-
Ensure the final extract is in a stable solvent and consider immediate analysis or storage at -80°C.
-
-
Q2: I'm observing significant matrix effects, particularly ion suppression, in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analytes.[6]
-
Troubleshooting:
-
Improve Sample Cleanup: If you are using PPT, consider switching to LLE or SPE for a cleaner sample extract.
-
Chromatographic Separation: Optimize your chromatography to separate the analytes from the bulk of the matrix components, especially phospholipids which are a common source of ion suppression. A longer gradient or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Montelukast (e.g., Montelukast-d6) is commercially available and is the best way to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement as the analyte.[5] If SIL-IS for the metabolites are not available, a structural analog can be used, but with the understanding that it may not perfectly mimic the behavior of the analyte.
-
Chromatography
Q3: I'm struggling to achieve baseline separation between Montelukast and its more polar metabolites. What chromatographic parameters should I adjust?
A: Achieving separation of compounds with varying polarities requires careful optimization of the mobile phase and stationary phase.
-
Mobile Phase pH: The pKa of Montelukast's carboxylic acid group is around 3.3-4.4.[3][4] At a pH above this, the molecule will be ionized and more polar.
-
Troubleshooting:
-
For reversed-phase chromatography, operating at a pH below the pKa (e.g., pH 3 with formic acid or ammonium formate) will keep the carboxylic acid protonated, increasing its retention and potentially improving separation from more polar, early-eluting metabolites.
-
Conversely, a higher pH (e.g., pH 5-6 with ammonium acetate) will ionize the carboxylic acid, making it less retained. This might be advantageous for separating it from other hydrophobic matrix components.
-
-
-
Organic Modifier: The choice and gradient of the organic modifier are critical.
-
Troubleshooting:
-
Gradient Optimization: A shallow gradient at the beginning of the run can help to better separate the more polar metabolites that elute early.
-
Solvent Choice: While acetonitrile is common, methanol can offer different selectivity and may improve the resolution of certain analyte pairs.
-
-
-
Stationary Phase:
-
Troubleshooting:
-
A standard C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Detection (LC-MS/MS)
Q4: I'm having trouble optimizing the MS/MS parameters for the metabolites. How can I determine the correct precursor and product ions?
A: The first step is to obtain the exact mass of each metabolite. From there, you can predict likely precursor ions and then perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Rationale for Fragmentation |
| Montelukast | 586.2 | 568.2, 422.1 | Loss of H₂O, cleavage of the sulfide linkage.[7] |
| M1 (acyl-glucuronide) | 762.2 | 586.2 | Loss of the glucuronic acid moiety. |
| M2 (sulfoxide) | 602.2 | 586.2, 584.2 | Loss of oxygen, loss of H₂O. |
| M5/M6 (hydroxylated) | 602.2 | 584.2 | Loss of H₂O from the hydroxyl group. |
-
Troubleshooting:
-
Infusion: If you have access to analytical standards of the metabolites, directly infuse them into the mass spectrometer to optimize cone voltage and collision energy for the most intense and stable MRM transitions.
-
Incurred Samples: If standards are not available, you can analyze an incurred sample (a sample from a subject who has been administered the drug) and look for the predicted masses of the metabolites. You can then perform product ion scans on these masses to identify the fragments.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the simultaneous analysis of Montelukast and its metabolites in a biological matrix.
Caption: A typical bioanalytical workflow for Montelukast and its metabolites.
Logical Relationship of Troubleshooting
The following diagram illustrates the interconnected nature of troubleshooting in bioanalytical method development.
Caption: Interplay of common issues in bioanalytical troubleshooting.
Frequently Asked Questions (FAQs)
Q: What is the most critical stability concern for Montelukast and its metabolites during sample handling and storage?
A: The hydrolysis of the acyl-glucuronide metabolite (M1) back to the parent drug is a significant stability concern. It is crucial to keep samples at a low temperature (4°C or on ice) during processing and to store them at -80°C for long-term stability.
Q: Can I use a UV detector for the simultaneous analysis of Montelukast and its metabolites?
A: While Montelukast has a UV chromophore, its metabolites are often present at much lower concentrations in biological matrices. A UV detector may lack the required sensitivity and selectivity for their simultaneous quantification. LC-MS/MS is the recommended technique for this type of analysis due to its superior sensitivity and specificity.
Q: Are there any known drug-drug interactions that could affect the metabolism of Montelukast?
A: Yes, co-administration of drugs that are strong inhibitors or inducers of CYP2C8, CYP2C9, and CYP3A4 can alter the metabolism of Montelukast and the formation of its metabolites. It is important to be aware of the co-administered medications in clinical studies.
Q: What are the regulatory guidelines I should follow for validating my bioanalytical method?
A: The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance documents on bioanalytical method validation. These guidelines outline the required experiments to demonstrate the accuracy, precision, selectivity, stability, and robustness of your method.
Conclusion
The simultaneous analysis of Montelukast and its metabolites is a complex but achievable task with a systematic and scientifically-driven approach. By understanding the physicochemical properties of the analytes and anticipating potential challenges, you can develop a robust and reliable method. This guide is intended to be a living document, and we encourage you to consult the referenced literature for a deeper understanding of the principles discussed.
References
- PubChem. Montelukast.
- ClinPGx. montelukast.
- Karon, J., et al. (2013). Absorption of Montelukast is Transporter Mediated: a Common Variant of OATP2B1 is Associated with Reduced Plasma Concentrations and Poor Response. Pharmacogenetics and Genomics, 23(10), 561-569.
- Journal of Pharmaceutical Negative Results. View of pKa and Partition coefficient Determination of Montelukast sodium by Spectrophotometric and HPLC Technique. [Link]
- Narin, İ., et al. (2011). pKa Determinations for Montelukast Sodium and Levodropropizine. Journal of Solution Chemistry, 40(1), 128-135.
- Journal of Pharmaceutical Negative Results. pKa and Partition coefficient Determination of Montelukast sodium by Spectrophotometric and HPLC Technique. [Link]
- Gandhi, H. M., et al. (2015). Isolation and Identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 7(23), 9848-9854.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.
- PubChem. (Z)-Montelukast Sulfoxide.
- Naarini Molbio Pharma. Montelukast Sulfoxide Impurity. [Link]
- Ezzeldin, E., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of analytical methods in chemistry, 2014, 832049.
- SynZeal. Montelukast S-Sulfoxide. [Link]
- Niemi, M., et al. (2019). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 105(2), 484-493.
- PubChem. Montelukast, (S)-.
- PubChem. Montelukast Sodium.
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
- Challa, B. R., et al. (2011). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioequivalence & Bioavailability, 3(10), 241-247.
- Lee, H., et al. (2011). Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 32(10), 3629-3633.
- ResearchGate.
- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086.
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Technical Support Center: Synthesis and Purification of 25-Hydroxy Montelukast
Welcome to the technical support center for the synthesis and purification of 25-Hydroxy Montelukast. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical metabolite of Montelukast. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.
Introduction
This compound is a primary metabolite of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergies.[1][] The synthesis and purification of this metabolite are crucial for various research and development activities, including metabolite identification, impurity profiling, and toxicological studies. However, the multi-step synthesis and inherent chemical instability of the molecule present significant challenges.[3] This guide aims to provide practical, experience-based solutions to overcome these hurdles.
Core Challenges in Synthesis and Purification
The synthesis of this compound involves a complex sequence of reactions that can be prone to side reactions and impurity formation. Key challenges include:
-
Stereocontrol: Achieving the desired (R)-configuration at the chiral center is critical for biological activity.
-
Oxidation: The thioether linkage in the Montelukast structure is susceptible to oxidation, leading to the formation of sulfoxide impurities.[1][3]
-
Dehydration: The tertiary alcohol group is prone to dehydration, especially under acidic conditions, forming an olefin impurity.[3]
-
Photoisomerization: Exposure to light can cause isomerization of the (E)-alkene to the (Z)-isomer.[1][3]
-
Purification: The separation of this compound from structurally similar impurities and unreacted starting materials can be complex and require specialized chromatographic techniques.
Troubleshooting Guide: Synthesis
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: Low yield of the desired this compound product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete reaction | Monitor reaction progress closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. | Ensuring the reaction goes to completion is fundamental to maximizing yield. Analytical monitoring provides real-time data to make informed decisions. |
| Side reactions | Optimize reaction conditions. This may involve lowering the temperature, changing the solvent, or using a more selective reagent. For instance, in the Grignard reaction step to form the tertiary alcohol, using cerium chloride can improve selectivity.[4] | Side reactions compete for the starting material, directly reducing the yield of the desired product. Optimizing conditions minimizes these competing pathways. |
| Degradation of product | Work-up the reaction under mild conditions. Avoid strong acids or bases and prolonged exposure to high temperatures. | This compound is sensitive to harsh conditions which can lead to degradation products like the dehydrated olefin impurity.[3] |
| Inefficient extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the product. Perform multiple extractions with a suitable organic solvent. | The solubility of the product in the organic and aqueous phases is pH-dependent. Proper pH adjustment maximizes the partitioning of the product into the organic layer. |
Question 2: Formation of significant amounts of the sulfoxide impurity.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Oxidation during reaction | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. | The thioether moiety is susceptible to oxidation by atmospheric oxygen, especially in the presence of certain reagents or metal catalysts.[5] |
| Oxidation during work-up | Minimize the exposure of the reaction mixture to air during work-up. Consider adding a mild reducing agent during the work-up, but test on a small scale first. | Prolonged exposure to air during extraction and concentration steps can lead to the formation of the sulfoxide impurity. |
| Storage of intermediates | Store intermediates under an inert atmosphere and at low temperatures to prevent slow oxidation over time. | Long-term storage without proper precautions can lead to a gradual increase in oxidized impurities. |
Question 3: Presence of the dehydrated impurity in the final product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Acidic conditions | Avoid the use of strong acids during the reaction and work-up. If an acidic wash is necessary, use a dilute solution of a weak acid and minimize contact time. | The tertiary hydroxyl group can be protonated under acidic conditions, which then acts as a good leaving group, leading to elimination and formation of an alkene. |
| High temperatures | Maintain moderate temperatures throughout the synthesis and purification process. | Elevated temperatures can promote the acid-catalyzed dehydration reaction. |
Troubleshooting Guide: Purification
This section focuses on resolving common issues encountered during the purification of this compound.
Question 1: Difficulty in separating this compound from its sulfoxide impurity by column chromatography.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Similar polarity | Utilize a different stationary phase. If using normal-phase silica gel, consider a diol-functionalized or cyano-functionalized column. For reverse-phase HPLC, a phenyl-hexyl or pentafluorophenyl (PFP) column may offer different selectivity.[1] | The sulfoxide is more polar than the parent compound, but the difference may not be sufficient for baseline separation on standard columns. Alternative stationary phases can exploit different intermolecular interactions to improve resolution. |
| Inadequate mobile phase | Optimize the mobile phase composition. For normal-phase, a gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol) may be effective. For reverse-phase, adjusting the pH of the aqueous component or using a different organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity.[6] | The mobile phase composition directly influences the retention and selectivity of the separation. Systematic optimization is key to achieving good resolution. |
| Formation of amine salts | A highly effective method is the formation of a dicyclohexylamine (DCHA) salt of Montelukast and its hydroxy-metabolite. The salt can be selectively crystallized, leaving the more soluble sulfoxide impurity in the mother liquor. The purified salt can then be neutralized to obtain the free acid.[5][7][8] | This technique leverages differences in solubility between the desired product's salt and the impurity, offering a powerful purification method that is often more effective than chromatography for large quantities. |
Question 2: Co-elution of the (R)- and (S)-enantiomers.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Achiral chromatography | Use a chiral stationary phase (CSP) for separation. Common CSPs for this type of molecule include those based on derivatized cellulose or amylose. Supercritical Fluid Chromatography (SFC) with a chiral column is also a highly effective technique for enantiomeric separation.[9][10][11] | Enantiomers have identical physical properties in an achiral environment. Chiral chromatography introduces a chiral environment that allows for differential interaction and separation of the enantiomers. |
| Suboptimal mobile phase | Optimize the mobile phase for the chosen chiral column. This often involves a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol or isopropanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact the separation.[9][12] | The mobile phase composition is critical for achieving good resolution on a chiral column. The choice of modifier and additives can fine-tune the interactions between the analytes and the stationary phase. |
Experimental Workflows
Synthesis Pathway Overview
The following diagram illustrates a general synthetic route to this compound, highlighting key intermediates and potential points for impurity formation.
Caption: Generalized synthetic workflow for this compound.
Purification Workflow
This diagram outlines a typical purification strategy for crude this compound.
Caption: A multi-step purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: this compound is sensitive to light, air, and heat.[1][3] It should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage).
Q2: Which analytical techniques are most suitable for monitoring the synthesis and purity of this compound? A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[6] UV detection is typically employed. For chiral purity analysis, chiral HPLC or SFC is necessary.[9][11] LC-MS is also invaluable for impurity identification.[13][14]
Q3: How can I confirm the identity and structure of my synthesized this compound? A: A combination of spectroscopic techniques is required for full characterization. This includes:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the hydroxyl group.
-
Infrared (IR) spectroscopy: To identify key functional groups. Comparison of the obtained data with published literature values is essential for confirmation.[13]
Q4: Are there any specific safety precautions I should take when working with the reagents used in the synthesis? A: Yes, many reagents used in the synthesis of Montelukast and its derivatives are hazardous. For example, Grignard reagents are highly reactive and pyrophoric. Thionyl chloride is corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). ResearchGate.
- Synthesis of Montelukast. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Books Gateway.
- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (2011). Asian Journal of Chemistry, 23(10), 4535-4540.
- Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride. (2015). Indian Journal of Pharmaceutical Sciences, 77(4), 479–486.
- Spectrofluorometric determination of montelukast in dosage forms and spiked human plasma. (2006). Chemical and Pharmaceutical Bulletin, 54(7), 987-990.
- A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). Journal of Drug Delivery and Therapeutics, 11(2-S), 156-161.
- Manufacturing Process Of Montelukast Sodium, Its New Intermediates And Preparation Thereof. (n.d.). Quick Company.
- Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (2013). Journal of Analytical & Bioanalytical Techniques, 4(5).
- Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (2019). Sciforum.
- Efficient synthesis for the preparation of montelukast. (2011). European Patent Office.
- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2020).
- Isolation and Characterization of S-Enantiomer in Montelukast. (2012). American Journal of Analytical Chemistry, 3, 843-849.
- Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (2009). Journal of Pharmaceutical and Biomedical Analysis, 49(2), 283-290.
- Isolation and Characterization of S-Enantiomer in Montelukast. (2012). ResearchGate.
- Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (2008). ResearchGate.
- PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. (2007). European Patent Office.
- Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (2016). Der Pharma Chemica, 8(1), 6-16.
- Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. (2023). Chirality, 35(12), 952-965.
- Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. (2020). ResearchGate.
- Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (2019). ResearchGate.
- Process for the purification of Montelukast. (2012). Google Patents.
- Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. (2020). Organic Process Research & Development, 24(5), 794-801.
- Purification method of montelukast. (2016). Google Patents.
- Montelukast Sodium. (2016). Indian Journal of Pharmaceutical Sciences, 78(6), 754-760.
- formulation and evaluation of sustained release matrix tablets of montelukast sodium. (2012). International Journal of Pharmacy, 2(3), 574-582.
- PROCESS FOR THE PURIFICATION OF MONTELUKAST. (2009). European Patent Office.
- Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. (2023). Pharmaceutics, 15(7), 1859.
- Montelukast peak purity. (2012). ResearchGate.
- Singulair (Montelukast Sodium). (n.d.). accessdata.fda.gov.
- A stable montelukast solution. (2015). Google Patents.
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- 13. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of 25-Hydroxy Montelukast and Its Isomers
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical separation of 25-Hydroxy Montelukast from its structurally similar isomers. Achieving adequate resolution between these compounds is paramount for accurate quantification in metabolic studies, impurity profiling, and ensuring pharmaceutical quality.
This document moves beyond generic advice, offering a deep dive into the causal relationships between chromatographic parameters and separation outcomes. We will explore the underlying principles of isomer separation and provide structured, actionable troubleshooting and method development strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its relevant isomers?
A1: this compound (M3) is a minor metabolite of Montelukast, a potent and selective antagonist of the cysteinyl leukotriene receptor used in the treatment of asthma. During metabolism, Montelukast is hydroxylated at various positions. The primary isomers of concern that may co-elute with this compound are other hydroxylated metabolites, which include:
-
Positional Isomers: These are molecules with the same molecular formula but differ in the position of the hydroxyl group on the aromatic rings. Key examples are 21-Hydroxy Montelukast and 36-Hydroxy Montelukast.[1]
-
Diastereomers: The hydroxylation at the 21 and 36 positions creates new chiral centers, resulting in pairs of diastereomers (e.g., M5a/M5b for 21-OH and M6a/M6b for 36-OH).[1]
Separating the phenolic 25-OH isomer from these benzylic and methyl alcohol isomers is a significant analytical challenge due to their similar physicochemical properties.
Q2: Why is it so difficult to separate these hydroxylated isomers?
A2: The difficulty arises from their structural similarity. Positional isomers and diastereomers often have nearly identical molecular weights, polarity, and pKa values.[2] Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, may not provide sufficient selectivity to resolve these subtle structural differences, leading to poor resolution or complete co-elution.
Q3: What are the primary chromatographic modes used for this type of separation?
A3: While reversed-phase (RP) HPLC is the most common starting point, resolving complex isomer mixtures often requires more specialized approaches. The most successful strategies typically involve:
-
Chiral Chromatography: This is essential for separating diastereomers and enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer.[3][4]
-
Normal-Phase (NP) Chromatography: NP-HPLC can offer unique selectivity for isomers, particularly when interactions other than hydrophobicity are needed to achieve separation.[5][6]
-
Mixed-Mode Chromatography: This approach uses stationary phases with multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), which can enhance selectivity between isomers.[7]
Troubleshooting Guide: Improving Poor Resolution
Poor resolution between this compound and its isomers is the most common issue. The following guide provides a logical, step-by-step approach to diagnosing and resolving this problem.
Visualizing the Troubleshooting Workflow
The diagram below outlines the decision-making process for troubleshooting poor resolution.
Caption: Troubleshooting Workflow for Poor Resolution
Q&A for Troubleshooting Steps
Q: My peaks are symmetric but completely co-eluting on a C18 column. What is the first thing I should change?
A: This is a classic selectivity problem. Since hydrophobic interactions alone are insufficient, you must introduce a different separation mechanism.
-
Causality: The isomers have very similar hydrophobicity, so a C18 phase interacts with them almost identically. To separate them, you need a stationary phase that can recognize their subtle structural differences.
-
Actionable Advice:
-
Switch to a Phenyl-Hexyl or Biphenyl column. These phases are excellent for separating positional aromatic isomers. The electron-rich phenyl rings on the stationary phase will engage in π-π interactions with the aromatic rings of the analytes. The different positions of the hydroxyl group on the isomers will alter the electron density of their aromatic systems, leading to differential retention.[8]
-
If diastereomers are present, a chiral stationary phase is the most logical choice. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly effective at resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3][9]
-
Q: I have achieved partial separation, but the resolution is still poor (Rs < 1.2) and the peaks are tailing. What's happening?
A: This indicates that you have both a selectivity issue and a secondary, undesirable interaction occurring.
-
Causality: Peak tailing for acidic compounds like Montelukast metabolites is often caused by interaction with acidic silanol groups on the silica surface of the column. This secondary interaction causes a portion of the analyte molecules to be retained longer, smearing the peak.
-
Actionable Advice:
-
Address the Tailing First: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to your mobile phase. TEA will preferentially interact with the active silanol sites, preventing the analyte from tailing. Alternatively, adjust the mobile phase pH. Since Montelukast has a carboxylic acid group, working at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will keep it in its neutral, protonated form, which often results in better peak shape.[7]
-
Re-evaluate Selectivity: Once the peak shape is improved, you can better assess the true selectivity. If resolution is still insufficient, consider modifying the mobile phase composition. Changing the organic modifier from acetonitrile to methanol can alter selectivity, as methanol is a proton donor and engages differently in hydrogen bonding.
-
Q: I am using a chiral column in normal phase, but all isomers elute together. What should I do?
A: In normal phase chiral chromatography, the mobile phase composition is the most powerful tool for manipulating selectivity.
-
Causality: The initial mobile phase (e.g., hexane/isopropanol) is not creating a significant enough difference in the transient diastereomeric complexes formed between the analytes and the chiral stationary phase.
-
Actionable Advice:
-
Change the Alcohol Modifier: The type of alcohol used as the polar modifier is critical. Switch from isopropanol (IPA) to ethanol (EtOH) or vice-versa. Their different steric profiles and hydrogen bonding capabilities can dramatically alter chiral recognition.[9]
-
Introduce an Additive: For acidic analytes like these, adding a small percentage (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or propionic acid to the mobile phase is crucial.[6][10] The acid can modulate the ionization state of the analyte and its interaction with the stationary phase, often unlocking chiral selectivity.
-
Pro-Tips for Method Development
Developing a robust method from scratch requires a systematic approach. The goal is to find the optimal balance between selectivity (α), efficiency (N), and retention (k).
Systematic Method Development Workflow
Caption: Systematic Method Development Workflow
Experimental Protocols & Data Tables
This protocol is designed to efficiently identify the most promising stationary phase chemistry.
-
Prepare Analyte Solution: Create a mixed standard solution containing this compound and its available isomers at a concentration of ~10 µg/mL in 50:50 acetonitrile:water.
-
Set Up HPLC System: Use a standard HPLC or UHPLC system with a UV detector set to the λmax of Montelukast (e.g., 284 nm or 350 nm).[5][6]
-
Run a Generic Gradient: For each column, run a fast, generic gradient to probe for any separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)
-
Temperature: 30 °C
-
-
Evaluate Results: Analyze the chromatograms from each column. Do not look for perfect separation. Instead, look for any hint of peak splitting, shoulder peaks, or peak broadening that would indicate partial resolution. The column that shows the most "promise" is your lead candidate for further optimization.
| Column Type | Primary Separation Mechanism | Best For... | Example Commercial Name |
| Phenyl-Hexyl / Biphenyl | π-π interactions, hydrophobicity | Positional Aromatic Isomers | Cogent Phenyl Hydride™, Shim-pack Velox Biphenyl[2][8] |
| Embedded Polar Group (Amide) | Hydrogen bonding, shape selectivity | Diastereomers, cis-trans isomers | Ultisil Polar-RP[2] |
| Polysaccharide-based Chiral | Chiral recognition, H-bonding, steric hindrance | Diastereomers, Enantiomers | Daicel Chiralpak® AD-H / OD-H[9] |
| Macrocyclic Glycopeptide Chiral | Chiral recognition, inclusion complexes | Broad range of chiral compounds | Astec CHIROBIOTIC® V2/T2[11] |
This protocol is for optimizing separation on a polysaccharide-based chiral column.
-
Prepare Analyte Solution: Dissolve the mixed isomer standard in the initial mobile phase (e.g., 90:10 n-Hexane:IPA).
-
Column: Daicel Chiralpak® AD-H (or similar amylose-based CSP).
-
Initial Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Additive Screening:
-
Run the initial mobile phase.
-
Run a second injection with 0.1% Trifluoroacetic Acid (TFA) added to the mobile phase.
-
Run a third injection with 0.1% Diethylamine (DEA) added to the mobile phase (use a separate column if possible to avoid contamination, or ensure extensive flushing).
-
-
Alcohol Screening: Based on the best additive result, repeat the experiment but substitute Isopropanol with Ethanol.
-
Optimize Ratio: Once the best alcohol/additive combination is found, systematically vary the ratio of hexane to alcohol (e.g., 95:5, 90:10, 85:15) to fine-tune retention and resolution.[9]
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C). Lower temperatures often improve chiral resolution but may increase backpressure.[9]
By following these structured troubleshooting and method development guides, you will be well-equipped to tackle the complex challenge of resolving this compound from its isomers, leading to more accurate and reliable analytical results.
References
- Cheng, H., Le-Huy, K., & Black, C. (1998). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 26(7), 659-666.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99.
- Shabir, G. A. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Montelukast.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Essential Guides to Method Development in Liquid Chromatography. Molnar Institute.
- Koradia, V., et al. (2020). Separation and Simultaneous Quantitation of Montelukast Sodium and Ebastine in Tablets by using Stability-Indicating Liquid Chromatography. International Journal of Pharmaceutical Investigation, 10(1), 79-85.
- Thermo Fisher Scientific. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma. ResearchGate.
- Reddy, G. S., et al. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioanalysis & Biomedicine, 4(4), 58-64.
- Abdel-Aziz, O., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- Liu, L., et al. (1997). Determination of montelukast (MK-0476) and its S-enantiomer in human plasma by stereoselective high-performance liquid chromatography with column-switching. Journal of Pharmaceutical and Biomedical Analysis, 15(5), 631-638.
- Li, H., et al. (2017). Simultaneous determination of montelukast sodium and its S-enantiomer, A5 and its R-enantiomer in montelukast sodium related substances test by normal-phase chiral HPLC. Indian Journal of Pharmaceutical Sciences, 79(5), 816-822.
- Vadagam, N., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. Chirality, 35(12), 952-965.
- Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
- Reddy, B. K., et al. (2009). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. E-Journal of Chemistry, 6(2), 555-562.
- Annamalai University. (n.d.). Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices.
- Yadav, M., et al. (2022). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Scientific Reports, 12(1), 1-13.
- Vadagam, N., et al. (2023). Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method. ResearchGate.
Sources
- 1. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting guide for 25-Hydroxy Montelukast quantification assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 25-Hydroxy Montelukast quantification assays. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and resolve common challenges encountered during the bioanalysis of this key metabolite of Montelukast. This resource is structured to address your issues in a direct, question-and-answer format, backed by authoritative references.
Frequently Asked Questions (FAQs)
Here are some of the common questions that arise during the development and validation of this compound quantification assays.
Q1: What is the most common analytical technique for quantifying this compound in biological samples?
A1: The industry standard for quantifying this compound, much like its parent drug Montelukast, in biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte in a complex biological matrix.[4][5]
Q2: What are the typical mass transitions (MRM) for this compound?
A2: While specific transitions for this compound need to be empirically determined by infusing a pure standard, we can predict them based on the known fragmentation of Montelukast. Montelukast (molecular weight ~586.18 g/mol ) commonly uses transitions like m/z 586.2 → 568.2.[3] this compound has a molecular weight of approximately 602.18 g/mol due to the addition of an oxygen atom. Therefore, you would expect the precursor ion to be around m/z 602.2. The product ions would likely result from similar fragmentation patterns to Montelukast, and would need to be optimized.
Q3: Which internal standard (IS) is recommended for the assay?
A3: The gold standard is a stable isotope-labeled (SIL) version of the analyte, i.e., this compound-d6. If this is not available, a SIL-IS of the parent drug, such as Montelukast-d6, is a suitable alternative.[1][6][3] Using a SIL-IS is the most effective way to compensate for variations in sample preparation and potential matrix effects.[7]
Q4: How should I prepare my plasma samples for analysis?
A4: There are three common approaches for sample preparation:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins.[3][8]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This method provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute the analyte, significantly reducing matrix components.[6]
The choice of method depends on the required sensitivity and the complexity of the matrix. For most applications, protein precipitation is a good starting point.
Q5: What are the key stability concerns for this compound?
A5: Like its parent compound, this compound is susceptible to degradation from light and oxidation.[9][10] It is crucial to handle all samples and stock solutions under amber or light-protected conditions.[8] Stability should be thoroughly evaluated, including freeze-thaw, bench-top, and long-term storage stability in the biological matrix.[3]
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during your assay, along with potential causes and step-by-step solutions.
Problem 1: Low or No Analyte Signal
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings:
-
Solution: Verify that the mass transitions, collision energies, and ion source parameters are correctly optimized for this compound and its internal standard.[8] It's essential to perform a tuning and optimization of the compound using a pure standard solution.
-
-
Poor Extraction Recovery:
-
Solution: The chosen sample preparation method may not be efficient for this compound. Evaluate the recovery of the analyte by comparing the peak area of a spiked sample that has undergone the extraction process to a spiked sample of the final solution.[3] If recovery is low, consider switching to a different extraction technique (e.g., from PPT to SPE).
-
-
Analyte Degradation:
-
Suboptimal Chromatographic Conditions:
-
Solution: Ensure the mobile phase composition and pH are suitable for the retention and elution of this compound. Given its hydroxyl group, it will be more polar than Montelukast, which may require adjustments to the mobile phase gradient.
-
Problem 2: High Signal Variability and Poor Precision
Possible Causes and Solutions:
-
Matrix Effects:
-
Explanation: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inconsistent results.[4][12] This is a very common issue in LC-MS/MS bioanalysis.
-
Solution:
-
Improve Sample Clean-up: A more rigorous sample preparation method like SPE can remove interfering matrix components.[11]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing effective normalization.[7]
-
-
-
Inconsistent Sample Preparation:
-
Solution: Ensure that all sample preparation steps, such as pipetting and vortexing, are performed consistently across all samples. Automation of sample preparation can significantly improve precision.
-
-
Autosampler Issues:
-
Solution: Check for air bubbles in the syringe and ensure the injection volume is consistent. Run a series of injections from the same vial to check for autosampler precision.
-
Problem 3: Shifting Retention Times
Possible Causes and Solutions:
-
Column Equilibration:
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.
-
-
Changes in Mobile Phase Composition:
-
Solution: Prepare fresh mobile phase daily and ensure the solvents are properly mixed. Inaccurate mobile phase composition can lead to shifts in retention time.
-
-
Column Contamination or Degradation:
-
Solution: A guard column can help protect the analytical column from contaminants. If the column is contaminated, it may be necessary to flush it with a strong solvent.[13] Over time, columns degrade and need to be replaced.
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.
-
Problem 4: Peak Tailing or Splitting
Possible Causes and Solutions:
-
Column Overload:
-
Solution: Reduce the injection volume or dilute the sample. Injecting too much analyte can lead to poor peak shape.
-
-
Secondary Interactions with the Column:
-
Solution: The analyte may be interacting with active sites on the column packing material. Adjusting the mobile phase pH or adding a small amount of an amine modifier can sometimes mitigate these interactions.
-
-
Column Void or Frit Blockage:
-
Solution: This can happen over time with column use. Reversing the column and flushing it may resolve a blocked frit. A void at the head of the column usually requires column replacement.[13]
-
Experimental Workflows and Data
Typical LC-MS/MS Parameters for Montelukast Analogs
The following table provides a starting point for developing a quantification method for this compound, based on established methods for Montelukast.[3][14]
| Parameter | Typical Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, <3 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 - 0.8 mL/min | Typical flow rate for analytical LC-MS/MS. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with the risk of column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Montelukast and its analogs ionize well in positive mode.[6] |
| MRM Transition | Precursor > Product | To be optimized, but expect precursor around m/z 602.2 for 25-OH Montelukast. |
| Internal Standard | 25-OH Montelukast-d6 or Montelukast-d6 | A SIL-IS is crucial for accuracy and precision.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process when encountering common issues in your assay.
Caption: A decision tree for systematic troubleshooting of the LC-MS/MS assay.
Sample Preparation Workflow
This diagram outlines a typical protein precipitation workflow.
Caption: A typical protein precipitation workflow for plasma samples.
References
- Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. (n.d.). ResearchGate.
- Bioanalytical method validation of montelukast salt in human plasma using LC-MS/MS method | Abstract. (n.d.). Scholars Research Library.
- Anil Kumar Veeragoni et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1):6-16.
- Challa, B. R., et al. (n.d.). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. National Institutes of Health.
- Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Montelukast. (2023, June 26). StatPearls - NCBI Bookshelf.
- Effect of light and heat on the stability of montelukast in solution and in its solid state. (n.d.). ResearchGate.
- Assessment of matrix effect in quantitative LC–MS bioanalysis. (2019, July 29). National Institutes of Health.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
- LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and its Application to a Bioequivalence Study. (2022, December 21). Bentham Science Publisher.
- Gnanasekaran, D., & Gandhimathi, R. (2023). AQbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS Technique. International Journal of Pharmaceutical Quality Assurance, 14(4), 1100-1106.
- Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (n.d.). ResearchGate.
- A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021, April 22). Research Square.
- The mechanisms underlying montelukast's neuropsychiatric effects - new insights from a combined metabolic and multiomics approach. (n.d.). ResearchGate.
- Al-Rawithi, S., et al. (2016). Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method. National Institutes of Health.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC.
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
- Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. (2014, March 11). National Institutes of Health.
- Formulation and in vitro and in vivo evaluation of film-coated montelukast sodium tablets using Opadry® yellow 20A82938 on an industrial scale. (2013, February 7). National Institutes of Health.
- Umetsu, R., et al. (2021). Neuropsychiatric Adverse Events of Montelukast: An Analysis of Real-World Datasets and drug−gene Interaction Network. Frontiers in Pharmacology, 12.
- Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (n.d.). ResearchGate.
- Montelukast-Induced Adverse Drug Reactions: A Review of Case Reports in the Literature. (2014, September 2). Karger Publishers.
- R Kumar and RR Kumar. (2017). Validated Stability-Indicating Isocratic RP. Journal of Chemical and Pharmaceutical Research, 9(5):237-243.
- Stable oral pharmaceutical compositions of montelukast. (2012, May 24). Google Patents.
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Validation & Comparative
A Comparative Analysis of 25-Hydroxy Montelukast and Other Montelukast Metabolites on CysLT1 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activity of 25-Hydroxy Montelukast relative to other key metabolites of Montelukast, focusing on their interaction with the cysteinyl leukotriene receptor 1 (CysLT1). We will delve into the metabolic pathways, comparative potencies, and the experimental methodologies used to assess their activity, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Montelukast and Its Metabolism
Montelukast is a potent and selective antagonist of the CysLT1 receptor, widely prescribed for the treatment of asthma and allergic rhinitis.[1][2] Its therapeutic effect is derived from blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are inflammatory mediators that cause bronchoconstriction, airway edema, and mucus secretion.[1][2] Upon oral administration, Montelukast is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, before it and its metabolites are excreted almost exclusively via the bile.[3]
The metabolism of Montelukast is complex, involving multiple CYP isoforms and resulting in a variety of metabolites.[4][5] Understanding the pharmacological activity of these metabolites is crucial, as they could potentially contribute to the overall therapeutic effect or off-target effects of the parent drug.
The Metabolic Landscape of Montelukast
Montelukast undergoes extensive Phase I metabolism, catalyzed by several CYP enzymes, followed by Phase II glucuronidation.[4][5] The primary oxidative metabolites identified in human plasma and bile include:
-
This compound (M3): Formed through hydroxylation, with multiple P450s participating in its formation, including CYP2A6, CYP2B6, CYP2C8, CYP2C19, and CYP3A4.[4][5]
-
Montelukast Sulfoxide (M2): Primarily catalyzed by CYP3A4.[4][5]
-
21-Hydroxy Montelukast (M5a and M5b): Stereoselective hydroxylation mainly by CYP3A4.[4][6]
-
36-Hydroxy Montelukast (1,2-Diol Montelukast, M6): Principally formed by CYP2C8 and CYP2C9.[4] This metabolite can be further oxidized to a dicarboxylic acid (M4).[7]
-
Acyl-β-d-glucuronide (M1): A Phase II metabolite formed by direct glucuronidation, primarily by UGT1A3.[4][5]
While several of these metabolites exhibit pharmacological activity, their concentrations in plasma are generally very low, making it unlikely that they significantly contribute to the systemic therapeutic effects of Montelukast.[4][7]
Comparative Potency at the CysLT1 Receptor
The primary mechanism of action for Montelukast is the competitive antagonism of the CysLT1 receptor. The potency of its metabolites at this receptor is a key determinant of their potential biological activity. While comprehensive comparative data is limited, the available information suggests that the parent drug, Montelukast, is the most potent antagonist among its metabolites.
| Compound | Key Metabolic Enzymes | Notes on Activity |
| Montelukast | CYP2C8, CYP2C9, CYP3A4 | Potent and selective CysLT1 receptor antagonist.[8] |
| This compound (M3) | CYP2A6, CYP2B6, CYP2C8, CYP2C19, CYP3A4 | Exhibits pharmacological activity, but its contribution to the overall effect is likely minimal due to low plasma concentrations.[4] |
| Montelukast Sulfoxide (M2) | CYP3A4 | Identified as a minor metabolite.[7] |
| 21-Hydroxy Montelukast (M5a/M5b) | CYP3A4 | Identified in plasma and bile; present at low levels.[7] |
| 36-Hydroxy Montelukast (M6a/M6b) | CYP2C8, CYP2C9 | Precursor to the major biliary metabolite M4.[7] |
This table summarizes the key enzymes involved in the formation of Montelukast metabolites and general notes on their activity based on available literature.
The structural modifications introduced during metabolism, such as hydroxylation, can significantly alter the binding affinity of the molecule to the CysLT1 receptor. However, the low systemic exposure of these metabolites suggests that their contribution to the clinical efficacy of Montelukast is limited.[7]
The CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligands (LTD4 > LTC4 > LTE4), primarily couples to the Gq alpha subunit.[9][10] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations.[10] This calcium mobilization in airway smooth muscle cells is a key event leading to bronchoconstriction. Montelukast and its active metabolites competitively inhibit the binding of cysteinyl leukotrienes to this receptor, thus blocking this signaling pathway.[1]
Caption: CysLT1 Receptor Signaling Pathway and Montelukast Inhibition.
Experimental Protocol: Assessing CysLT1 Receptor Antagonism via Calcium Mobilization Assay
A functional assay measuring changes in intracellular calcium is a robust method to determine the antagonist activity of compounds like Montelukast and its metabolites at the CysLT1 receptor. This protocol outlines a typical workflow using a fluorescence-based assay.
Principle: Cells expressing the CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye. Agonist (LTD4) binding to the receptor triggers a Gq-mediated signaling cascade, leading to a measurable increase in intracellular calcium and, consequently, a change in fluorescence. An antagonist will inhibit this response in a dose-dependent manner, allowing for the determination of its potency (e.g., IC50 value).
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously or recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or THP-1 cells) under standard conditions.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compounds (Montelukast, this compound, etc.) and the reference agonist (LTD4) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compounds in an appropriate assay buffer to create a concentration-response curve.
-
-
Dye Loading:
-
Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compounds (the potential antagonists) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to record fluorescence intensity over time.
-
Initiate the reading and, after establishing a stable baseline, inject the LTD4 agonist solution into all wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to record the fluorescence signal for a few minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Sources
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
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- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 10. CysLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Montelukast Metabolic Profiles: From Preclinical Models to Human
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Metabolic Journey of Montelukast
Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, of which metabolism is a critical determinant. A thorough understanding of how Montelukast is transformed within the body is paramount for predicting its efficacy, potential drug-drug interactions, and ensuring its safety in diverse populations. This guide provides a comprehensive comparative analysis of Montelukast's metabolic profiles, drawing on data from key preclinical species and humans. We will delve into the primary metabolic pathways, the enzymatic machinery responsible, and the qualitative and quantitative differences observed across species. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge necessary for informed decision-making in both preclinical and clinical research.
The Human Metabolic Landscape of Montelukast
In humans, Montelukast undergoes extensive hepatic metabolism before its excretion, primarily via the bile.[1][2][3] Less than 0.2% of an administered dose is recovered unchanged in the urine, underscoring the significance of its metabolic clearance.[1][4] The biotransformation of Montelukast results in several metabolites, with the most prominent being designated as M1 through M6.[2][3][4]
The key metabolic transformations include:
-
Oxidation: This is a major route of metabolism for Montelukast, leading to the formation of several hydroxylated metabolites and a sulfoxide.
-
Glucuronidation: Direct conjugation of Montelukast with glucuronic acid represents another significant pathway.
Key Metabolites Identified in Humans:
Of these, the dicarboxylic acid metabolite (M4), which is a product of further oxidation of the hydroxymethyl metabolite (M6), has been characterized as a major metabolite found in bile.[2]
The Enzymatic Orchestra: CYPs and UGTs
The metabolism of Montelukast is orchestrated by a specific set of enzymes, primarily from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies.
-
CYP2C8: Plays a major role in the metabolism of Montelukast, particularly in the formation of the 36-hydroxy metabolite (M6).[1]
-
CYP2C9: Also contributes significantly to the 36-hydroxylation of Montelukast.[4]
-
CYP3A4: Is the principal enzyme responsible for the formation of Montelukast sulfoxide (M2) and the stereoselective 21-hydroxylation to form M5a and M5b.[4]
-
UGT1A3: This enzyme is exclusively responsible for the direct glucuronidation of Montelukast to its acyl-glucuronide (M1).[4]
The interplay of these enzymes dictates the overall clearance and metabolic profile of Montelukast in humans.
Visualizing the Metabolic Pathways
To better understand the biotransformation of Montelukast, the following diagram illustrates the key metabolic pathways and the enzymes involved.
Caption: Key metabolic pathways of Montelukast in humans.
A Cross-Species Comparison: Preclinical Models vs. Humans
The selection of an appropriate animal model for preclinical drug development hinges on the similarity of its metabolic profile to that of humans. For Montelukast, in vitro studies using hepatic microsomes have shown that four prominent metabolites (M1, M2, M5, and M6) are common to humans, mice, rats, and monkeys.[5] However, both qualitative and quantitative differences exist.
Qualitative Metabolic Profile Comparison
A qualitative summary of the metabolic profiles in plasma and bile following in vivo dosing reveals a generally similar pattern of metabolites across species, with some notable distinctions.[5]
| Metabolite | Human | Monkey | Rat | Mouse |
| Parent Drug | + | + | + | + |
| M1 (Acyl Glucuronide) | + | + | + | + |
| M2 (Sulfoxide) | + | + | + | + |
| M3 (Phenol) | + | + | + | + |
| M4 (Dicarboxylic Acid) | + | +/- | +/- | +/- |
| M5a/b (21-hydroxyl) | + | + | + | + |
| M6a/b (36-hydroxyl) | + | + | + | + |
| + indicates the presence of the metabolite; +/- indicates trace amounts detected. | ||||
| Source: Adapted from Pharmacology Review(s) - accessdata.fda.gov[5] |
Semi-Quantitative Comparison of Key Metabolic Pathways
| Metabolic Pathway | Comparative Activity |
| Acyl Glucuronidation (M1 formation) | Mouse > Monkey > Rat > Human |
| Oxidative Metabolism (M2 + M5 + M6 formation) | Rat ≈ Human ≈ Monkey > Mouse |
| Source: Adapted from Pharmacology Review(s) - accessdata.fda.gov[5] |
These comparisons indicate that while the primary oxidative pathways are reasonably conserved between rats, monkeys, and humans, glucuronidation is significantly more pronounced in mice. Such differences can have a profound impact on the pharmacokinetic profile and should be carefully considered when extrapolating preclinical data to humans.
Experimental Protocol: In Vitro Metabolism of Montelukast using Human Liver Microsomes
This protocol outlines a standard in vitro experiment to assess the metabolism of Montelukast using human liver microsomes (HLMs), a common model for studying hepatic drug metabolism.
Objective:
To determine the formation of major oxidative metabolites of Montelukast in the presence of human liver microsomes and a co-factor generating system.
Materials:
-
Montelukast
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
LC-MS/MS system
Experimental Workflow Diagram:
Sources
- 1. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing [mdpi.com]
- 2. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. | Semantic Scholar [semanticscholar.org]
- 4. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Researcher's Guide to Assessing 25-Hydroxy Montelukast Cross-Reactivity in Montelukast Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of 25-Hydroxy Montelukast, a minor metabolite, in immunoassays designed for the quantification of Montelukast. Given the absence of readily available cross-reactivity data in commercial immunoassay kits, this document serves as a practical, in-depth guide to performing the necessary validation experiments in your own laboratory.
Introduction: The Importance of Specificity in Montelukast Quantification
Montelukast is a selective and orally active leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[1][2][3][4] Accurate measurement of Montelukast concentrations in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While highly specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed, immunoassays (such as ELISA) offer a high-throughput and cost-effective alternative for screening large numbers of samples.
Montelukast is extensively metabolized in the liver by cytochrome P450 enzymes, including CYP2C8, CYP2C9, and CYP3A4.[6] This process generates several metabolites, one of which is this compound (M3). Although considered a minor metabolite, its structural similarity to the parent compound presents a potential for cross-reactivity in immunoassays. This guide will equip you with the foundational knowledge and a detailed protocol to assess this cross-reactivity.
Understanding the Challenge: Structural Similarity
The potential for cross-reactivity is rooted in the structural similarity between Montelukast and its metabolites. An antibody developed to recognize a specific epitope on Montelukast may also bind to a similar epitope on this compound if the structural differences are not significant enough to disrupt the binding interaction.
Below is a comparison of the chemical structures of Montelukast and this compound. The key difference is the addition of a hydroxyl group on the quinoline ring system in the metabolite.
Caption: Chemical structures of Montelukast and its metabolite, this compound.
The Tool for Assessment: Competitive ELISA
For small molecules like Montelukast, the most common immunoassay format is the competitive ELISA (Enzyme-Linked Immunosorbent Assay).[7][8][9][10] Understanding the principle of this assay is fundamental to interpreting cross-reactivity data.
In a competitive ELISA for Montelukast:
-
A known amount of Montelukast is coated onto the wells of a microplate.
-
The sample containing an unknown amount of Montelukast is mixed with a specific anti-Montelukast antibody.
-
This mixture is then added to the coated plate.
-
The Montelukast in the sample competes with the Montelukast coated on the plate for binding to the limited number of antibody sites.
-
After an incubation period, the plate is washed to remove unbound antibody and sample components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
After another washing step, a substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color is measured and is inversely proportional to the concentration of Montelukast in the sample. A higher concentration of Montelukast in the sample results in less antibody binding to the plate, leading to a weaker signal.
Caption: Experimental workflow for determining cross-reactivity.
Step-by-Step Methodology
-
Preparation of Standard and Cross-Reactant Stock Solutions:
-
Accurately weigh and dissolve Montelukast sodium salt and this compound in a suitable solvent (as recommended by the supplier, typically DMSO or ethanol) to create high-concentration stock solutions (e.g., 1 mg/mL). The use of high-purity standards is critical for accurate results.
-
-
Serial Dilutions:
-
Prepare a series of dilutions for both Montelukast and this compound in the assay buffer provided with the ELISA kit. The concentration range should be wide enough to generate a full sigmoidal curve, typically spanning from a concentration that gives maximum signal (no inhibition) to one that gives minimum signal (maximum inhibition).
-
-
Performing the Competitive ELISA:
-
Follow the instructions provided with your chosen Montelukast competitive ELISA kit.
-
In separate wells of the microplate, run the serial dilutions of Montelukast (this will be your reference standard curve) and the serial dilutions of this compound.
-
Include appropriate controls:
-
Maximum Signal (B₀): Wells with assay buffer only (no analyte).
-
Non-Specific Binding (NSB): Wells with no antibody.
-
Blank: Wells with substrate only.
-
-
-
Data Acquisition:
-
After the final incubation and addition of the stop solution, read the absorbance of each well at the recommended wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For both Montelukast and this compound, plot the absorbance (or %B/B₀) against the logarithm of the concentration.
-
Fit the data to a four-parameter logistic (4-PL) curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of Montelukast / IC₅₀ of this compound) x 100
-
Data Presentation and Interpretation
The results of your cross-reactivity study should be summarized in a clear and concise table. A lower IC₅₀ value indicates a higher binding affinity of the compound for the antibody.
Table 1: Hypothetical Cross-Reactivity Data for this compound in a Montelukast Immunoassay
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| Montelukast | 50 | 100% |
| This compound | 1000 | 5% |
Interpretation of Hypothetical Results:
In this hypothetical example, the IC₅₀ for this compound is 20 times higher than that of Montelukast. This would indicate a 5% cross-reactivity, meaning that the antibody has a significantly lower affinity for the metabolite. A high percent cross-reactivity would suggest that the antibody binds significantly to the metabolite, which would compromise the accuracy of the immunoassay for measuring Montelukast in samples where the metabolite is present.
Conclusion and Recommendations
Conducting a thorough cross-reactivity assessment is a critical component of immunoassay validation, especially when analyzing samples that may contain metabolites. [6][11][12]While commercial Montelukast immunoassay kits provide a convenient platform for high-throughput analysis, the lack of specific cross-reactivity data for metabolites like this compound necessitates in-house validation by the end-user.
By following the detailed protocol outlined in this guide, researchers can:
-
Objectively determine the specificity of their Montelukast immunoassay.
-
Quantify the potential for interference from the this compound metabolite.
-
Ensure the accuracy and reliability of their experimental data.
It is strongly recommended to perform this validation for each new lot of an immunoassay kit, as antibody characteristics can vary between batches. This rigorous approach to assay validation upholds the principles of scientific integrity and ensures the generation of trustworthy and publishable data.
References
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- BioAgilytix. (n.d.). New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications.
- MBL Life Science. (n.d.). The principle and method of ELISA.
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A Comprehensive Guide to the Characterization and Comparative Analysis of 25-Hydroxy Montelukast Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and their metabolites. 25-Hydroxy Montelukast, a key metabolite of the widely-used anti-asthmatic drug Montelukast, serves as a critical biomarker in metabolism and pharmacokinetic studies. An accurately characterized reference standard for this compound is therefore not a mere laboratory reagent, but a cornerstone of regulatory compliance and drug safety assessment.
This guide provides a comprehensive framework for the complete characterization of a this compound reference standard. Moving beyond a simple listing of tests, we delve into the scientific rationale behind the multi-technique approach, grounding our protocols in the principles of authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). We will culminate in a practical comparison, illustrating how to qualify a newly synthesized "in-house" standard against a commercially procured counterpart, ensuring its fitness for purpose in a regulated environment.
Section 1: The Anatomy of a Reference Standard: Core Quality Attributes
A pharmaceutical reference standard is a highly purified and well-characterized substance intended for use in specific analytical procedures.[1] According to USP General Chapter <11>, its quality is defined by four fundamental pillars: Identity, Purity, Potency, and Stability.[1][2][3][4] The goal of a characterization program is to rigorously establish these attributes through orthogonal analytical techniques.
-
Identity: Confirms that the material is unequivocally the correct chemical structure.
-
Purity: Quantifies the presence of any extraneous components, including process-related impurities, degradation products, residual solvents, and water.
-
Potency (Assay): Determines the concentration of the desired analyte within the material, often expressed as a mass fraction (e.g., percentage).
-
Stability: Evaluates the material's ability to retain its critical quality attributes over time under defined storage conditions.
The relationship between these attributes and the analytical techniques used to measure them forms the basis of a robust characterization workflow.
Caption: Core quality attributes of a reference standard and associated analytical techniques.
Section 2: A Multi-technique Characterization Workflow
The characterization of a reference standard is not a single experiment but a comprehensive campaign. Adherence to Good Manufacturing Practices (GMP), as outlined in ICH Q7, is essential throughout the process to ensure data integrity and reliability.[5][6][7][8][9] The following workflow outlines a scientifically sound approach to qualifying a new batch of this compound.
Caption: A sequential workflow for the comprehensive characterization of a new reference standard batch.
Identity Confirmation
The first objective is to confirm, with an extremely high degree of certainty, the chemical structure of the candidate material.
2.1.1. Mass Spectrometry (MS)
-
Rationale: This technique provides the molecular weight of the compound, offering the first piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.
-
Protocol (Illustrative):
-
System: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Sample Preparation: Dissolve ~0.1 mg of the standard in 1 mL of acetonitrile/water (1:1).
-
Analysis: Infuse the sample directly or via a short LC run. Acquire full scan MS data to determine the parent ion and MS/MS data to obtain the fragmentation pattern.
-
-
Expected Data: For this compound (C₃₅H₃₆ClNO₄S, Mol. Wt.: 602.18), the protonated molecule [M+H]⁺ should be observed at m/z 603.2.[] The fragmentation pattern would be expected to be similar to Montelukast, with key fragments corresponding to the loss of water and cleavage at the thioether linkage.[11][12][13]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. Together, they can be used to map the entire molecular skeleton.
-
Protocol (Illustrative):
-
System: 400 MHz or higher NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D-NMR (e.g., COSY, HSQC) spectra.
-
-
Expected Data (Hypothetical): The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline and phenyl rings, the vinyl protons, the methyl protons of the isopropanol group, and the cyclopropyl protons.[14] The ¹³C NMR spectrum will display distinct signals for each of the 35 carbon atoms in the molecule. The chemical shifts would be compared against predicted values and data from related structures to confirm the constitution.
2.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR identifies the presence of key functional groups by detecting their characteristic vibrational frequencies. It serves as a rapid and simple identity check.
-
Protocol (Illustrative):
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Data: The spectrum should display characteristic absorption bands for O-H stretching (from the alcohol and carboxylic acid), C=O stretching (carboxylic acid), aromatic C=C stretching, and C-Cl stretching.[12]
Purity and Potency Assessment
This phase aims to quantify the "wholeness" of the material by measuring and subtracting all significant impurities.
2.2.1. Chromatographic Purity by HPLC-UV
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities in pharmaceutical substances.[15][16][17] A gradient reverse-phase method is typically employed to resolve impurities with a wide range of polarities from the main component.
-
Protocol (Illustrative):
-
System: HPLC with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 285 nm.
-
Analysis: Inject a solution of the standard (~0.5 mg/mL). Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak.
-
2.2.2. Residual Solvents by GC-HS
-
Rationale: Manufacturing processes often use organic solvents, which must be controlled to safe levels. Gas Chromatography with Headspace sampling (GC-HS) is the standard technique for this analysis.
-
Protocol: The method follows USP General Chapter <467> Residual Solvents. The standard is dissolved in a suitable solvent (e.g., DMSO), heated in a sealed vial, and the vapor (headspace) is injected into the GC for analysis.
2.2.3. Water Content by Karl Fischer Titration
-
Rationale: Water content can significantly impact the potency of a hygroscopic standard.[18][19] Coulometric or volumetric Karl Fischer titration provides a precise and accurate measurement of water content.
-
Protocol: The method follows USP General Chapter <921> Water Determination. A known mass of the standard is titrated with a Karl Fischer reagent.
2.2.4. Assay for Potency Determination
-
Rationale: The assay determines the mass fraction of the this compound in the material. This is typically performed using a validated, stability-indicating HPLC method by comparing the response of the candidate material to that of a primary or well-characterized existing standard.
-
Protocol: The HPLC method described in 2.2.1 can be adapted for the assay. The key difference is the use of an external standard for quantitation rather than area percent calculation.
-
Calculation: Potency (%) = (Response of Sample / Response of Standard) × (Concentration of Standard / Concentration of Sample) × Purity of Standard (%)
-
The final potency can also be determined by a mass balance approach: Potency (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities (if applicable)
Section 3: Comparative Analysis: In-House vs. Commercial Standard
Qualifying an in-house (or newly synthesized) reference standard requires a direct comparison against an established commercial standard. This process validates the in-house material, ensuring it is suitable for its intended analytical purpose.
Let's assume we have procured a commercial this compound standard from a reputable supplier (e.g., BOC Sciences[]) and have performed the full characterization workflow on our in-house candidate batch. The results can be summarized for a direct, objective comparison.
Table 1: Comparative Analysis Data (Illustrative)
| Test Parameter | Specification | In-House Candidate (Lot: IH-001) | Commercial Standard (Lot: CS-XYZ) | Assessment |
| Appearance | White to off-white powder | Conforms | Conforms | Comparable |
| Identity (MS, NMR, FTIR) | Conforms to structure | Conforms | Conforms | Comparable |
| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.6% | 99.7% | Comparable |
| Largest Single Impurity (HPLC) | ≤ 0.20% | 0.11% (at RRT 1.15) | 0.09% (at RRT 1.15) | Comparable |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.35% | 0.41% | Comparable |
| Residual Solvents (GC-HS) | Meets USP <467> | Meets requirements | Meets requirements | Comparable |
| Assay vs. Commercial Std. | 98.0% - 102.0% | 99.8% | N/A (Defined as 100.0% for test) | Pass |
| Calculated Potency (Mass Balance) | Report Value | 99.1% | 99.2% | Comparable |
Interpretation of Results:
The data presented in Table 1 demonstrates a high degree of similarity between the in-house candidate and the commercial reference standard.
-
The identity of both materials is confirmed and identical.
-
The purity profiles are very closely matched, with both exceeding the typical specification of ≥ 98.0%. The largest single impurity is present at a similar low level in both.
-
Physicochemical properties like water content are comparable.
-
Crucially, the direct HPLC assay shows that the in-house material has a potency of 99.8% relative to the commercial standard, which is well within the acceptable range of 98.0% to 102.0%.
-
The potency calculated by the mass balance approach further corroborates this finding.
Based on this comprehensive, comparative data, the in-house candidate (Lot: IH-001) can be confidently qualified as a secondary reference standard, fit for use in routine analytical testing. A formal Certificate of Analysis (CoA) should be generated, documenting these findings and assigning a re-test date based on initial stability data.
Conclusion
The characterization of a reference standard like this compound is a rigorous, multi-faceted process that forms the bedrock of analytical quality in drug development. By employing a workflow of orthogonal analytical techniques grounded in authoritative guidelines from the USP and ICH, a laboratory can establish the identity, purity, and potency of a candidate material with a high degree of scientific certainty. The comparative analysis against an established commercial standard provides the final, critical validation, ensuring that the newly qualified standard is traceable and fit for its intended purpose. This meticulous approach is not merely good practice; it is an essential component of ensuring data integrity, regulatory compliance, and ultimately, patient safety.
References
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- Pharmuni. ICH Q7 GMP for APIs. Pharmuni.
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- Kumar, P., et al. High-performance liquid chromatography (HPLC) analysis of montelukast and levalbuterols: Optimizing methods, preparation, and applications in drug development. International Journal of Pharmaceutical Sciences and Research, 2023.
- Reddy, G. S., et al. Analytical Methods. Royal Society of Chemistry, 2015.
- Singh, R. M., et al. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 2010, 72(2), 235-7.
- Hassan, S. S., et al. Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. Asian Journal of Chemistry, 2013, 25(13), 7241-7244.
- ResearchGate. Product ion mass spectrum of montelukast. ResearchGate.
- Cirilli, R., et al. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality, 2013, 25(11), 780-6.
- U.S. Food & Drug Administration. Singulair (Montelukast Sodium) Label. FDA.
- DailyMed. montelukast sodium tablet, chewable SINGULAIR. NIH.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a 25-Hydroxy Montelukast Bioanalytical Assay
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and procedural framework for the inter-laboratory validation of a bioanalytical assay for 25-Hydroxy Montelukast, a minor metabolite of Montelukast.[1] As the pharmaceutical landscape increasingly relies on global collaboration and multi-site clinical trials, ensuring the congruency and reliability of bioanalytical data across different laboratories is paramount. This document moves beyond a simple checklist of validation parameters to explore the scientific rationale behind experimental design, the nuances of cross-laboratory comparison, and the statistical underpinnings that ensure data integrity.
The Analytical Imperative: Why this compound?
Montelukast is a widely prescribed leukotriene receptor antagonist for the management of asthma.[2] Its metabolism is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, with metabolites excreted almost exclusively through bile.[2] Among the various metabolites identified, this compound (also referred to as M3, a phenol) is a product of phase I metabolism.[3] While present at low levels in systemic circulation, the comprehensive characterization of all metabolites is a critical component of drug safety assessment, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5]
The accurate quantification of such metabolites requires robust, validated bioanalytical methods. When these studies are conducted across multiple laboratories, a rigorous inter-laboratory validation, or cross-validation, is essential to demonstrate the equivalency of the methods and ensure that data can be reliably combined or compared.
The Cornerstone of Quantification: LC-MS/MS Assay for this compound
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites in biological matrices due to its inherent selectivity, sensitivity, and speed.[6] While a fully validated, commercially available assay for this compound is not readily found in the public literature, a robust method can be developed based on established protocols for the parent drug, Montelukast.[6][7][8][9]
Causality in Method Development
A successful assay hinges on a series of informed choices during development:
-
Sample Preparation: The objective is to isolate the analyte from a complex biological matrix (e.g., human plasma) while minimizing matrix effects. Protein precipitation is a common, straightforward approach for Montelukast and its metabolites.[7] This involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates proteins, leaving the analyte in the supernatant for analysis.
-
Chromatographic Separation: A reversed-phase C18 column is typically effective for separating Montelukast and its metabolites from endogenous plasma components.[6] The mobile phase, often a gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate), is optimized to achieve a sharp peak shape and adequate retention time for the analyte, ensuring it is well-separated from any potential interferences.
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for Montelukast, as it readily forms a protonated molecule [M+H]⁺.[6]
-
MRM Transitions: For Montelukast (MW ~586.2 g/mol ), a common transition is m/z 586.2 → 568.2.[6] this compound has a molecular weight of approximately 602.2 g/mol (addition of one oxygen atom). Therefore, its protonated molecule would be at m/z 602.2. A plausible product ion would result from a similar fragmentation pattern to the parent drug, which would need to be determined experimentally by infusing a standard of the metabolite.
-
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as Montelukast-d6, is highly recommended.[6] The SIL-IS co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for accurate correction of any variations during sample processing and analysis. For this compound, an ideal IS would be its corresponding SIL version. If unavailable, Montelukast-d6 could be considered, but its suitability would need to be thoroughly validated.
Single-Laboratory Validation: Establishing the Foundation
Before an assay can be compared across laboratories, it must be fully validated within a single laboratory according to the stringent guidelines set forth by regulatory bodies such as the FDA's M10 guidance. This process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters & Acceptance Criteria
The following table summarizes the essential parameters for a full validation of a chromatographic assay.
| Parameter | Purpose | Typical Experiment | Acceptance Criteria (based on FDA/EMA guidance) |
| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample. | Analyze at least six different blank matrix lots, checking for interferences at the analyte's retention time. | Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Analyze a calibration curve with a blank, a zero standard, and at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in at least three separate runs. | Mean accuracy at each QC level should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) at each QC level should not exceed 15% (20% at LLOQ). |
| Recovery | To assess the extraction efficiency of the analytical method. | Compare the analyte response from extracted samples to that of post-extraction spiked samples at three concentrations (Low, Medium, High). | Recovery should be consistent, precise, and reproducible. While no specific percentage is mandated, it should be optimized. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | Compare the analyte response in post-extraction spiked samples from at least six different matrix lots to the response in a neat solution. | The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing, analysis). | Evaluate analyte stability in various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, and Post-Preparative. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Workflow for Single-Laboratory Validation
The following diagram illustrates a typical workflow for the validation process.
Caption: Process flow for an inter-laboratory validation study.
The Arbiter of Agreement: Statistical Analysis
The statistical evaluation of inter-laboratory data is the definitive step in determining the success of the cross-validation. The goal is to assess both the precision between laboratories (reproducibility) and any systematic bias.
Key Statistical Concepts
-
Repeatability (Intra-assay Precision): The variation in measurements taken by a single person or instrument on the same item and under the same conditions.
-
Reproducibility (Inter-laboratory Precision): The variation in measurements taken by different instruments and/or by different people in different laboratories.
-
Bias: A systematic difference between the results from different laboratories.
Statistical Methods for Comparison
Several statistical tools can be employed to assess the comparability of data between laboratories:
| Statistical Method | Description | Application in Cross-Validation |
| Percentage Difference (%Diff) | Calculates the difference between the means of the two labs relative to the overall mean. A common acceptance criterion is that for at least two-thirds of the samples, the %Diff should be within ±20%. | A simple and widely used initial assessment of agreement. |
| Student's t-test | An inferential statistic used to determine if there is a significant difference between the means of two groups. | Can be used to test for a statistically significant bias between two laboratories. However, equivalence testing is often preferred over significance testing. |
| F-test | Used to assess whether the variances of two populations are equal. | Can be used to compare the precision (reproducibility) of the assay between two laboratories. |
| Bland-Altman Plot | A graphical method to plot the difference between two measurements against their mean. It helps to visualize the agreement between two quantitative measurements. | Recommended by the FDA's M10 guidance for assessing bias. It allows for the identification of systematic differences or outliers. |
| Deming Regression | A regression method that accounts for errors in both the x and y variables. It is more appropriate than standard linear regression when comparing two analytical methods. | Also recommended by the FDA's M10 guidance for assessing agreement between two methods. |
Expert Insight: While simple percentage difference calculations are common, regulatory guidance is increasingly pointing towards more sophisticated statistical assessments like Bland-Altman plots and Deming regression. These methods provide a more nuanced understanding of the agreement and potential biases between laboratories. It is highly recommended to involve a biostatistician in the design and analysis of the cross-validation study.
Conclusion: A Commitment to Data Integrity
The inter-laboratory validation of a bioanalytical assay for a metabolite like this compound is a complex but essential undertaking in modern drug development. It requires meticulous planning, a deep understanding of the analytical science involved, and a rigorous statistical approach to data evaluation. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the consistency, reliability, and integrity of their bioanalytical data across multiple sites, thereby strengthening the foundation of their regulatory submissions and contributing to the development of safe and effective medicines.
References
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.
- Wen, B., et al. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(6), 894-904.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Findlay, J. W., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
- Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services.
- Penumatsa, K., et al. (2015). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Young Pharmacists, 7(3), 226-234.
- Sugimoto, M., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 257.
- Zhong, J., Lee, K., & Tsong, Y. (2008). Statistical assessment of analytical method transfer. Journal of Biopharmaceutical Statistics, 18(5), 1005-1012.
- Marques, C. F., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086.
- Hesham, A., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of Chromatography B, 951-952, 147-155.
- Cingi, C., et al. (2022). Montelukast. In StatPearls. StatPearls Publishing.
- Thermo Fisher Scientific. (n.d.). Fast, Quantitative SPE LC-MS/MS Analysis of Montelukast in Human Plasma.
- Katteboina, S., et al. (2015). LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application. Journal of Pharmaceutical Analysis, 5(5), 315-322.
- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites.
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A Comparative Analysis of the Biological Activity of 25-Hydroxy Montelukast and its Parent Drug, Montelukast
A Guide for Researchers and Drug Development Professionals
In the landscape of respiratory therapeutics, montelukast stands as a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its efficacy is rooted in its potent and selective antagonism of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] As with any xenobiotic, the metabolic fate of montelukast within the body is a critical determinant of its overall pharmacological profile. This guide provides an in-depth comparison of the biological activity of montelukast and its minor metabolite, 25-hydroxy montelukast, with a focus on their implications for therapeutic efficacy.
Montelukast: The Parent Drug and its Mechanism of Action
Montelukast exerts its therapeutic effects by competitively inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT1 receptor.[1][3] These lipid mediators are potent inflammatory molecules that, upon binding to their receptors on airway smooth muscle cells and other inflammatory cells, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, and mucus secretion – the hallmark features of asthma and allergic rhinitis.[3] By blocking this interaction, montelukast effectively mitigates the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.
dot
Caption: Montelukast competitively blocks the CysLT1 receptor.
The Metabolic Fate of Montelukast: An Overview
Montelukast undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[4] In vitro studies have identified CYP2C8, CYP2C9, and CYP3A4 as key players in its biotransformation. This metabolic process gives rise to several metabolites, one of which is this compound, designated as M3.[5][6][7]
dot
Caption: Hepatic metabolism of montelukast to its metabolites.
This compound: A Metabolite of Minor Consequence
While the formation of metabolites often raises questions about their potential contribution to the overall pharmacological effect or toxicity of a parent drug, current evidence strongly suggests that this compound does not play a significant role in the therapeutic actions of montelukast.
Comparative Biological Activity: The Prevailing Evidence
A pivotal aspect in comparing the biological activity of this compound to its parent compound is its exceedingly low concentration in the systemic circulation following therapeutic doses of montelukast. Multiple studies have consistently reported that the plasma concentrations of montelukast's metabolites are undetectable at steady state in both adult and pediatric patients.[8] One study noted that less than 2% of the circulating radioactivity after administration of radiolabeled montelukast was attributable to its metabolites.[5][7]
This low systemic exposure is the primary reason why it is considered "improbable that they contribute to the effects of montelukast".[6] Although some metabolites of montelukast have been shown to possess pharmacological activity in vitro, their negligible presence in the plasma renders their in vivo contribution to the CysLT1 receptor antagonism insignificant.[6]
| Compound | CysLT1 Receptor Antagonism | Plasma Concentration (at therapeutic doses) | Contribution to Clinical Efficacy |
| Montelukast | Potent and Selective | Therapeutic | Primary Contributor |
| This compound | Likely active (in vitro) | Undetectable / Very Low | Improbable / Negligible |
Table 1: Comparative Overview of Montelukast and this compound
Experimental Methodologies
The determination of the metabolic profile and biological activity of montelukast and its metabolites has been established through a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of montelukast and to characterize the resulting metabolites.
Protocol:
-
Incubation: Montelukast is incubated with human liver microsomes (HLMs) or with specific recombinant human cytochrome P450 enzymes (e.g., CYP2C8, CYP2C9, CYP3A4).
-
Reaction Conditions: The incubation mixture typically contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4), NADPH as a cofactor for CYP enzyme activity, and the test compound (montelukast).
-
Metabolite Identification: Following incubation, the reaction is quenched, and the mixture is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites formed.
-
Kinetic Analysis: To determine the enzyme kinetics (Km and Vmax), varying concentrations of montelukast are incubated with the enzyme source, and the rate of metabolite formation is measured.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentrations of montelukast and its metabolites in humans following oral administration.
Protocol:
-
Drug Administration: Healthy volunteers are administered a therapeutic dose of montelukast (e.g., 10 mg tablet).[9]
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Separation: Plasma is separated from the whole blood by centrifugation.
-
Bioanalysis: The concentration of montelukast and its metabolites in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Conclusion for the Research Community
References
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- Filppula, A. M., et al. (2011). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 39(7), 1149-1160*.
- Karonen, T., et al. (2012). Pilot study of peak plasma concentration after high-dose oral montelukast in children with acute asthma exacerbations. Pulmonary Pharmacology & Therapeutics, 25(5), 342-345*.
- Bio-Montelukast Product Monograph. (2021).
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- Al-Motassem, Y., et al. (2012). Effects of Montelukast on free radical production in whole blood and isolated human polymorphonuclear neutrophils (PMNs) in asthmatic children. Saudi Pharmaceutical Journal, 20(4), 315-321*.
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- Lau, O. C., et al. (2011). Effect of CysLT 1 receptor antagonists, montelukast, pranlukast, and zafirlukast, on UDP-evoked [Ca 2+ ] i responses. PLoS One, 6(7), e22363*.
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A Critical Evaluation of 25-Hydroxy Montelukast as a CYP2C8 Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Selective CYP2C8 Biomarkers in Drug Development
Cytochrome P450 2C8 (CYP2C8) is a crucial enzyme in the metabolism of a significant number of therapeutic drugs, including paclitaxel, amodiaquine, and repaglinide. Its contribution to the clearance of approximately 5% of clinically used drugs that undergo phase I hepatic metabolism underscores its importance in predicting drug-drug interactions (DDIs) and understanding interindividual variability in drug response.[1][2] Consequently, the availability of sensitive and selective biomarkers for CYP2C8 activity is paramount for robust drug development programs. An ideal biomarker provides a non-invasive and accurate measure of in vivo enzyme activity, enabling early identification of potential DDI liabilities and informing dose adjustments for personalized medicine.
Montelukast, a widely prescribed leukotriene receptor antagonist, has been investigated as a potential probe for CYP2C8 activity.[3][4] Its metabolism is significantly mediated by CYP2C8, leading to the formation of various hydroxylated metabolites. Among these, 25-Hydroxy Montelukast has been considered as a potential biomarker. This guide provides a comprehensive validation and comparative analysis of this compound for this purpose, grounded in experimental data and regulatory considerations.
The Scientific Rationale: Montelukast Metabolism and the Genesis of this compound
Montelukast undergoes extensive oxidative metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[5] Several hydroxylated metabolites are formed, with the formation of this compound being one of the metabolic pathways. The rationale for exploring this metabolite as a CYP2C8 biomarker stems from initial findings suggesting the involvement of this enzyme in its formation.
The metabolic pathway leading to the formation of this compound is depicted below:
Caption: Metabolic pathway of Montelukast to this compound.
Validation of this compound as a CYP2C8 Biomarker: A Critical Assessment
The validation of any biomarker hinges on its analytical validity, clinical validity, and clinical utility. For a specific enzyme biomarker like this compound, selectivity is a critical parameter.
In Vitro Evidence: A Question of Selectivity
In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes are fundamental in elucidating the contribution of individual enzymes to a drug's metabolism. While these studies confirm that CYP2C8 is involved in the formation of this compound, they also reveal a significant contribution from other CYP isoforms, most notably CYP2C9.[6]
Kinetic analyses have demonstrated that both CYP2C8 and CYP2C9 are major enzymes involved in the 25-hydroxylation of montelukast.[6] Furthermore, CYP2C19 and CYP3A4 also contribute to its formation, albeit to a lesser extent.[6] The formation of 25-OH montelukast was inhibited by quercetin (a CYP2C8 inhibitor) and sulfaphenazole (a CYP2C9 inhibitor) by approximately 27% and 22%, respectively, further indicating the involvement of multiple enzymes.[6]
This lack of overwhelming selectivity poses a significant challenge to the validation of this compound as a specific CYP2C8 biomarker. Any observed changes in its formation in vivo could be attributed to the modulation of CYP2C9 or other contributing enzymes, confounding the interpretation of CYP2C8-specific activity.
In Vivo Studies: A Focus on the Parent Drug
Clinical studies investigating montelukast as a CYP2C8 probe have predominantly focused on the pharmacokinetics of the parent drug following co-administration with known CYP2C8 inhibitors, such as gemfibrozil.[3][7] These studies have convincingly demonstrated that inhibition of CYP2C8 leads to a significant increase in montelukast plasma concentrations, confirming the enzyme's major role in its overall clearance.[3][7] For instance, the CYP2C8 inhibitor gemfibrozil increased the AUC of montelukast by 4.3-fold.[7]
However, these in vivo studies have not typically measured the plasma concentrations of this compound. The focus has been on montelukast itself and its primary metabolite, 36-hydroxy montelukast (M6), for which CYP2C8 is the dominant metabolizing enzyme.[5][8] The absence of in vivo data specifically tracking this compound levels in response to selective CYP2C8 inhibition leaves a critical gap in its validation.
Comparative Analysis: this compound vs. Alternative CYP2C8 Biomarkers
A key aspect of validating a new biomarker is comparing its performance against established or alternative markers. For CYP2C8, several probe substrates are utilized, each with its own set of advantages and limitations.
| Biomarker/Probe Substrate | Primary Metabolizing Enzyme(s) | Advantages | Disadvantages |
| This compound | CYP2C8, CYP2C9, CYP2C19, CYP3A4[6] | Potentially non-invasive (urine/plasma). | Lack of selectivity. Confounding metabolism by other CYPs. Limited in vivo validation data. |
| Montelukast (Parent Drug) | CYP2C8 (major) , CYP2C9, CYP3A4[5][7] | Well-characterized pharmacokinetics. Significant increase in exposure upon CYP2C8 inhibition.[7] | Indirect measure of metabolism. Requires co-administration of an inhibitor. |
| Repaglinide | CYP2C8 , CYP3A4[9] | High sensitivity to CYP2C8 inhibition.[4] | Metabolized by two key enzymes, potentially complicating data interpretation. Pharmacodynamic effects (hypoglycemia) can be a concern in healthy volunteer studies.[2] |
| Paclitaxel | CYP2C8 [9] | Primarily metabolized by CYP2C8. | Narrow therapeutic index and toxicity limit its use as a probe in healthy volunteers. |
Table 1: Comparison of this compound with other CYP2C8 Biomarkers.
Experimental Protocols: Methodologies for Biomarker Validation
The validation of a metabolite as a biomarker requires robust and reproducible experimental methods. Below are outlines of key experimental protocols.
Protocol 1: In Vitro CYP Phenotyping of this compound Formation
Objective: To determine the relative contribution of different CYP isoforms to the formation of this compound.
Methodology:
-
Incubation: Incubate montelukast (at various concentrations) with human liver microsomes (HLMs) or individual recombinant human CYP enzymes (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4) in the presence of an NADPH-regenerating system.
-
Inhibition: In parallel incubations with HLMs, include selective chemical inhibitors for each major CYP isoform (e.g., quercetin for CYP2C8, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
-
Sample Processing: Terminate the reactions and precipitate the proteins.
-
LC-MS/MS Analysis: Quantify the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][11][12]
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) for the formation of this compound by each CYP isoform. Calculate the percentage of inhibition by each selective inhibitor.
Caption: Workflow for in vitro CYP phenotyping of this compound.
Protocol 2: Clinical Drug-Drug Interaction Study
Objective: To evaluate the in vivo effect of a selective CYP2C8 inhibitor on the pharmacokinetics of montelukast and the formation of this compound.
Methodology:
-
Study Design: A randomized, placebo-controlled, crossover study in healthy volunteers.
-
Treatment Periods:
-
Period 1: Administration of a single oral dose of montelukast with placebo.
-
Period 2: Administration of a single oral dose of montelukast with a selective CYP2C8 inhibitor (e.g., gemfibrozil). A washout period separates the two periods.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points after montelukast administration in each period.
-
Bioanalysis: Process plasma samples and quantify the concentrations of montelukast and this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for both montelukast and this compound in both treatment periods.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two periods to determine the impact of CYP2C8 inhibition.
Regulatory Considerations and the Path Forward
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for the qualification of drug development tools, including biomarkers.[8][13] For a biomarker to be qualified for a specific context of use, a comprehensive data package demonstrating its analytical and clinical validity is required.
The current body of evidence for this compound as a selective CYP2C8 biomarker is insufficient to meet these rigorous standards. The primary obstacle is the substantial contribution of other CYP enzymes to its formation, which compromises its specificity.
Conclusion and Future Perspectives
Based on the available scientific evidence, This compound is not a validated selective biomarker for CYP2C8 activity. While CYP2C8 contributes to its formation, the significant involvement of CYP2C9 and other enzymes makes it an unreliable indicator of CYP2C8-specific function. Researchers and drug development professionals should exercise caution when interpreting data related to this compound formation as a measure of CYP2C8 activity.
Future research could explore the potential of using a ratio of this compound to another montelukast metabolite that is more selectively formed by a different enzyme. However, the development of a truly selective and validated endogenous biomarker for CYP2C8 remains a critical unmet need in clinical pharmacology. Until such a biomarker is established, the use of well-controlled clinical DDI studies with probe drugs like montelukast (monitoring the parent drug) remains the gold standard for assessing CYP2C8-mediated interactions.
References
- Lu, Y., et al. (2016). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 44(10), 1645-1653.
- Karonen, T., et al. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(3), 438-447.
- Filppula, A. M., et al. (2011). Reevaluation of the microsomal metabolism of montelukast: major contribution by CYP2C8 at clinically relevant concentrations. Drug Metabolism and Disposition, 39(5), 894-901.
- U.S. Food and Drug Administration. (2018). Biomarker Qualification: Evidentiary Framework Guidance for Industry and FDA Staff.
- Karonen, T., et al. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. PubMed.
- European Medicines Agency. Qualification of novel methodologies for medicine development.
- Walsky, R. L., et al. (2012). Evaluation of CYP2C8 inhibition in vitro: utility of montelukast as a selective CYP2C8 probe substrate. Drug Metabolism and Disposition, 40(1), 147-155.
- Shah, K., & Parmar, V. (2018). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. Inventi Rapid: Pharm Analysis & Quality Assurance.
- Walsky, R. L., et al. (2005). Selective inhibition of human cytochrome P4502C8 by montelukast. Drug Metabolism and Disposition, 33(3), 413-418.
- S, P., et al. (2017). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 9(12), 65-71.
- S, P., et al. (2017). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. ResearchGate.
- P, S., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioanalysis & Biomedicine, 6(5).
- Walsky, R. L., et al. (2005). Selective inhibition of human cytochrome P4502C8 by montelukast. PubMed.
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- PharmGKB. Variant Annotations - CYP2C8. ClinPGx.
- Bidstrup, T. B., et al. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305-314.
- Itkonen, M. K., et al. (2019). Clopidogrel but Not Prasugrel Significantly Inhibits the CYP2C8-Mediated Metabolism of Montelukast in Humans. Clinical and Translational Science, 12(6), 639-646.
- Tomalik-Scharte, D., et al. (2011). Effect of the CYP2C8 genotype on the pharmacokinetics and pharmacodynamics of repaglinide. Drug Metabolism and Disposition, 39(5), 902-908.
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A Comparative Guide to the In Vitro and In Vivo Formation of 25-Hydroxy Montelukast
This guide provides a comprehensive comparison of the methodologies used to study the formation of 25-Hydroxy Montelukast, a key metabolite of the widely prescribed anti-asthmatic drug, Montelukast. We will delve into the enzymatic pathways, experimental protocols, and analytical techniques, offering researchers and drug development professionals a clear understanding of the strengths and limitations of both in vitro and in vivo approaches.
Introduction: The Metabolic Fate of Montelukast
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.[1] Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic profile. The liver is the primary site of Montelukast metabolism, which is extensively mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][3] Understanding the formation of its various metabolites, including hydroxylated forms like this compound, is critical for a complete pharmacological assessment.
In vitro studies using human liver subcellular fractions and recombinant enzymes provide a mechanistic window into these biotransformations.[4][5] Conversely, in vivo studies in humans offer a holistic view, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that defines the drug's ultimate pharmacokinetic behavior.[6][7] This guide will compare these two essential, yet distinct, investigative paradigms.
The Enzymatic Pathway to this compound
Montelukast undergoes extensive oxidative metabolism to several metabolites.[8][9] The formation of this compound (also known as M3) is a Phase I hydroxylation reaction.[10][11] In vitro investigations have been pivotal in identifying the specific enzymes responsible for this transformation.
Detailed studies using panels of recombinant human P450 enzymes have demonstrated that multiple isoforms can catalyze the 25-hydroxylation of Montelukast.[8] Specifically, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have all shown the ability to form this metabolite.[8][10] However, based on kinetic analyses, CYP2C8 and CYP2C9 are considered the principal enzymes involved in its formation due to their higher catalytic efficiency.[8] While CYP2C8 is dominant in the overall biotransformation of Montelukast, multiple pathways contribute to its clearance.[12]
Caption: Workflow for in vitro metabolism of Montelukast.
Detailed Protocol: HLM Incubation
-
Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Montelukast (e.g., 1 µM). [5][8]2. Pre-incubation: Equilibrate the mixture by pre-incubating for 5 minutes at 37°C. [5]3. Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which serves as the essential cofactor for CYP enzymes. [8]4. Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation. [8]5. Termination: Stop the reaction by adding an excess volume of a cold organic solvent, such as acetonitrile, typically containing a deuterated internal standard (e.g., Montelukast-d6) for accurate quantification. [13]6. Sample Cleanup: Vortex the mixture and centrifuge at high speed to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the clear supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formed this compound. [8][13]
In Vivo Formation: The Whole-System Perspective
In vivo studies are the gold standard for understanding a drug's true pharmacokinetic profile in a living organism. [7]They account for all ADME processes, providing data on drug absorption rates, distribution to tissues, comprehensive metabolism by all active enzymes, and routes of excretion.
Causality Behind Experimental Choices
-
Human Pharmacokinetic Studies: These are essential for determining clinically relevant parameters. Healthy volunteers are administered the drug, and blood samples are collected over a period of time to measure the concentrations of the parent drug and its metabolites. [6][7]This data reveals the drug's half-life, peak concentration, and overall exposure.
-
Animal Models: Preclinical studies in animals like rats and mice are used to assess metabolism and safety before human trials. [14][15][16]While useful, it is crucial to acknowledge that inter-species differences in CYP enzyme expression and activity can lead to different metabolic profiles compared to humans. [17]
Experimental Workflow: Human Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
General Protocol: Human PK Study
-
Dosing: Following ethical approval and informed consent, healthy volunteers are administered a single oral 10 mg dose of Montelukast. [7]2. Blood Collection: Blood samples are collected into tubes containing an anticoagulant at specified time points (e.g., pre-dose, and 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Sample Extraction: A protein precipitation method is commonly used. A volume of cold acetonitrile containing an internal standard is added to a plasma sample to precipitate proteins and extract the analytes. [13]5. Analysis: After centrifugation, the supernatant is analyzed by a validated LC-MS/MS method to determine the concentrations of Montelukast and its metabolites. [13][18]
Comparative Analysis: Bridging the Gap
While both methodologies aim to understand the metabolism of Montelukast, they provide different and complementary pieces of the puzzle. A direct comparison of plasma concentrations of this compound is challenging, as plasma concentrations of Montelukast metabolites are often undetectable at steady state in adults. [2]However, we can compare the enzymatic data from in vitro studies with the overall clearance data from in vivo work.
| Parameter | In Vitro Findings | In Vivo Findings |
| Primary Goal | Mechanistic understanding; identify enzymes, determine kinetic parameters. [5] | Characterize overall ADME profile; determine pharmacokinetic parameters (Cmax, AUC, T½). [7] |
| System Complexity | Low (isolated enzymes/subcellular fractions). [19] | High (complete biological organism). |
| Enzymes Identified for 25-Hydroxylation | CYP2C8 and CYP2C9 are the main contributors, with minor roles for CYP2C19 and CYP3A4. [8] | Confirms the major role of CYP2C8 in overall Montelukast clearance. [3][12] |
| Km for 25-OH Formation | CYP2C8: 0.33 µMCYP2C9: 0.59 µM [8] | Not directly measurable. |
| Metabolite Detection | Readily quantifiable in the reaction mixture. | This compound is a minor metabolite, often below the limit of quantification in plasma. [2][9] |
| Advantages | High-throughput, cost-effective, excellent for enzyme identification and inhibition studies. [20][17] | Physiologically relevant, provides definitive data on bioavailability, clearance, and half-life. [21] |
| Limitations | Lacks transporters and competing Phase II pathways; may not perfectly predict in vivo clearance. [19][17] | Expensive, low-throughput, ethical considerations; low metabolite levels can be hard to detect. |
The Power of Analytical Chemistry: LC-MS/MS
The quantification of this compound in both in vitro and in vivo matrices relies heavily on the sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [13][22][23]
-
Why LC-MS/MS? This technique is the gold standard because it can accurately measure very low concentrations of a specific compound (the analyte) even in a complex mixture like plasma or a microsomal incubation. [13]* The Process:
-
Chromatography (LC): The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A column (typically a C18 reverse-phase column) separates Montelukast and its metabolites from each other and from matrix components. [24][25] 2. Mass Spectrometry (MS/MS): The separated compounds enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion for this compound and a corresponding unique product ion, ensuring highly specific and sensitive detection. [13]
-
Conclusion
The study of this compound formation is a clear example of the synergistic relationship between in vitro and in vivo research.
-
In vitro studies provide the foundational, mechanistic insight, unequivocally identifying CYP2C8 and CYP2C9 as the primary enzymes responsible for the 25-hydroxylation of Montelukast. They allow for the determination of enzyme kinetics that are impossible to measure in a living system.
-
In vivo studies place this information into a physiological context. While the 25-hydroxy metabolite itself may not be readily detected in systemic circulation, the in vivo data confirms the critical role of the identified enzymes (particularly CYP2C8) in the overall clearance of the parent drug.
Ultimately, a comprehensive understanding of a drug's metabolic fate requires the logical integration of both approaches. In vitro experiments generate hypotheses about metabolic pathways, which are then validated and quantified by in vivo pharmacokinetic studies, ensuring a complete and accurate picture of the drug's behavior in humans.
References
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- Patsnap Synapse. (2024). Choosing Between Human Liver Microsomes and Hepatocytes.
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- Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- Marques, C., et al. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Molecules.
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
- ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.
- Zhao, J. J., et al. (1997). Pharmacokinetics and bioavailability of montelukast sodium (MK-0476) in healthy young and elderly volunteers. Biopharmaceutics & Drug Disposition.
- National Center for Biotechnology Information. (n.d.). Montelukast. PubChem Compound Database.
- Shah, K., & Parmar, V. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. CHARUSAT Journal.
- Asker, M. H. (2024). Potential role of montelukast on some physiological parameters in lab animals. The Pharma Innovation Journal.
- YMER. (2023). Analytical method development and validation of Montelukast Sodium and Bilastine by HPLC.
- Guo, Y., et al. (2021). Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model. Immunology.
- Dejban, P., et al. (2022). The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway. Frontiers in Pharmacology.
- van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast.
- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition.
- Kenaan, A., et al. (2016). Montelukast, current indications and prospective future applications. Expert Review of Respiratory Medicine.
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- Patel, P. N., et al. (2011). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research.
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- Ovid. (2024). A simple and sensitive HPLC-MS/MS assay for the quantitation of montelukast in cell-based systems in vitro.
- Al-Gousous, J., et al. (2018). Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method. Drug Design, Development and Therapy.
- ResearchGate. (n.d.). Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: Validation and its application to a human pharmacokinetic study.
- Cingi, C., et al. (2023). Montelukast. StatPearls.
- U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium) Label.
- Cristofoletti, R., & Dressman, J. B. (2020). In Vivo Predictive Dissolution Testing of Montelukast Sodium Formulations Administered with Drinks and Soft Foods to Infants. The AAPS Journal.
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A Senior Application Scientist's Guide to the Analytical Quantification of 25-Hydroxy Montelukast: A Head-to-Head Method Comparison
For researchers, scientists, and drug development professionals engaged in the study of Montelukast and its metabolic fate, the accurate quantification of its metabolites is of paramount importance. Among these, 25-Hydroxy Montelukast, a minor metabolite identified in human plasma and bile, presents a unique analytical challenge.[1] While dedicated, validated analytical methods for the direct quantification of this compound are not widely available in the public domain, a wealth of knowledge can be gleaned from the extensive body of work on its parent compound, Montelukast.
This guide provides a comprehensive head-to-head comparison of the principal analytical techniques used for Montelukast quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC). The principles and detailed methodologies presented herein for Montelukast serve as a robust foundation for the development and validation of analytical methods for this compound, with specific considerations for adaptation highlighted throughout.
Introduction to this compound and Analytical Considerations
Montelukast undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This process generates several metabolites, including the hydroxylated form, this compound. Given its structural similarity to the parent drug, the analytical techniques suitable for Montelukast are directly applicable to its hydroxylated metabolite, with predictable adjustments. The addition of a hydroxyl group will slightly increase the polarity of the molecule, which may lead to a shorter retention time in reverse-phase chromatography. For mass spectrometry, the precursor and product ions will differ, requiring specific tuning.
This guide will now delve into a comparative analysis of the most common methods for Montelukast, providing the foundational knowledge necessary for researchers to develop and validate a robust assay for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Bioanalysis
LC-MS/MS is the preferred method for the quantification of drugs and their metabolites in complex biological matrices due to its unparalleled sensitivity and selectivity.
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample matrix by the HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion (the ionized molecule of interest) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interference from the sample matrix.
Experimental Workflow: LC-MS/MS for Montelukast (Adaptable for this compound)
Figure 1: Typical LC-MS/MS workflow for the analysis of Montelukast in plasma.
Detailed Experimental Protocol (Example for Montelukast)
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 600 µL of acetonitrile (containing the internal standard, e.g., Montelukast-d6).[3]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB C8 (150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.04M disodium hydrogen orthophosphate (22:22:56, v/v), with the pH adjusted to 4.9.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Montelukast: Q1: 586.2 m/z → Q3: 568.2 m/z.[3]
-
This compound (Predicted): Q1: 602.2 m/z → Q3: [Specific product ion to be determined experimentally, likely involving the loss of water or other neutral fragments].
-
Performance Characteristics of LC-MS/MS for Montelukast
| Parameter | Typical Performance for Montelukast |
| Linearity Range | 1 - 800 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] |
| Intra-day Precision (%CV) | < 7.1%[3] |
| Inter-day Precision (%CV) | < 4.5%[3] |
| Accuracy | 98.1% - 99.3%[3] |
| Recovery | > 65%[3] |
| Run Time | ~5 minutes[3] |
Expertise & Experience Insights: The choice of a deuterated internal standard (e.g., Montelukast-d6) is crucial for compensating for matrix effects and variations in extraction efficiency and instrument response.[3] When adapting this method for this compound, a stable isotope-labeled analog of the metabolite would be the ideal internal standard. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Alternative
For applications where the ultra-high sensitivity of LC-MS/MS is not required, HPLC-UV offers a robust, reliable, and more accessible alternative.
Principle of Operation
Similar to LC-MS/MS, HPLC separates the analyte of interest from the sample matrix. However, detection is based on the analyte's ability to absorb ultraviolet (UV) light. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. Montelukast and its metabolites contain chromophores that allow for UV detection.
Experimental Workflow: HPLC-UV for Montelukast (Adaptable for this compound)
Figure 2: General workflow for HPLC-UV analysis of Montelukast.
Detailed Experimental Protocol (Example for Montelukast)
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard and 5 mL of extraction solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Vortex for 5 minutes and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Shimadzu LC-2010CHT or equivalent.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 1 mM sodium acetate buffer (pH 6.3 with acetic acid) in a 90:10 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
Performance Characteristics of HPLC-UV for Montelukast
| Parameter | Typical Performance for Montelukast |
| Linearity Range | 1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 3.97 µg/mL |
| Intra-day Precision (%CV) | < 2% |
| Inter-day Precision (%CV) | < 2% |
| Accuracy | 98% - 102% |
| Run Time | ~10 minutes |
Expertise & Experience Insights: The sensitivity of HPLC-UV is significantly lower than that of LC-MS/MS. This method is more suitable for the analysis of bulk drug substances or pharmaceutical formulations. For bioanalytical applications, where concentrations are typically in the ng/mL range, HPLC-UV may lack the required sensitivity for accurate quantification of metabolites like this compound. The addition of the hydroxyl group to the molecule is unlikely to cause a major shift in the UV absorbance maximum, but this should be experimentally verified.
High-Performance Thin-Layer Chromatography (HPTLC): A High-Throughput Screening Tool
HPTLC is a planar chromatographic technique that offers high sample throughput and is particularly useful for screening and quality control purposes.
Principle of Operation
In HPTLC, a small amount of sample is applied as a band onto a thin layer of adsorbent material (e.g., silica gel) coated on a glass or aluminum plate. The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. After development, the separated bands are visualized under UV light and quantified using a densitometer.
Experimental Workflow: HPTLC for Montelukast (Adaptable for this compound)
Sources
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A Researcher's Guide to Comparing the CysLT1 Receptor Potency of Montelukast and its Metabolite, 25-Hydroxy Montelukast
This guide provides a comprehensive framework for researchers aiming to characterize and compare the relative potency of the widely-used asthma medication, Montelukast, and its major metabolite, 25-Hydroxy Montelukast, at the cysteinyl leukotriene receptor 1 (CysLT1R). While Montelukast is well-characterized as a potent and selective CysLT1R antagonist[1], the pharmacological activity of its metabolites is less defined in publicly available literature. This document outlines the essential theoretical background and provides detailed, field-tested experimental protocols to empower researchers to directly address this knowledge gap.
We will delve into the CysLT1 receptor's role in inflammatory pathways, the rationale for investigating drug metabolites, and the gold-standard methodologies for quantifying receptor-ligand interactions, including binding affinity and functional antagonism.
The CysLT1 Receptor: A Critical Target in Inflammation
The cysteinyl leukotrienes (CysLTs)—namely LTC4, LTD4, and LTE4—are potent lipid mediators synthesized from arachidonic acid by various inflammatory cells, including mast cells and eosinophils[2][3]. These molecules play a central role in the pathophysiology of asthma and allergic rhinitis[2][4]. They exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor[3][5].
CysLT1R is a high-affinity receptor for LTD4[4][5]. Upon activation, it primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca²⁺]i)[6][7]. This signaling cascade ultimately results in the hallmark features of asthma, including smooth muscle contraction, increased vascular permeability, and leukocyte activation[6]. Montelukast functions as a competitive antagonist at this receptor, blocking the actions of LTD4 and thereby mitigating these pro-inflammatory responses[2].
CysLT1 Receptor Signaling Pathway
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by the binding of LTD4 to the CysLT1 receptor, the very pathway that antagonists like Montelukast aim to block.
Caption: CysLT1 receptor Gq-coupled signaling pathway.
The Importance of Metabolite Pharmacology
Montelukast is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C8[2][8]. One of its major metabolites is this compound[8]. For any orally administered drug, it is crucial to understand if its metabolites are pharmacologically active. An active metabolite can contribute to the drug's therapeutic effect, influence its side-effect profile, or have off-target activities.
Quantifying Potency: A Two-Pronged Approach
To build a comprehensive picture of a compound's potency, two types of assays are indispensable:
-
Receptor Binding Assays: These determine the compound's affinity for the receptor, i.e., how tightly it binds. The result is typically expressed as a Ki (inhibition constant).
-
Functional Assays: These measure the compound's ability to inhibit the receptor's biological response to an agonist. The result is expressed as an IC50 (half-maximal inhibitory concentration).
Comparative Data Summary
The following table summarizes the known potency of Montelukast and provides a template for the data that would be generated for this compound using the protocols described in this guide.
| Compound | Assay Type | Key Parameter | Reported Value | Reference |
| Montelukast | Radioligand Binding | Ki | 0.18 nM | [9] |
| Functional (LTD4 Challenge) | IC50 | ~5-10 nM (Typical) | Inferred from[1] | |
| This compound | Radioligand Binding | Ki | To be determined | |
| Functional (LTD4 Challenge) | IC50 | To be determined |
Experimental Methodologies and Protocols
The following protocols are gold-standard methods for characterizing receptor antagonists. Their execution requires cell lines stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells), which provide a clean and reproducible system for pharmacological studies.
Experimental Workflow Overview
This diagram outlines the general workflow for conducting a competition binding assay, a fundamental technique for determining the binding affinity (Ki) of a test compound.
Caption: Workflow for a competition radioligand binding assay.
Protocol 1: CysLT1R Competition Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand ([³H]LTD₄) for binding to the CysLT1 receptor.
Rationale: This assay directly measures the interaction between the compound and the receptor in a cell membrane preparation, isolating it from downstream signaling events. The use of a radioligand provides high sensitivity and a robust signal[10][11]. The Ki value is a true measure of affinity, independent of the radioligand concentration used[12].
Materials:
-
Cell Membranes: From HEK293 or CHO cells stably expressing human CysLT1R.
-
Radioligand: [³H]Leukotriene D4 ([³H]LTD₄).
-
Test Compounds: Montelukast (positive control), this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4[12].
-
Wash Buffer: Ice-cold Binding Buffer.
-
Non-specific Binding Control: 10 µM unlabeled LTD₄ or Montelukast.
-
Equipment: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter.
Procedure:
-
Plate Setup: Design a 96-well plate map. Include wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and a range of concentrations for each test compound (e.g., 11-point, 1:3 serial dilution starting from 10 µM).
-
Reagent Addition: In each well of the filter plate, add reagents in the following order:
-
50 µL of Binding Buffer or appropriate concentration of test compound/non-specific control.
-
50 µL of [³H]LTD₄ diluted in Binding Buffer (at a final concentration near its Kd, e.g., 0.5-1 nM).
-
100 µL of CysLT1R cell membrane preparation (typically 5-20 µg protein/well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium[13].
-
Filtration: Terminate the assay by rapidly filtering the contents of the plate through the glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand[13].
-
Washing: Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Calculate % Inhibition for each test compound concentration: 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant[12][14].
-
Protocol 2: CysLT1R FLIPR Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit LTD₄-induced intracellular calcium mobilization.
Rationale: This functional assay measures the biological consequence of receptor activation. The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput measurement of changes in intracellular calcium using a calcium-sensitive dye[15][16]. This provides a direct readout of Gq-coupled receptor activity and is an excellent method for characterizing antagonist function[17].
Materials:
-
Cells: HEK293 or CHO cells stably expressing human CysLT1R, seeded in black-walled, clear-bottom 384-well plates.
-
Agonist: Leukotriene D4 (LTD₄).
-
Test Compounds: Montelukast (positive control), this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: FLIPR Calcium Assay Kit (e.g., Calcium 6)[18].
-
Equipment: FLIPR Tetra® or equivalent instrument.
Procedure:
-
Cell Plating: Seed cells 24-48 hours prior to the assay to achieve a near-confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 kit)[18][19].
-
Remove the cell culture medium and add an equal volume of the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow the dye to enter the cells[15][19].
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compounds (Montelukast and this compound) in Assay Buffer at a concentration 5x the final desired concentration.
-
Using the FLIPR instrument, add the compound solutions to the cell plate and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor before the agonist is introduced.
-
-
Agonist Challenge and Measurement:
-
Prepare the LTD₄ agonist solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be determined in a separate agonist dose-response experiment.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the assay run. The instrument will establish a stable baseline fluorescence reading for ~15-20 seconds.
-
The FLIPR will then automatically add the LTD₄ solution to all wells.
-
Continue to record fluorescence for an additional 60-90 seconds to capture the peak calcium response[15].
-
-
Data Analysis:
-
The primary data is the change in fluorescence intensity over time. Calculate the maximal peak response for each well.
-
Normalize the data: Set the response in the presence of the EC80 concentration of LTD₄ alone as 100% and the response in buffer-only wells as 0%.
-
Calculate % Inhibition for each antagonist concentration.
-
Plot % Inhibition vs. log[Antagonist Concentration] and fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.
-
Conclusion and Future Directions
By employing the rigorous binding and functional assays detailed in this guide, researchers can generate the high-quality, reproducible data needed to definitively compare the potency of this compound to its parent drug, Montelukast. This information is critical for a complete understanding of Montelukast's clinical pharmacology.
Should this compound prove to be a potent antagonist, it would suggest that the metabolite contributes to the overall therapeutic efficacy of Montelukast. Conversely, if it is found to be significantly less potent, it would imply that the parent drug is the primary active entity and that metabolism leads to deactivation. This knowledge can inform future drug development efforts and provide a more nuanced understanding of the clinical application of CysLT1 receptor antagonists.
References
- IUPHAR/BPS Guide to PHARMACOLOGY. CysLT1 receptor | Leukotriene receptors. [Link]
- Mellor, E. A., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science, 118(23), 5625–5636. [Link]
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A Comparative Guide to the Chemical Stability of Montelukast and its Metabolite, 25-Hydroxy Montelukast
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Importance of Stability in Drug Development
In the landscape of pharmaceutical development, the chemical stability of a drug molecule and its metabolites is a cornerstone of ensuring safety and efficacy. Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is widely prescribed for the management of asthma and allergic rhinitis.[1] Its metabolism in the body leads to the formation of several metabolites, including 25-Hydroxy Montelukast.[2][] While the stability of Montelukast has been extensively studied under various stress conditions, the stability profile of its hydroxylated metabolite, this compound, is less characterized. This guide provides a comparative analysis of the known stability of Montelukast and the predicted stability of this compound, supported by a proposed experimental framework for a head-to-head comparison. Understanding the relative stability of the parent drug and its metabolite is crucial for predicting potential degradation pathways, identifying impurities, and establishing appropriate storage and handling conditions.
Chemical Structures and Potential Stability Implications
The chemical structures of Montelukast and this compound are presented below. The primary structural difference is the introduction of a hydroxyl group on the phenyl ring of the side chain in this compound.
Montelukast:
-
Systematic Name: (R,E)-2-(1-((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid
-
Key Functional Groups: Carboxylic acid, thioether, quinoline, tertiary alcohol.
This compound:
-
Systematic Name: {1-[({(1R)-1-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-[4-hydroxy-2-(2-hydroxy-2-propanyl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid[]
-
Key Functional Groups: Carboxylic acid, thioether, quinoline, tertiary alcohol, phenol .
The presence of the phenolic hydroxyl group in this compound is the most significant factor that could influence its stability compared to the parent drug. Phenolic compounds are known to be susceptible to oxidation, potentially leading to the formation of quinone-type structures. This suggests that this compound might exhibit lower stability under oxidative stress conditions compared to Montelukast.
Known Stability Profile of Montelukast
Forced degradation studies have revealed that Montelukast is susceptible to degradation under several stress conditions:
-
Photodegradation: Montelukast is known to be light-sensitive.[4][5] Exposure to UV light can lead to the formation of its cis-isomer as a major photoproduct.[6][7] The rate of photodegradation is influenced by the light source and the solvent used.[6][7]
-
Oxidative Degradation: The thioether linkage in Montelukast is a primary site for oxidation, leading to the formation of Montelukast S-oxide as a major degradation product.[6][7] Studies have shown that Montelukast degrades in the presence of oxidizing agents like hydrogen peroxide.[8][9]
-
Hydrolytic Degradation: Montelukast shows susceptibility to both acidic and alkaline hydrolysis.[8][10][11] It degrades rapidly in acidic solutions.[7]
-
Thermal Degradation: Montelukast is relatively stable to heat, with minimal degradation observed under thermal stress.[8]
Proposed Experimental Framework for Comparative Stability Assessment
To objectively compare the stability of Montelukast and this compound, a comprehensive forced degradation study should be conducted in parallel for both compounds. The following experimental design outlines the key steps and methodologies.
Experimental Workflow
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
1. Sample Preparation:
-
Prepare stock solutions of Montelukast and this compound of known concentration (e.g., 1 mg/mL) in a mixture of methanol and water (1:1 v/v).
-
For each stress condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the respective stressor solution.
2. Forced Degradation Conditions (as per ICH guidelines):
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and keep at room temperature and 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature and 60°C. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide and keep at room temperature. Withdraw samples at appropriate time intervals and quench the reaction if necessary before analysis.
-
Thermal Degradation:
-
In Solution: Heat the drug solution at 60°C.
-
Solid State: Keep the solid drug powder in a controlled temperature oven at 60°C.
-
-
Photostability: Expose the drug solution to UV light (254 nm) and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Analytical Methodology:
-
HPLC-UV/DAD: A stability-indicating HPLC method is crucial.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[4][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[7]
-
Detection: UV detection at a wavelength where both the parent drug and potential degradants have significant absorbance (e.g., 254 nm or 285 nm).[7][10] A Diode Array Detector (DAD) is recommended to check for peak purity.
-
-
LC-MS/MS: For the identification and structural elucidation of major degradation products. This is particularly important for this compound where the degradation pathway is unknown.
Hypothetical Data and Comparative Analysis
Based on the known stability of Montelukast and the chemical nature of this compound, the following outcomes are anticipated.
Table 1: Predicted Comparative Stability under Forced Degradation
| Stress Condition | Montelukast (% Degradation) | This compound (% Degradation) | Predicted Major Degradants (this compound) | Rationale for Difference |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Significant | Significant | Similar to Montelukast | The core structure susceptible to acid-catalyzed reactions is similar. |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) | Moderate | Moderate | Similar to Montelukast | The main hydrolysable groups are common to both molecules. |
| Oxidative Degradation (3% H₂O₂, RT, 8h) | Moderate | High | S-oxide, Quinone-type derivatives | The phenolic hydroxyl group is highly susceptible to oxidation. |
| Thermal Degradation (60°C, 24h) | Low | Low | Minimal degradation products | Both molecules are expected to be relatively thermostable. |
| Photodegradation (UV 254 nm, 4h) | High | High | Cis-isomer, potential phenolic degradation products | The chromophoric system is similar, but the phenol may introduce new photoreactive pathways. |
Potential Degradation Pathways
The introduction of the hydroxyl group in this compound is likely to introduce new degradation pathways, especially under oxidative stress.
Caption: Predicted degradation pathways for this compound.
Conclusion and Future Perspectives
While extensive data exists on the stability of Montelukast, this guide highlights the need for dedicated stability studies on its metabolite, this compound. The presence of a phenolic hydroxyl group in the metabolite strongly suggests a higher susceptibility to oxidative degradation. The proposed experimental framework provides a robust methodology for a direct comparative stability assessment. The results of such a study would be invaluable for drug development professionals in understanding the complete degradation profile of Montelukast and its metabolites, ensuring the development of stable formulations and accurate analytical methods for quality control.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 25-Hydroxy Montelukast
Introduction: The Precautionary Principle in Practice
As researchers and drug development professionals, our work extends beyond discovery and into the responsible lifecycle management of the chemical entities we handle. 25-Hydroxy Montelukast, a key metabolite of the widely used anti-inflammatory drug Montelukast, is a compound frequently encountered in metabolic, pharmacokinetic, and toxicological studies. While Safety Data Sheets (SDS) are readily available for the parent drug, specific, comprehensive disposal guidelines for its metabolites are often absent.
This guide provides a robust, safety-first framework for the proper disposal of this compound. In the absence of specific regulatory guidance for this metabolite, we will operate under the precautionary principle . This dictates that we treat the compound with a level of caution commensurate with or greater than its parent compound, Montelukast. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full compliance with institutional and federal regulations.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. Since specific toxicological data for this compound is scarce, we extrapolate from the most conservative hazard classifications available for its parent compound, Montelukast Sodium. Multiple suppliers provide SDSs with varying classifications; for maximum safety, we will adhere to the most stringent data available, which identifies several key hazards.[1][2]
Based on this surrogate analysis, this compound waste must be managed as hazardous chemical waste . The causality is clear: the compound is presumed to possess properties that could be harmful to human health and the environment.[3] One Safety Data Sheet for the parent compound, Montelukast sodium salt, classifies it as harmful if swallowed, a cause of skin irritation and serious eye damage, and suspected of damaging fertility or the unborn child.[2] Therefore, all materials contaminated with this compound, including stock solutions, experimental media, contaminated labware, and personal protective equipment (PPE), fall under this hazardous waste designation.
| Hazard Class | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Cayman Chemical[2] |
| Skin Irritation | H315 | Causes skin irritation | Cayman Chemical[2] |
| Serious Eye Damage | H318 | Causes serious eye damage | Cayman Chemical[2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | Cayman Chemical[2] |
This table summarizes the most conservative hazard profile for the parent compound, Montelukast, which should be applied to this compound as a precautionary measure.
Section 2: Core Principles of Laboratory Waste Management
Effective disposal is rooted in a systematic approach to waste management from the moment it is generated.[4] Adhering to the established hierarchy of controls minimizes risk and ensures regulatory compliance.
-
Waste Minimization: The most effective disposal strategy is to generate less waste. This involves ordering only the necessary quantities of the compound, preparing solutions in volumes appropriate for the experiment, and avoiding the generation of expired stock solutions.[4][5]
-
Source Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][6] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing both risk and cost. Keep solid, liquid, and sharp wastes separate.[7]
-
Proper Containment: All waste must be stored in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks or spills.[7][8]
Section 3: Personal Protective Equipment (PPE) Mandates
Given the potential for skin irritation, serious eye damage, and reproductive toxicity, a stringent PPE protocol is non-negotiable when handling this compound in any form, including its waste products.[2] These requirements are grounded in guidelines from the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals.[9][10]
-
Eye Protection: Chemical splash goggles are required to protect against splashes and aerosols, which could cause serious eye damage.
-
Hand Protection: Wear chemically resistant nitrile gloves. Double-gloving is recommended when handling concentrated solutions or pure solid compounds. Dispose of gloves immediately after handling the waste.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-certified respirator should be available for spill cleanup operations.[11]
Section 4: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing this compound waste from its point of generation to its final collection.
Step 4.1: Immediate Waste Segregation
-
Solid Waste: This includes any residual solid this compound, contaminated weigh boats, and contaminated PPE (gloves, bench paper, etc.).
-
Action: Place these materials into a designated, clearly labeled hazardous waste bag or container. Do not dispose of them in the regular trash.
-
-
Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and solvent rinses from contaminated glassware.
-
Sharps Waste: This includes contaminated needles, syringes, or broken glassware.
-
Action: Place these items in a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste.
-
Step 4.2: Waste Containerization and Labeling
Proper labeling is a critical safety and compliance measure. Each waste container must be labeled at the moment the first drop of waste is added.
-
Container Selection: Use containers provided by or approved by your institution's EHS department. Ensure they are chemically compatible and have secure, tight-fitting lids.[8]
-
Labeling Requirements: The label must be fully completed and legible. It should include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" and any solvents present (e.g., "in Methanol/Water").
-
The specific hazard characteristics (e.g., "Toxic," "Irritant" ).
-
The Accumulation Start Date (the date the first waste was added).
-
The Principal Investigator's name and laboratory location.
-
Step 4.3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. It should be a secondary containment tray in a fume hood or a designated cabinet.
-
Volume Limits: Per EPA regulations, a single SAA can accumulate no more than 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[8] While this compound is not P-listed, it is best practice to keep accumulated volumes to a minimum.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
Step 4.4: Final Disposal and Decontamination
-
Requesting Pickup: Once a waste container is full or has been accumulating for a designated period (typically 6-12 months, check your institutional policy), arrange for its removal by contacting your EHS department.[8] Do not attempt to transport or dispose of the waste yourself.
-
Recommended Disposal Method: The final disposal will be managed by a licensed hazardous waste vendor. Based on guidance for the parent compound, incineration at a permitted facility is the recommended method to ensure complete destruction of the active pharmaceutical ingredient.[15]
-
Decontamination: Any reusable glassware or equipment that has come into contact with this compound must be decontaminated. This is typically achieved by rinsing with a suitable solvent (e.g., ethanol or methanol), and collecting the rinsate as hazardous liquid waste.
Section 5: Emergency Spill Management
In the event of a small spill, a prompt and correct response is crucial to mitigate exposure and contamination.
-
Alert & Isolate: Immediately alert personnel in the vicinity and secure the area.
-
Don PPE: If not already wearing it, don the full required PPE, including double gloves and safety goggles. A respirator may be necessary for larger spills or powders.[16]
-
Containment: For liquid spills, cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). For solid spills, gently cover with damp paper towels to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials, working from the outside of the spill inward. Place all cleanup debris into a hazardous waste bag.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.
Caption: Waste disposal workflow for this compound.
Conclusion
The responsible disposal of research compounds like this compound is a critical component of laboratory safety and environmental stewardship. By applying the precautionary principle, treating this metabolite as a hazardous substance, and adhering to a systematic protocol of segregation, containment, and proper labeling, we can effectively manage the risks associated with its disposal. Always consult your institution's specific Environmental Health and Safety guidelines, as they provide the definitive policies for your workplace. When in doubt, the most prudent action is always to manage the waste at the higher standard of care and contact your EHS professionals for guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
